molecular formula C18H20FN3O4 B7728980 Ofloxacin CAS No. 83380-47-6

Ofloxacin

カタログ番号: B7728980
CAS番号: 83380-47-6
分子量: 361.4 g/mol
InChIキー: GSDSWSVVBLHKDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ofloxacin is a synthetic broad-spectrum antibiotic agent belonging to the fluoroquinolone class. It is a valuable tool in microbiological and pharmacological research due to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria . Its primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . This dual action interferes with bacterial DNA replication, transcription, repair, and recombination, ultimately preventing cell division and leading to cell death . In a research context, this compound is used to study bacterial susceptibility and resistance mechanisms, investigate the molecular basis of DNA replication, and explore the pharmacokinetics of antimicrobial agents . Its spectrum of activity in vitro includes, but is not limited to, organisms such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , Streptococcus pneumoniae , and Haemophilus influenzae . This product is intended for research applications only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
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InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
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InChI Key

GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
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Molecular Formula

C18H20FN3O4
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Related CAS

118120-51-7 (hydrochloride)
Record name Ofloxacin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3041085
Record name Ofloxacin
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Molecular Weight

361.4 g/mol
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Physical Description

Solid
Record name Ofloxacin
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Solubility

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L
Record name Ofloxacin
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Color/Form

Off-white to pale yellow crystalline powder, Colorless needles from ethanol

CAS No.

82419-36-1, 83380-47-6
Record name Ofloxacin
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Melting Point

250-257 °C (decomposes), 250 - 257 °C
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Foundational & Exploratory

Ofloxacin's Inhibition of Topoisomerase IV in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, effectively targets and inhibits bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV.[1][2] In Escherichia coli, the inhibition of topoisomerase IV is a critical component of this compound's bactericidal activity. This technical guide provides an in-depth examination of the molecular mechanism of this compound's interaction with E. coli topoisomerase IV, detailed experimental protocols for assessing this inhibition, and a summary of available quantitative data.

Introduction: The Role of Topoisomerase IV in E. coli

Topoisomerase IV is an essential enzyme in bacteria, responsible for decatenating, or unlinking, newly replicated daughter chromosomes.[3] This process is vital for proper chromosome segregation during cell division. The enzyme is a heterotetramer composed of two ParC and two ParE subunits (ParC₂E₂).[3] Topoisomerase IV functions by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing the break. This ATP-dependent reaction alters the DNA's linking number in steps of two.

Mechanism of this compound Inhibition

This compound, like other quinolone antibiotics, exerts its antibacterial effect not by directly inhibiting the catalytic activity of topoisomerase IV, but by trapping the enzyme-DNA complex in a state where the DNA is cleaved.[4] This stabilized ternary complex of this compound-topoisomerase IV-DNA prevents the re-ligation of the broken DNA strands.[4] The accumulation of these cleavage complexes throughout the bacterial chromosome leads to double-strand DNA breaks, which, if not repaired, are lethal to the cell.[5] This mechanism effectively converts the essential enzyme into a cellular poison.

The interaction is mediated by the binding of this compound to the complex formed between topoisomerase IV and the DNA. Specifically, quinolones intercalate into the cleaved DNA at the interface with the enzyme.[3] This binding stabilizes the cleavage complex, physically obstructing the DNA re-ligation step. The bactericidal effect is a direct consequence of these stalled complexes, which interfere with DNA replication and repair processes.

Signaling Pathway of this compound Inhibition

Ofloxacin_Inhibition_Pathway cluster_cell E. coli Cell This compound This compound TernaryComplex This compound-TopoIV-DNA Ternary Complex This compound->TernaryComplex Stabilizes TopoIV Topoisomerase IV (ParC₂E₂) CleavageComplex Topoisomerase IV-DNA Cleavage Complex TopoIV->CleavageComplex Binds and cleaves DNA DNA Catenated Chromosomes DNA->CleavageComplex CleavageComplex->TernaryComplex Trapped by This compound DSBs Double-Strand Breaks TernaryComplex->DSBs Prevents re-ligation CellDeath Cell Death DSBs->CellDeath Induces

Caption: Mechanism of this compound-mediated inhibition of Topoisomerase IV.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound against E. coli topoisomerase IV can be quantified by determining its 50% inhibitory concentration (IC₅₀). While specific IC₅₀ values for this compound against E. coli topoisomerase IV are not consistently reported across the literature, data for its optically active isomer, levthis compound (B1675101), and other fluoroquinolones provide valuable comparative insights. For instance, the IC₅₀ of levthis compound against Enterococcus faecalis topoisomerase IV has been reported.[6] It is important to note that IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

CompoundTarget EnzymeBacterial SpeciesAssay TypeIC₅₀ (µg/mL)Reference
Levthis compoundTopoisomerase IVEnterococcus faecalisDecatenation8.49[6]
Ciprthis compoundTopoisomerase IVEnterococcus faecalisDecatenation9.30[6]
This compoundDNA GyraseEscherichia coliSupercoiling0.98[7]
(-)-Ofloxacin (Levthis compound)DNA GyraseEscherichia coliSupercoiling0.78[7]
(+)-OfloxacinDNA GyraseEscherichia coliSupercoiling7.24[7]

Note: The table includes values for this compound against DNA gyrase and for other quinolones against topoisomerase IV to provide context due to the limited availability of specific IC₅₀ data for this compound against E. coli topoisomerase IV in the reviewed literature.

Experimental Protocols

The inhibitory effect of this compound on E. coli topoisomerase IV can be assessed through several key in vitro assays: decatenation, relaxation, and cleavage assays.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by this compound is then quantified.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA (e.g., 200 ng), purified E. coli topoisomerase IV (e.g., 1 unit), and assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin).

  • Inhibitor Addition: Add varying concentrations of this compound (or a solvent control, typically DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the large catenated kDNA network will remain in the well.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The amount of decatenated product is quantified to determine the IC₅₀ value of this compound.

Topoisomerase IV Relaxation Assay

This assay assesses the ability of topoisomerase IV to relax supercoiled plasmid DNA.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), purified E. coli topoisomerase IV, and an appropriate assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the reactions.

  • Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reactions, for example, by adding a chloroform/isoamyl alcohol mixture followed by a stop buffer.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

  • Data Analysis: Quantify the percentage of relaxed DNA at each this compound concentration to calculate the IC₅₀.

This compound-Induced Topoisomerase IV Cleavage Assay

This assay directly measures the formation of the ternary cleavage complex stabilized by this compound.

Methodology:

  • Reaction Setup: Combine supercoiled plasmid DNA, purified E. coli topoisomerase IV, and assay buffer.

  • This compound Addition: Add this compound at various concentrations.

  • Incubation: Incubate at 37°C to allow for complex formation.

  • Complex Trapping: Add SDS to a final concentration of 1% and proteinase K to denature the enzyme and trap it covalently bound to the DNA at the cleavage site.

  • Agarose Gel Electrophoresis: Separate the DNA products on an agarose gel. The formation of a linear DNA band indicates a double-strand break and thus a stabilized cleavage complex.

  • Quantification: The intensity of the linear DNA band is quantified to determine the concentration of this compound required to induce 50% DNA cleavage.

Experimental Workflow for Inhibition Assays

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, DNA Substrate) D Combine Reactants: Mix + this compound + Enzyme A->D B Prepare this compound Dilutions B->D C Purify E. coli Topoisomerase IV C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Agarose Gel Electrophoresis F->G H Visualize and Quantify Results G->H I Calculate IC₅₀ H->I

Caption: General experimental workflow for assessing this compound inhibition.

Conclusion

This compound is a potent inhibitor of E. coli topoisomerase IV, a crucial enzyme for bacterial viability. Its mechanism of action involves the stabilization of a toxic enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death. The in vitro assays described herein—decatenation, relaxation, and cleavage—provide robust methods for quantifying the inhibitory activity of this compound and other potential topoisomerase IV inhibitors. Further research to elucidate the precise kinetics and structural basis of the this compound-topoisomerase IV-DNA ternary complex will be invaluable for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Physicochemical properties of ofloxacin for drug delivery research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ofloxacin (B1677185) for Drug Delivery Research

Introduction

This compound is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. Its efficacy in treating a wide range of bacterial infections is intrinsically linked to its physicochemical properties, which govern its behavior in biological systems and its suitability for various drug delivery formulations. For researchers and scientists in drug development, a thorough understanding of these properties is paramount for designing effective and stable delivery systems that can enhance therapeutic outcomes. This guide provides a detailed overview of this compound's core physicochemical characteristics, the experimental protocols for their determination, and the interplay between these properties and drug delivery considerations.

Core Physicochemical Properties of this compound

The fundamental physicochemical data for this compound are summarized in the table below. These values are critical for predicting its solubility, permeability, and interaction with excipients in pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₂₀FN₃O₄
Molecular Weight361.37 g/mol
Melting Point260-265 °C
pKapKa₁: 5.97 (carboxyl group)pKa₂: 8.22 (piperazinyl group)
LogP (Octanol/Water)-0.36
Aqueous Solubility3.4 mg/mL (at 25°C)
AppearanceOff-white to pale yellow crystalline powder

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail the standard methodologies for two key parameters: pKa and LogP.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) dictates the degree of ionization of a drug at a given pH, which in turn influences its solubility, absorption, and interaction with biological membranes.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve this compound in a solvent system, often a co-solvent mixture like methanol/water, to ensure complete dissolution. The initial concentration is typically in the range of 0.01 M.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostated beaker at a constant temperature (e.g., 25 ± 0.5 °C) and immerse the calibrated pH electrode.

  • Titration Process: Add a standardized titrant, such as 0.1 M NaOH, in small, precise increments (e.g., 0.1 mL) to the this compound solution while stirring continuously.

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points on the curve. These points can be determined from the first derivative of the titration curve.

Determination of LogP by the Shake-Flask Method

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical predictor of a drug's ability to permeate lipidic barriers like the gastrointestinal mucosa and the blood-brain barrier.

Methodology:

  • Phase Preparation: Prepare a mutually saturated system of n-octanol and purified water (or a relevant buffer, e.g., phosphate (B84403) buffer at pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase to create a stock solution. Add a precise volume of this solution to an equal volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that the partitioning of this compound between the two phases reaches equilibrium.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and n-octanol layers.

  • Concentration Analysis: Carefully sample both phases and determine the concentration of this compound in each using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to this compound drug delivery research.

experimental_workflow_pka cluster_setup Setup & Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep Prepare this compound Solution (e.g., in Methanol/Water) titrate Add Standardized NaOH Incrementally prep->titrate calib Calibrate pH Meter (pH 4, 7, 10) calib->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot calc Determine Half-Equivalence Points from Titration Curve plot->calc result Calculate pKa Values calc->result

Caption: Experimental workflow for the determination of this compound pKa via potentiometric titration.

logical_relationship_drug_delivery cluster_properties Physicochemical Properties of this compound cluster_implications Implications for Drug Delivery pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility governs Permeability Membrane Permeability (Absorption) pKa->Permeability influences LogP LogP (Lipophilicity) LogP->Permeability predicts Formulation Formulation Design (e.g., salts, co-solvents) Solubility->Formulation dictates Release Drug Release Rate from Dosage Form Solubility->Release affects MW Molecular Weight Distribution In-vivo Distribution MW->Distribution influences Formulation->Release controls Permeability->Distribution impacts

Caption: Logical relationships between this compound's properties and drug delivery aspects.

Ofloxacin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Core Structural Features and Their Impact on Antibacterial Potency

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, has long been a critical tool in the management of a wide spectrum of bacterial infections.[1][2] Its efficacy stems from a well-defined mechanism of action and a chemical scaffold amenable to modifications that can significantly alter its antibacterial properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel antibacterial agents.

Core Structure and Mechanism of Action

This compound is a synthetic, broad-spectrum antibacterial agent that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[3][4] By targeting these topoisomerases, this compound and other fluoroquinolones induce the formation of stabilized enzyme-DNA complexes, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[3][4]

The core structure of this compound is a tricyclic pyridobenzoxazine ring system, which distinguishes it from other quinolones and contributes to its pharmacokinetic profile.[1] Key structural features that are critical for its antibacterial activity and have been the focus of extensive SAR studies include the N-1 substituent, the C-3 carboxylic acid, the C-6 fluorine atom, the C-7 piperazinyl moiety, and the C-8 position.

Key Structure-Activity Relationships

The N-1 Position: Modulating Potency and Spectrum

The substituent at the N-1 position of the quinolone ring plays a pivotal role in determining the overall potency and spectrum of activity. In this compound, the fusion of an ethyl group from the N-1 position to the C-8 position forms the oxazine (B8389632) ring.[7] This ring fusion enhances its activity.[7] Generally, small alkyl groups at the N-1 position are favorable for activity, with a cyclopropyl (B3062369) group, as seen in ciprthis compound, often conferring greater potency than an ethyl group.[7]

The C-3 Carboxylic Acid: Essential for Target Binding

The carboxylic acid group at the C-3 position is a critical pharmacophore for all quinolone antibiotics. It is directly involved in the binding of the drug to the DNA-gyrase complex.[2] Esterification or replacement of this group with other functionalities typically leads to a significant reduction or complete loss of antibacterial activity.[2][8] Therefore, this position is generally considered intolerant to modification, although prodrug strategies involving esterification have been explored.[9]

The C-6 Fluoro Group: A Key to Potency

The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is essential for potent antibacterial activity.[10] This substitution significantly enhances the inhibition of DNA gyrase and improves the overall antibacterial potency by several folds compared to non-fluorinated analogs.[10]

The C-7 Piperazinyl Ring: Influencing Spectrum and Potency

The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. This compound features a 4-methyl-1-piperazinyl group at this position, which contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Modifications to the piperazinyl ring, such as the introduction of different substituents, have been extensively explored to modulate the activity spectrum and overcome resistance.[11] For instance, the presence of a piperazine (B1678402) ring at the seventh position is known to extend activity against Gram-negative bacteria.[7]

The C-8 Position: Fine-Tuning Activity

Modifications at the C-8 position can influence the antibacterial activity. In this compound, this position is part of the fused oxazine ring.[7] In other fluoroquinolones, the introduction of a fluorine atom at C-8 can increase activity.[7]

Stereochemistry: The Importance of the S-(-)-Isomer

This compound is a racemic mixture of two enantiomers, the S-(-)-isomer (levthis compound) and the R-(+)-isomer. The antibacterial activity resides almost entirely in the S-(-)-isomer, which is reported to be 8 to 128 times more potent than the R-(+)-isomer.[2][12][13] This significant difference in activity is attributed to the stereospecific interaction with the DNA gyrase-DNA complex, with the S-(-)-isomer exhibiting a much higher binding affinity.[13]

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound and its analogs is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for this compound against a range of common bacterial pathogens.

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259220.03 - 0.06[9]
Staphylococcus aureusATCC 292130.12 - 0.5[9]
Pseudomonas aeruginosaATCC 278531.0 - 4.0[9]
Methicillin-Resistant S. aureus (MRSA)Clinical Isolates0.09 - 0.78[9]
Pseudomonas aeruginosaClinical Isolates0.78 - 6.25[14]
Staphylococcus aureusClinical Isolates0.19 - 1.56[14]
Coagulase-negative staphylococciClinical Isolates0.19 - 1.56[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC is the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • This compound or analog stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)[9]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound.[9]

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.[9]

  • Serial Dilution: Create a two-fold serial dilution of the test compound directly in the microtiter plate.[9]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]

  • Inoculation: Add the prepared inoculum to the wells containing the serially diluted compound.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the direct inhibition of bacterial enzymes, and as such, it does not directly interact with complex host signaling pathways. The primary "pathway" is the disruption of DNA replication and repair.

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Decatenated_DNA Decatenated DNA Topoisomerase_IV->Decatenated_DNA Separates Topoisomerase_IV->Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes DNA_Replication DNA Replication & Transcription Relaxed_DNA->DNA_Replication Replicated_DNA Replicated DNA (Catenated) Replicated_DNA->Topoisomerase_IV Separates Cell_Division Cell Division Decatenated_DNA->Cell_Division

Caption: Mechanism of action of this compound.

The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound analogs.

SAR_Workflow start Design of this compound Analogs (SAR Hypotheses) synthesis Chemical Synthesis of New Analogs start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification biological_eval Biological Evaluation purification->biological_eval mic_testing MIC Determination (Antibacterial Activity) biological_eval->mic_testing cytotoxicity Cytotoxicity Assays (Safety Profile) biological_eval->cytotoxicity data_analysis Data Analysis and SAR Elucidation mic_testing->data_analysis cytotoxicity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for this compound SAR studies.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Ofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic. This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4][5][6] This document details key in vitro methodologies, presents quantitative data from various studies, and visualizes complex biological and experimental processes to support research and development in antimicrobial chemotherapy.

This compound Pharmacokinetics and Pharmacodynamics: Quantitative Data

The in vitro activity of this compound is primarily assessed by its minimum inhibitory concentration (MIC) and the rate at which it kills bacteria, often determined through time-kill curve analysis.[2][7][8] These parameters are crucial for predicting the clinical efficacy of different dosing regimens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259220.03 - 0.06[9]
Staphylococcus aureusATCC 292130.12 - 0.5[9]
Pseudomonas aeruginosaATCC 278531.0 - 4.0[9]
Enterococcus faecalisATCC 292121.0 - 4.0[9]
Staphylococcus aureusMSSA 1199≤0.49[10][11]
Staphylococcus aureusMRSA 494≤0.49[10][11]
Bacteroides fragilis4[12]
Streptococcus pyogenes0.5 (90% inhibited)[12]
Members of Enterobacteriaceae≤1 (90% inhibited)[12]
Table 2: Time-Kill Kinetics of this compound
Bacterial SpeciesThis compound ConcentrationTime to 99.9% KillReference
Pseudomonas aeruginosa1.0 x MIC30 minutes[7]
Staphylococcus aureus1.0 x MIC30 minutes[7]
Staphylococcus epidermidis1.0 x MIC90 minutes[7]
Serratia marcescens1.0 x MIC90 minutes[7]
Staphylococcus aureus (MSSA 1199)400 mg q24h simulated dose12.5 hours[10][11]
Staphylococcus aureus (MRSA 494)400 mg q24h simulated dose13.8 hours[10][11]

Key Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to assessing the in vitro activity of this compound. The two most common methods are the Minimum Inhibitory Concentration (MIC) assay and the time-kill curve analysis.[2]

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][13] The broth microdilution method is a standard procedure for determining the MIC of this compound.[13][14]

1. Preparation of Materials:

  • 96-well microtiter plates.[2]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13][14]

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).[2][14]

  • This compound stock solution.

2. Serial Dilution:

  • A two-fold serial dilution of this compound is performed in the microtiter plate wells using the growth medium to create a range of concentrations.[2]

3. Inoculation:

  • Each well is inoculated with a standardized suspension of the test microorganism.[2]

4. Incubation:

  • The microtiter plate is incubated at 37°C for 18-24 hours.[2]

5. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[2]

Time-Kill Curve Analysis Protocol

Time-kill curve assays provide detailed information on the rate and extent of microbial killing over time, characterizing an agent as bactericidal or bacteriostatic.[15] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[15]

1. Preparation of Materials:

  • Sterile culture tubes or flasks.

  • CAMHB.[15]

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).[15]

  • This compound solutions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[7][8]

2. Inoculation and Incubation:

  • The bacterial suspension is added to each tube containing the different this compound concentrations and a growth control tube without the antibiotic.

  • The tubes are incubated at 37°C.[15]

3. Viability Counts:

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each tube.[8]

  • Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates.

  • The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.[15]

4. Data Analysis:

  • The log10 CFU/mL is plotted against time for each this compound concentration to generate the time-kill curves.[15]

Visualizing this compound's Mechanisms and In Vitro Models

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to this compound's pharmacodynamics and the experimental workflows used to study them.

Mechanism of Action of this compound

This compound targets two essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately, cell death.[1][3][4][5][6]

cluster_drug This compound cluster_bacterium Bacterial Cell This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits RelaxedDNA Relaxed DNA CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to DecatenatedDNA Decatenated Daughter DNA TopoIV->CellDeath Inhibition leads to SupercoiledDNA Supercoiled DNA SupercoiledDNA->RelaxedDNA Relaxes DNAReplication DNA Replication RelaxedDNA->DNAReplication ReplicatedDNA Replicated DNA Catenanes ReplicatedDNA->DecatenatedDNA Decatenates CellDivision Cell Division DecatenatedDNA->CellDivision DNAReplication->ReplicatedDNA

Caption: this compound's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Mechanisms of Resistance to this compound

Bacterial resistance to this compound can develop through several mechanisms, primarily through mutations in the target enzymes or through altered drug permeation.[16][17]

cluster_resistance Mechanisms of this compound Resistance TargetModification Target Site Modification GyrA Mutations in gyrA/gyrB genes TargetModification->GyrA ParC Mutations in parC/parE genes TargetModification->ParC AlteredPermeation Altered Drug Permeation EffluxPumps Increased Efflux Pump Expression AlteredPermeation->EffluxPumps PorinLoss Decreased Porin Expression AlteredPermeation->PorinLoss ReducedBinding Reduced this compound Binding GyrA->ReducedBinding ParC->ReducedBinding ReducedAccumulation Reduced Intracellular this compound EffluxPumps->ReducedAccumulation PorinLoss->ReducedAccumulation

Caption: Key mechanisms of bacterial resistance to this compound.

In Vitro Pharmacodynamic Model Workflow

In vitro infection models are used to simulate the pharmacokinetic profile of a drug in the human body and assess its pharmacodynamic effects on a bacterial population over time.[10][11][18][19][20]

cluster_workflow In Vitro Pharmacodynamic Model Workflow Start Start: Bacterial Inoculum (e.g., 10^6 CFU/mL) ModelSetup Set up In Vitro Model (e.g., two-compartment model) Start->ModelSetup SimulatePK Simulate this compound Pharmacokinetics (e.g., dosing and clearance) ModelSetup->SimulatePK Sampling Collect Samples at Predetermined Time Points SimulatePK->Sampling QuantifyBacteria Quantify Bacterial Load (CFU/mL) Sampling->QuantifyBacteria AnalyzeData Analyze Data (Time-Kill Curves, PK/PD Indices) QuantifyBacteria->AnalyzeData Outcome Determine Pharmacodynamic Outcome (Bactericidal/Bacteriostatic Effect, Resistance) AnalyzeData->Outcome

Caption: A generalized workflow for an in vitro pharmacodynamic infection model.

References

Ofloxacin in Bacteria: A Technical Guide to Uptake and Efflux Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, is a critical tool in combating bacterial infections. Its efficacy is contingent on its ability to penetrate the bacterial cell envelope and accumulate at its intracellular targets, primarily DNA gyrase and topoisomerase IV.[1][2] However, bacteria have evolved sophisticated mechanisms to limit this compound accumulation, leading to reduced susceptibility and the emergence of resistance. This technical guide provides an in-depth exploration of the core mechanisms governing this compound uptake and efflux in bacterial cells. We will dissect the roles of outer membrane porins in facilitating drug entry and the functions of various efflux pump superfamilies in actively expelling this compound. Furthermore, this guide details the intricate regulatory networks that modulate the expression of these transport systems and provides comprehensive protocols for key experiments to study these phenomena.

This compound Uptake: Breaching the Bacterial Defenses

The initial entry of this compound into Gram-negative bacteria is a critical first step for its antibacterial activity. This process is primarily mediated by porin channels, which are protein structures embedded in the outer membrane that allow the passive diffusion of small hydrophilic molecules.[3][4]

The Role of Porins

In Escherichia coli, porins such as OmpF and OmpC are the main gateways for fluoroquinolones like this compound.[5] The expression of these porins is tightly regulated in response to environmental cues. Downregulation of porin expression, particularly OmpF, can decrease the influx of this compound, contributing to reduced susceptibility.[6] This is a common resistance mechanism observed in clinical isolates.

This compound Efflux: The Bacterial Counter-Offensive

Once inside the cell, this compound is subject to active removal by a variety of efflux pumps. These membrane-embedded protein complexes utilize cellular energy to expel a wide range of substrates, including antibiotics, from the cytoplasm or periplasm.[7][8] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria.[8]

Efflux Pump Superfamilies

Bacterial efflux pumps are categorized into several superfamilies based on their structure, energy source, and substrate specificity. The most clinically significant families involved in this compound efflux are:

  • Resistance-Nodulation-Division (RND) Superfamily: This is a prominent family in Gram-negative bacteria. The AcrAB-TolC system in E. coli is a well-characterized example, forming a tripartite complex that spans the inner membrane, periplasm, and outer membrane.[9][10] AcrB is the inner membrane transporter that captures substrates, AcrA is the periplasmic membrane fusion protein, and TolC is the outer membrane channel.[10] This system is a primary contributor to intrinsic and acquired resistance to this compound.[10][11]

  • Major Facilitator Superfamily (MFS): MFS transporters are found in both Gram-positive and Gram-negative bacteria and are another significant contributor to antibiotic resistance.[12]

  • ATP-Binding Cassette (ABC) Superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane.[13]

  • Small Multidrug Resistance (SMR) Family: As the name suggests, these are smaller proteins that typically function as homodimers to extrude toxic compounds.[7]

  • Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps are energized by a sodium ion or proton gradient and are involved in resistance to a range of cationic drugs.[14]

Regulation of this compound Transport: A Complex Network

The expression of both porins and efflux pumps is tightly controlled by a complex network of regulatory proteins, ensuring that the bacterium can adapt to the presence of antibiotics and other environmental stressors.

Global Regulators: MarA, SoxS, and Rob

In E. coli and other Enterobacteriaceae, the global transcriptional activators MarA, SoxS, and Rob play a pivotal role in the multidrug resistance phenotype.[15] These regulators can be induced by the presence of antibiotics, including this compound. Once activated, they upregulate the expression of the AcrAB-TolC efflux pump while simultaneously downregulating the expression of the OmpF porin, leading to a coordinated response that reduces intracellular this compound concentration.[6][15][16]

Two-Component Systems

Two-component systems (TCSs), consisting of a sensor kinase and a response regulator, are another crucial layer of regulation.[5][17] These systems allow bacteria to sense and respond to a wide array of environmental signals. Some TCSs have been shown to directly or indirectly regulate the expression of efflux pumps, contributing to antibiotic resistance.[18][19] For instance, the BaeSR TCS in Salmonella enterica can upregulate the MdtABC efflux pump.[17]

Below is a diagram illustrating the regulatory network controlling this compound uptake and efflux.

Caption: Regulation of this compound transport in Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound uptake and efflux from various studies.

Table 1: Impact of Efflux Pump Deletion on this compound MIC in E. coli

StrainRelevant GenotypeThis compound MIC (µg/mL)Fold Change in MICReference
Parental StrainWild-typeVaries-[9][20]
Mutant StrainΔtolCLower than wild-typeVaries[9][20]
Mutant StrainΔacrBLower than wild-typeVaries[10]

Table 2: Effect of Efflux Pump Inhibitors (EPIs) on this compound MIC

BacteriumEPIThis compound MIC without EPI (µg/mL)This compound MIC with EPI (µg/mL)Fold Reduction in MICReference
Fluoroquinolone-resistant E. coliPiperine (100 ppm)1644[8]
M. tuberculosisReserpineVariesVaries2 to 32-fold[21]
M. tuberculosisVerapamilVariesVaries2 to 32-fold[21]
M. tuberculosisCCCPVariesVaries2 to 32-fold[21]

Table 3: Relative Gene Expression of Efflux Pump Components in Fluoroquinolone-Resistant E. coli

GeneAverage Expression Fold Change (Resistant vs. Susceptible)Reference
acrA4.5 ± 2.0[10]
acrB4.6 ± 2.5[10]
tolCNo significant change[10]
mdfANo significant change[10]
norENo significant change[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound uptake and efflux.

Fluorescence-Based Real-Time Efflux Assay

This protocol measures the real-time extrusion of a fluorescent dye, such as ethidium (B1194527) bromide (EtBr) or Nile Red, which are substrates for many bacterial efflux pumps.[22][23][24]

Principle: Cells are first loaded with the fluorescent dye in an energy-depleted state. Upon re-energization (e.g., with glucose), active efflux pumps expel the dye, leading to a decrease in intracellular fluorescence that can be monitored in real-time.[24]

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or other proton motive force (PMF) uncoupler

  • Ethidium bromide (EtBr) or Nile Red stock solution

  • Glucose solution

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest cells by centrifugation and wash twice with PBS. Resuspend the cell pellet in PBS.

  • Energy Depletion and Dye Loading: Incubate the cell suspension with a PMF uncoupler (e.g., 100 µM CCCP) for a specified time (e.g., 10 minutes) at 37°C to de-energize the cells. Add the fluorescent dye (e.g., 2 µg/mL EtBr) and continue incubation to allow for dye accumulation.

  • Removal of Uncoupler and Excess Dye: Centrifuge the cells to pellet them, and discard the supernatant containing the uncoupler and excess extracellular dye. Wash the cell pellet with PBS to remove any remaining extracellular dye.

  • Initiation of Efflux and Measurement: Resuspend the dye-loaded cells in PBS. If testing an efflux pump inhibitor, add it at this stage. Transfer the cell suspension to a cuvette or microplate well. Initiate efflux by adding an energy source, such as glucose (to a final concentration of 25 mM). Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of fluorescence decrease is proportional to the efflux activity. Compare the rates between wild-type, mutant strains, and inhibitor-treated cells.

Efflux_Assay_Workflow start Start: Mid-log Phase Bacterial Culture prep_cells 1. Harvest and Wash Cells (Centrifugation, Resuspend in PBS) start->prep_cells deenergize 2. De-energize Cells (Incubate with CCCP) prep_cells->deenergize load_dye 3. Load Fluorescent Dye (Incubate with EtBr/Nile Red) deenergize->load_dye wash_cells 4. Wash Cells (Remove CCCP and excess dye) load_dye->wash_cells resuspend 5. Resuspend in PBS (Optional: Add EPI) wash_cells->resuspend measure 6. Initiate Efflux and Measure (Add Glucose, Start Kinetic Reading) resuspend->measure analyze 7. Analyze Data (Plot Fluorescence vs. Time) measure->analyze end End: Determine Efflux Rate analyze->end

Caption: Workflow for a fluorescence-based real-time efflux assay.

Intracellular this compound Quantification by HPLC-MS/MS

This method allows for the direct and sensitive quantification of this compound concentration within bacterial cells.[1][13]

Principle: Bacterial cells are exposed to this compound, after which they are rapidly separated from the extracellular medium. The cells are then lysed, and the intracellular content is analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to specifically quantify this compound.[1]

Materials:

  • Bacterial culture

  • This compound solution of known concentration

  • Ice-cold PBS

  • Lysis buffer (e.g., containing lysozyme (B549824) and/or sonication)

  • Internal standard (e.g., another fluoroquinolone not present in the sample)

  • Acetonitrile or other protein precipitation agent

  • HPLC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Drug Exposure: Incubate a known density of bacterial cells with a specific concentration of this compound for a defined period.

  • Separation of Cells: Rapidly separate the bacterial cells from the this compound-containing medium. This can be achieved by centrifugation through a layer of silicone oil to minimize leakage of the intracellular drug.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells to release the intracellular contents.

  • Sample Preparation: Add an internal standard to the cell lysate. Precipitate proteins using an organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • HPLC-MS/MS Analysis: Inject the supernatant into the HPLC-MS/MS system. Develop a chromatographic method to separate this compound from other cellular components. Use mass spectrometry in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection and quantification of this compound and the internal standard.

  • Quantification: Create a standard curve using known concentrations of this compound. Use the peak area ratio of this compound to the internal standard to determine the intracellular concentration of this compound from the standard curve.

HPLC_MS_Workflow start Start: Bacterial Culture expose 1. Expose Cells to this compound start->expose separate 2. Separate Cells from Medium (e.g., Silicone Oil Centrifugation) expose->separate lyse 3. Lyse Cells (Release Intracellular Content) separate->lyse prepare 4. Prepare Sample (Add Internal Standard, Precipitate Proteins) lyse->prepare analyze 5. HPLC-MS/MS Analysis (Inject Supernatant) prepare->analyze quantify 6. Quantify this compound (Use Standard Curve) analyze->quantify end End: Determine Intracellular Concentration quantify->end

Caption: Workflow for intracellular this compound quantification by HPLC-MS/MS.

Conclusion

The interplay between uptake via porins and active efflux by a multitude of pumps dictates the intracellular concentration of this compound and, consequently, its antibacterial efficacy. A thorough understanding of these mechanisms and their regulation is paramount for the development of strategies to overcome bacterial resistance. This includes the design of new fluoroquinolones that are poor substrates for efflux pumps or the co-administration of efflux pump inhibitors to potentiate the activity of existing antibiotics. The experimental protocols provided herein serve as a foundation for researchers to further investigate these critical aspects of bacterial drug resistance.

References

Ofloxacin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a synthetic fluoroquinolone, exhibits a broad spectrum of antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][2][3][4] While highly effective against a wide range of aerobic Gram-positive and Gram-negative bacteria, its activity against anaerobic bacteria is more varied and less potent.[5][6] This technical guide provides an in-depth investigation into the spectrum of activity of this compound against clinically significant anaerobic bacteria, presenting quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Assessment of this compound Activity

The in vitro activity of this compound against anaerobic bacteria is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound against various anaerobic genera.

Table 1: this compound MIC Distribution for Bacteroides fragilis Group
SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Percentage Resistant
B. fragilis232---8%
B. thetaiotaomicron49---2%
B. ovatus63---31.8%
Other Bacteroides spp.----27%

Data synthesized from multiple sources indicating varied susceptibility. Over 90% of the Bacteroides fragilis group were reported as susceptible or intermediate in one study.[7] However, other studies show emerging resistance, with susceptibility as low as 27.45% in one instance.[2][8]

Table 2: this compound MIC Distribution for Clostridium Species
SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Notes
Clostridium spp. (general)--82-16Generally considered resistant.[9][7][10]
C. difficile-->128-High resistance reported.[11]
C. perfringens50---High MICs suggesting poor efficacy.[12]
Table 3: this compound MIC Distribution for Prevotella Species
SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Notes
Prevotella spp.----Activity is species-dependent.[13][14]
P. melaninogenica----Mostly sensitive.[14]
P. intermedia/nigrescens----Mostly sensitive.[14]
P. bivia----Resistance has been noted.[14]
Table 4: this compound MIC Distribution for Fusobacterium Species
SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Notes
Fusobacterium spp.229---86% proved sensitive to levthis compound, a related fluoroquinolone.[14]
F. nucleatum----Generally susceptible.[15][16]
F. necrophorum----Generally susceptible.[15][16]
F. varium----Variable resistance observed.[15][16]
F. mortiferum----Variable resistance observed.[15][16]
Table 5: this compound MIC Distribution for Peptostreptococcus Species
SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Notes
Peptostreptococcus spp.----Generally considered to have reduced susceptibility.[17]
P. anaerobius----Higher MICs compared to other species.[18]
P. stomatis----Lower MICs compared to P. anaerobius.[18]

Experimental Protocols for Anaerobic Susceptibility Testing

Accurate determination of this compound's activity against anaerobic bacteria relies on standardized and meticulously executed experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these methods.[6][19][20]

Agar (B569324) Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[1][21]

1. Preparation of Media:

  • Use Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
  • Prepare a series of agar plates containing doubling dilutions of this compound.
  • Include a growth control plate with no antibiotic.

2. Inoculum Preparation:

  • Grow the anaerobic isolate on a suitable agar plate for 24-48 hours in an anaerobic environment.
  • Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

3. Inoculation:

  • Using an inoculum-replicating apparatus, spot-inoculate the bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate.

4. Incubation:

  • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

5. Interpretation:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for testing a large number of isolates.[22][23][24][25]

1. Preparation of Reagents:

  • Prepare doubling dilutions of this compound in a suitable anaerobic broth medium (e.g., supplemented Brucella broth) in 96-well microtiter plates.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

2. Inoculum Preparation:

  • Prepare an inoculum as described for the agar dilution method, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

3. Inoculation:

  • Inoculate the wells of the microtiter plate with the bacterial suspension.

4. Incubation:

  • Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

5. Interpretation:

  • The MIC is the lowest concentration of this compound that shows no visible turbidity.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Anaerobic Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC of this compound against anaerobic bacteria using either the agar dilution or broth microdilution method.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_incubation Incubation cluster_results Results Isolate Anaerobic Bacterial Isolate Culture Pure Culture on Agar Isolate->Culture Streak Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Prepare Suspension AgarDilution Agar Dilution Plates (with this compound concentrations) Inoculum->AgarDilution Inoculate BrothMicrodilution Broth Microdilution Plates (with this compound concentrations) Inoculum->BrothMicrodilution Inoculate Incubate Anaerobic Incubation (48 hours, 35-37°C) AgarDilution->Incubate BrothMicrodilution->Incubate ReadResults Read Plates for Growth Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Workflow for Anaerobic Susceptibility Testing.

Mechanism of Action of this compound

This compound's bactericidal activity is a result of its interaction with essential bacterial enzymes, leading to the disruption of DNA replication and repair.

cluster_bacterium Bacterial Cell This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits DNA Bacterial DNA DNAGyrase->DNA Relaxes Supercoils CellDeath Cell Death DNAGyrase->CellDeath Inhibition leads to DNA damage ReplicationFork Replication Fork TopoIV->ReplicationFork Decatenates Daughter Chromosomes TopoIV->CellDeath Inhibition leads to failed segregation DNA->ReplicationFork Replication CellDivision Cell Division ReplicationFork->CellDivision Successful Replication Leads to

Caption: this compound's Mechanism of Action.

Conclusion

This compound demonstrates variable activity against anaerobic bacteria. While some species, particularly within the Bacteroides fragilis group and certain Gram-positive anaerobic cocci, show susceptibility, resistance is a significant concern, especially among Clostridium species. The effectiveness of this compound against specific anaerobic pathogens cannot be reliably predicted and should be confirmed through standardized susceptibility testing methods such as agar dilution or broth microdilution. Continuous surveillance of this compound's activity against anaerobic clinical isolates is crucial to guide appropriate therapeutic use and mitigate the spread of resistance.

References

Ofloxacin's Impact on Bacterial Transcription and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential enzymes involved in bacterial DNA replication and maintenance.[1][2] This guide provides a detailed examination of the molecular mechanisms through which this compound disrupts bacterial transcription and triggers DNA repair pathways, primarily the SOS response. We will explore its inhibitory action on DNA gyrase and topoisomerase IV, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound's primary mode of action involves the inhibition of two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are vital for managing DNA topology, a process crucial for DNA replication, transcription, repair, and recombination.[1][5]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a necessary step to relieve the torsional stress that builds up during the unwinding of the DNA helix for replication and transcription.[2][4] this compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to the formation of stable, covalent enzyme-DNA complexes.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[4][6] this compound's inhibition of topoisomerase IV prevents the proper segregation of replicated DNA, ultimately halting cell division.[3]

The trapping of these enzyme-DNA complexes by this compound results in double-strand DNA breaks.[6][7] This accumulation of DNA damage is a potent trigger for a cascade of cellular responses, leading to the inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[1][4] In Gram-negative bacteria like E. coli, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is the preferential target.[6][8]

Disruption of Bacterial Transcription

While this compound is a direct inhibitor of DNA replication, its impact on transcription is a critical secondary effect. The superhelical state of bacterial DNA, maintained by DNA gyrase, is essential for the efficient initiation and progression of transcription.

By inhibiting DNA gyrase, this compound prevents the introduction of negative supercoils.[1] This alteration in DNA topology can hinder the binding of RNA polymerase to promoter regions and impede the movement of the transcription bubble along the DNA template. The resulting stalled transcription complexes, coupled with the accumulation of DNA double-strand breaks, contribute significantly to the bactericidal activity of the drug.[5]

Induction of the SOS DNA Repair Mechanism

The extensive DNA damage caused by this compound potently induces the bacterial SOS response, a complex regulatory network that controls DNA repair and mutagenesis.[9][10] The SOS response is a crucial survival strategy for bacteria facing genotoxic stress.[11]

The key steps in the induction of the SOS response are as follows:

  • Sensing DNA Damage: The double-strand breaks generated by this compound-trapped topoisomerases lead to the formation of single-stranded DNA (ssDNA) regions.[12][13]

  • RecA Activation: The RecA protein polymerizes on these ssDNA fragments, forming a nucleoprotein filament (RecA*).[12][13] This activated form of RecA acts as a coprotease.

  • LexA Cleavage: The RecA* filament facilitates the autocatalytic cleavage of the LexA repressor protein.[12] In its intact form, LexA binds to specific DNA sequences known as "SOS boxes" in the promoter regions of over 40 genes, repressing their transcription.[14]

  • Derepression of SOS Genes: The cleavage of LexA leads to its dissociation from the SOS boxes, thereby derepressing the expression of the SOS regulon.[11] This includes genes involved in DNA repair (e.g., recA, uvrA, uvrB), translesion synthesis (e.g., umuC, umuD), and cell division inhibition (e.g., sfiA).[12][13]

Interestingly, the SOS response can have a dual effect. While it attempts to repair the DNA damage, the error-prone nature of some SOS-induced DNA polymerases (like Pol V) can lead to an increased mutation rate, which is a mechanism for the development of antibiotic resistance.[10][11] Furthermore, the SOS response has been shown to be a key factor in the formation of "persister" cells, a subpopulation of bacteria that exhibit high tolerance to antibiotics.[9][10] In E. coli, treatment with fluoroquinolones like ciprthis compound (B1669076) and this compound has been shown to increase the expression of recA.[15]

Quantitative Data Summary

The efficacy of this compound can be quantified by its inhibitory concentrations against its target enzymes and its minimum inhibitory concentrations (MICs) against various bacterial strains.

CompoundTarget EnzymeOrganismIC50 (µg/mL)Reference
(-)-Ofloxacin DNA GyraseEscherichia coli0.78[16]
(+/-)-Ofloxacin (racemic) DNA GyraseEscherichia coli0.98[16]
(+)-Ofloxacin DNA GyraseEscherichia coli7.24[16]
This compound (racemic) DNA GyraseEscherichia coli6.20[17]
Levthis compound DNA GyraseEscherichia coli2.50[17]
Ciprthis compound DNA GyraseEscherichia coli1.15[16]
Norfloxacin DNA GyraseEscherichia coli0.78[16]
Levthis compound DNA GyraseEnterococcus faecalis28.1[18]
Levthis compound Topoisomerase IVEnterococcus faecalis8.49[18]

Table 1: 50% Inhibitory Concentrations (IC50) of this compound and other Fluoroquinolones against DNA Gyrase and Topoisomerase IV.

CompoundOrganismMIC (µg/mL)Reference
(-)-Ofloxacin Micrococcus luteus ATCC 46980.78[19]
(+/-)-Ofloxacin (racemic) Micrococcus luteus ATCC 46981.56[19]
(+)-Ofloxacin Micrococcus luteus ATCC 4698200[19]
This compound Escherichia coli MG16550.07[15]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against select bacteria.

Key Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., pBR322 plasmid) and the inhibition of this activity by compounds like this compound.[20]

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or M. luteus)[19]

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 100 µg/mL albumin)

  • This compound or other test compounds at various concentrations

  • Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and a tracking dye)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Gel imaging system

Protocol:

  • Prepare reaction mixtures on ice. To a microcentrifuge tube, add the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the desired concentration of this compound (dissolved in a suitable solvent like DMSO).

  • Initiate the reaction by adding a defined amount of DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL. Include a no-drug control and a no-enzyme control.

  • Incubate the reaction at 37°C for 30-60 minutes.[19]

  • Terminate the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.[21][22]

  • Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.

  • Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry. The IC50 value is the concentration of this compound that inhibits 50% of the supercoiling activity.[16]

SOS Response Induction Assay (SOS Chromotest)

This is a colorimetric assay to measure the induction of the SOS response by detecting the expression of an SOS-regulated gene, typically using a gene fusion like sfiA::lacZ.[23][24]

Materials:

  • Tester bacterial strain (e.g., E. coli K-12 derivative) carrying the sfiA::lacZ fusion.

  • Growth medium (e.g., Luria-Bertani broth).

  • This compound or other test compounds.

  • Lysis buffer (e.g., containing SDS and chloroform).

  • Phosphate buffer.

  • Ortho-Nitrophenyl-β-galactoside (ONPG) solution.

  • Sodium carbonate (to stop the reaction).

  • Spectrophotometer.

Protocol:

  • Grow an overnight culture of the tester strain.

  • Dilute the culture into fresh medium and grow to early exponential phase.

  • Aliquot the culture into a series of tubes. Add this compound at various concentrations to the tubes. Include a no-drug control.

  • Incubate the cultures with shaking for a defined period (e.g., 2 hours) to allow for induction of the SOS response and expression of β-galactosidase.

  • Measure the optical density (e.g., at 600 nm) to assess cell viability/growth.

  • Lyse the cells by adding lysis buffer and vortexing.

  • Add ONPG solution to the lysed cells and incubate at a controlled temperature (e.g., 28°C) until a yellow color develops.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm.

  • Calculate the β-galactosidase activity. The SOS-inducing potency is determined from the slope of the linear portion of the dose-response curve.[23]

Visualizations of Pathways and Workflows

Ofloxacin_Mechanism cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Topo_IV Topoisomerase IV This compound->Topo_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA supercoils DSB1 Trapped Complex & Double-Strand Break DNA_Gyrase->DSB1 trapped by This compound Decatenated_DNA Separated Chromosomes Topo_IV->Decatenated_DNA separates DSB2 Trapped Complex & Double-Strand Break Topo_IV->DSB2 trapped by This compound Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Transcription Transcription Supercoiled_DNA->Transcription Replication DNA Replication Supercoiled_DNA->Replication Replicated_DNA Catenated Replicated DNA Replicated_DNA->Topo_IV binds Cell_Division Cell Division Decatenated_DNA->Cell_Division DSB1->Transcription INHIBITED DSB1->Replication INHIBITED DSB2->Cell_Division INHIBITED

Caption: this compound's mechanism of action.

SOS_Response_Pathway cluster_regulation Gene Regulation This compound This compound Topoisomerases DNA Gyrase / Topo IV This compound->Topoisomerases inhibits DSB Double-Strand Breaks Topoisomerases->DSB causes ssDNA ssDNA Formation DSB->ssDNA RecA RecA ssDNA->RecA binds to RecA_active RecA* (Active Filament) RecA->RecA_active activates LexA LexA Repressor RecA_active->LexA promotes autocleavage SOS_Genes SOS Genes (recA, uvrA, umuD, etc.) LexA->SOS_Genes represses SOS_Response SOS Response: DNA Repair & Mutagenesis SOS_Genes->SOS_Response expression leads to Experimental_Workflow cluster_analysis Downstream Analysis start Start culture 1. Bacterial Culture (e.g., E. coli) start->culture treatment 2. This compound Treatment (Varying Concentrations) culture->treatment incubation 3. Incubation treatment->incubation lysis 4a. Cell Lysis incubation->lysis extraction 4b. DNA/RNA Extraction incubation->extraction assay 4c. Enzyme Assay Prep incubation->assay qpcr 5a. qRT-PCR (SOS Gene Expression) lysis->qpcr gel 5b. Agarose Gel (DNA Damage) extraction->gel supercoil 5c. Supercoiling Assay (Gyrase Inhibition) assay->supercoil data 6. Data Analysis (IC50, Fold Change, etc.) qpcr->data gel->data supercoil->data end End data->end

References

The Molecular Crossroads: Ofloxacin's Bactericidal and Bacteriostatic Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, stands as a critical tool in the arsenal (B13267) against a broad spectrum of bacterial infections. Its efficacy stems from a direct assault on the machinery of bacterial DNA replication. However, the ultimate outcome for the bacterium—a swift death (bactericidal) or a halt in growth (bacteriostatic)—is a nuanced interplay of drug concentration, the bacterium's physiological state, and a complex web of molecular responses. This technical guide delves into the core molecular basis of this compound's dual activities, providing a comprehensive overview for researchers and drug development professionals.

The Primary Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

This compound's primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for relieving the torsional stress that arises during the unwinding of the DNA double helix for replication and transcription.[3]

  • Topoisomerase IV: This enzyme is essential for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for proper segregation into the daughter cells.[3]

This compound binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the complex in a state where the DNA is cleaved, but the subsequent re-ligation step is inhibited.[2][3] This leads to an accumulation of double-strand DNA breaks, which effectively halts DNA replication and transcription, ultimately triggering a cascade of events leading to cell death.[2][3]

Concentration-Dependent Activity: The Bacteriostatic to Bactericidal Switch

This compound is predominantly classified as a bactericidal agent.[1][2] However, its killing activity is highly dependent on its concentration relative to the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% (or 3-log10) reduction in the initial bacterial inoculum.[4][5]

A common metric to differentiate between bacteriostatic and bactericidal effects is the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5] At concentrations near the MIC, this compound may primarily exhibit a bacteriostatic effect by inhibiting DNA replication and preventing cell division. As the concentration increases to multiples of the MIC (e.g., 2x, 4x MIC), the rate and extent of bacterial killing increase, demonstrating a clear bactericidal effect.[6][7][8] This concentration-dependent killing is a hallmark of fluoroquinolones.

Quantitative Data: MIC and MBC Values

The following table summarizes representative MIC and MBC values for this compound against common bacterial pathogens. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

Bacterial SpeciesThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC Ratio
Escherichia coli (ATCC 25922)0.03 - 0.06[9]Data not readily available-
Staphylococcus aureus (ATCC 29213)0.12 - 0.5[9]0.5 - 2.01 - 4
Pseudomonas aeruginosa (ATCC 27853)1.0 - 4.0[9]4.0 - 16.01 - 4
Pseudomonas aeruginosa (Clinical Isolate)3.33[10]6.67[10]2

The Bacterial Response to this compound-Induced DNA Damage

Bacteria are not passive victims of this compound's assault. They possess sophisticated mechanisms to respond to DNA damage, primarily the SOS response. Paradoxically, this survival mechanism can also contribute to the development of antibiotic tolerance and persistence.

The SOS Response

The accumulation of single-stranded DNA (ssDNA) resulting from this compound-induced double-strand breaks triggers the bacterial SOS response.[11][12] This is a complex regulon involving the activation of numerous genes aimed at DNA repair.

The key players in the SOS response are the RecA and LexA proteins. Under normal conditions, the LexA repressor binds to the operator regions of SOS genes, keeping their expression low. When DNA damage occurs, RecA polymerizes on the ssDNA, forming a nucleoprotein filament. This activated RecA facilitates the autocatalytic cleavage of LexA, leading to the de-repression of the SOS genes. These genes encode for a variety of proteins involved in DNA repair, including those for nucleotide excision repair and recombination repair.[11]

While the SOS response is a survival mechanism, its induction by this compound is a double-edged sword. It can allow some bacteria to repair the DNA damage and survive, contributing to the phenomenon of persistence, where a subpopulation of bacteria can tolerate lethal antibiotic concentrations.[11][12][13]

The Role of Reactive Oxygen Species (ROS)

Recent evidence strongly suggests that the bactericidal activity of fluoroquinolones, including this compound, is not solely due to the direct consequences of DNA damage but is also mediated by the production of reactive oxygen species (ROS).[14][15][16][17] The proposed mechanism involves a cascade of events:

  • Inhibition of DNA Gyrase/Topoisomerase IV: This primary action leads to the formation of stable enzyme-DNA complexes and DNA breaks.

  • Disruption of Cellular Metabolism: The DNA damage and stalled replication forks disrupt normal cellular metabolism.

  • Perturbation of the Electron Transport Chain: This disruption can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻).

  • Iron-Sulfur Cluster Damage: Superoxide can damage iron-sulfur clusters in various enzymes, leading to the release of ferrous iron (Fe²⁺).

  • Fenton Reaction: The released Fe²⁺ participates in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂), another ROS, to produce highly reactive and damaging hydroxyl radicals (•OH).[15][18]

These hydroxyl radicals can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing significantly to the bactericidal effect of this compound.

Visualizing the Molecular Mechanisms

To better understand these complex processes, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Ofloxacin_Mechanism cluster_drug_target This compound's Primary Action cluster_cellular_effects Cellular Consequences This compound This compound gyrase DNA Gyrase (Topoisomerase II) This compound->gyrase Inhibits topoIV Topoisomerase IV This compound->topoIV Inhibits dna_complex Stable this compound-Enzyme-DNA Complex gyrase->dna_complex topoIV->dna_complex ds_breaks Double-Strand DNA Breaks dna_complex->ds_breaks replication_halt DNA Replication and Transcription Halt ds_breaks->replication_halt ds_breaks->replication_halt sos_response SOS Response Activation ds_breaks->sos_response ros_production ROS Production ds_breaks->ros_production bacteriostatic Bacteriostatic Effect (at low concentrations) replication_halt->bacteriostatic bactericidal Bactericidal Effect (at high concentrations) bacteriostatic->bactericidal Concentration Increase ros_production->bactericidal

Caption: this compound's mechanism of action, leading to either a bacteriostatic or bactericidal effect depending on concentration and subsequent cellular responses.

SOS_Response This compound This compound dna_damage Double-Strand DNA Breaks This compound->dna_damage ssdna Single-Strand DNA (ssDNA) Accumulation dna_damage->ssdna recA RecA ssdna->recA binds to recA_active Activated RecA* recA->recA_active activates lexA LexA Repressor recA_active->lexA promotes autocleavage of lexA_cleaved Cleaved LexA lexA->lexA_cleaved sos_genes SOS Genes lexA->sos_genes represses dna_repair DNA Repair Proteins sos_genes->dna_repair expresses cell_survival Cell Survival (Persistence) dna_repair->cell_survival

Caption: The SOS response pathway, a key bacterial defense mechanism activated by this compound-induced DNA damage.

ROS_Production This compound This compound dna_gyrase_inhibition DNA Gyrase/ Topoisomerase IV Inhibition This compound->dna_gyrase_inhibition metabolic_disruption Metabolic Disruption dna_gyrase_inhibition->metabolic_disruption etc_perturbation Electron Transport Chain Perturbation metabolic_disruption->etc_perturbation superoxide Superoxide (O₂⁻) etc_perturbation->superoxide fe_s_damage Iron-Sulfur Cluster Damage superoxide->fe_s_damage fe2_release Fe²⁺ Release fe_s_damage->fe2_release hydroxyl_radical Hydroxyl Radical (•OH) fe2_release->hydroxyl_radical Fenton Reaction h2o2 Hydrogen Peroxide (H₂O₂) h2o2->hydroxyl_radical cell_damage Widespread Cellular Damage hydroxyl_radical->cell_damage

Caption: The proposed pathway of this compound-induced reactive oxygen species (ROS) production, contributing to its bactericidal activity.

Experimental Protocols

Accurate determination of this compound's bactericidal and bacteriostatic activity relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9][14]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations. Include a growth control well (MHB with inoculum, no this compound) and a sterility control well (MHB only).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed as a continuation of the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[5][13]

  • Subculturing from MIC Plate: From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto an appropriate antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (determined from the growth control plate).

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time at different this compound concentrations.[1][2][4]

  • Preparation of Inoculum and this compound Solutions: Prepare a standardized bacterial inoculum as described for the MIC assay. Prepare tubes or flasks containing MHB with various concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculation and Incubation: Inoculate each tube with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL. Incubate the tubes at 35-37°C, often with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto antibiotic-free agar plates.

  • Colony Counting: After incubation of the plates for 18-24 hours, count the number of colonies (CFU) on plates that have a statistically significant number of colonies (typically 30-300).

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum prep_tubes Prepare Culture Tubes with Broth and this compound at Various MIC Multiples (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) prep_inoculum->prep_tubes inoculate Inoculate Tubes with Bacteria prep_tubes->inoculate incubate_sample Incubate at 37°C and Sample at Predetermined Time Points (0, 2, 4, 6, 8, 24 hours) inoculate->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate Plate Dilutions onto Antibiotic-Free Agar serial_dilute->plate incubate_plates Incubate Plates for 18-24 hours plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies calculate_plot Calculate log10 CFU/mL and Plot Against Time count_colonies->calculate_plot end End calculate_plot->end

Caption: Experimental workflow for a time-kill assay to determine the bactericidal or bacteriostatic activity of this compound.

Conclusion

The molecular basis of this compound's activity against bacteria is a multifaceted process. While its primary mechanism of inhibiting DNA gyrase and topoisomerase IV is well-established, the distinction between its bactericidal and bacteriostatic effects is largely concentration-dependent. At lower concentrations, the inhibition of DNA replication leads to a bacteriostatic state. At higher concentrations, the accumulation of extensive DNA damage, coupled with the induction of reactive oxygen species, results in a potent bactericidal effect. The bacterial SOS response, while a mechanism for survival, can also contribute to the emergence of antibiotic tolerance. A thorough understanding of these intricate molecular interactions is paramount for the rational development of new antimicrobial strategies and for optimizing the clinical use of this compound and other fluoroquinolones.

References

Ofloxacin's Interaction with Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide range of bacterial infections. Its primary and well-established mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This targeted disruption of DNA synthesis leads to rapid bactericidal effects.[2][3] However, for this compound to reach its intracellular targets, it must first traverse the bacterial cell envelope. This technical guide provides an in-depth exploration of the interactions between this compound and the bacterial cell membrane, a critical initial step in its antibacterial activity. We will delve into the quantitative effects of this compound on membrane integrity and function, detail relevant experimental protocols, and visualize the underlying molecular pathways and workflows.

This compound Uptake and Accumulation Across the Bacterial Cell Membrane

The journey of this compound from the extracellular environment to the bacterial cytoplasm is a multi-step process that is crucial for its efficacy. This process is influenced by the physicochemical properties of this compound and the specific architecture of the bacterial cell envelope.

Physicochemical Properties of this compound

This compound is a synthetic fluoroquinolone with a tricyclic chemical structure.[4] Its ability to interact with and cross the bacterial membrane is governed by its solubility and charge, which are pH-dependent. This compound is soluble in aqueous solutions with a pH between 2 and 5, sparingly to slightly soluble at a neutral pH of 7, and freely soluble in alkaline conditions (pH above 9).[4]

Transport Across the Gram-Negative Outer Membrane

Gram-negative bacteria possess an outer membrane that acts as an additional barrier to antibiotic entry. This compound primarily traverses this barrier through porin channels, which are water-filled protein channels that facilitate the passive diffusion of small, hydrophilic molecules.[3] The transport through these channels is driven by the concentration gradient of the drug.

Transport Across the Cytoplasmic Membrane

Once in the periplasmic space of Gram-negative bacteria, or directly accessible in Gram-positive bacteria, this compound must cross the cytoplasmic membrane. This is primarily achieved through passive diffusion of the uncharged, zwitterionic form of the molecule across the lipid bilayer.[3]

Quantitative Analysis of this compound Accumulation

Recent advancements in single-cell microfluidics and auto-fluorescence microscopy have enabled the label-free quantification of this compound accumulation in individual bacterial cells.[5][6] Studies on Escherichia coli have revealed that the intracellular accumulation of this compound varies between different strains and is dependent on the physiological state of the bacteria.[6][7]

Bacterial Strain/ConditionNormalized Fluorescence at t = 400 s (Mean ± s.d.)Reference
E. coli WT (Growing)0.23 ± 0.05[5]
E. coli WT (Stationary)0.15 ± 0.04[5]
E. coli ΔompF (Growing)0.17 ± 0.04[5]
E. coli ΔtolC (Growing)0.20 ± 0.04[5]
(Data adapted from a study quantifying this compound accumulation using its auto-fluorescence in E. coli strains.[5] The normalized fluorescence is proportional to the intracellular this compound concentration.)

Impact of this compound on Bacterial Membrane Integrity and Function

While the primary target of this compound is intracellular, its interaction with the cell membrane can lead to significant alterations in membrane integrity and function. These effects, though often considered secondary, can contribute to the overall bactericidal activity.

Membrane Potential

The bacterial cytoplasmic membrane maintains a transmembrane electrical potential, which is crucial for various cellular processes, including ATP synthesis, nutrient transport, and motility. Some antimicrobial agents can disrupt this potential, leading to membrane depolarization and cell death. While direct quantitative data on this compound-induced membrane depolarization is not extensively available in the literature, the effect of other fluoroquinolones has been studied. It is hypothesized that at high concentrations (≥10 times the MIC), fluoroquinolones can perturb the membrane through electrostatic interactions, leading to depolarization.[8]

Membrane Permeability

An increase in membrane permeability is a common indicator of membrane damage. This compound has been shown to be more penetrable into both epithelial cells and macrophages compared to other quinolones like norfloxacin (B1679917) and ciprthis compound.[9] Studies on other fluoroquinolones, such as ciprthis compound, have demonstrated that they can induce cytoplasmic condensation through membrane damage, leading to the outflow of cytoplasmic contents.[10] While specific quantitative data for this compound-induced permeability changes in bacteria is limited, it is plausible that it exerts similar effects, particularly at higher concentrations.

AntibioticApparent Permeability Coefficient (Papp,AB) (cm/s)Reference
This compound5.10 ± 0.71 × 10-6[11]
Atenolol (Low Permeability Marker)0.46 ± 0.14 × 10-6[11]
(This table presents the apparent permeability coefficient of this compound in a Caco-2 cell model, which is often used to predict intestinal drug absorption and can provide insights into membrane permeability.)
Lipid Composition

The lipid composition of the bacterial membrane is critical for its structure and function. Changes in the phospholipid composition have been identified as a molecular mechanism of antibiotic resistance.[12][13] While comprehensive lipidomic studies specifically investigating the impact of this compound on the bacterial membrane are not widely published, it is an area of active research. It is known that interactions with the lipid bilayer can influence membrane fluidity and stability.[14]

Interaction with Membrane Proteins and Signaling Pathways

Beyond its passive diffusion, this compound can interact with specific proteins associated with the bacterial cell envelope, potentially triggering downstream signaling events.

Interaction with Cell Wall-Degrading Enzymes

In Streptococcus pneumoniae, this compound and similar compounds have been found to inhibit the cell wall-degrading activity of LytA, the major pneumococcal autolysin.[13] This inhibition occurs through the binding of this compound to the choline-binding domain of LytA, interfering with its attachment to the cell wall.[13]

Influence on Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density.[15] There is evidence to suggest that fluoroquinolones can modulate QS systems. In a study on E. coli, the addition of a QS signaling molecule, N-Octanoyl-L-Homoserine lactone (C8), was found to regulate resistance to this compound.[15] This suggests a potential interplay between this compound and bacterial signaling networks that can influence its efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interaction of this compound with bacterial cell membranes.

Measurement of this compound Uptake and Accumulation

Protocol: Single-Cell this compound Accumulation Assay using Microfluidics and Auto-fluorescence

  • Principle: This method utilizes the intrinsic fluorescence of this compound to quantify its accumulation in single bacterial cells confined in a microfluidic device.

  • Procedure:

    • Load a bacterial culture into a microfluidic device with channels that trap individual cells.

    • Perfuse the device with a growth medium containing a known concentration of this compound (e.g., 12.5 µg/ml).

    • Use time-lapse near-ultraviolet auto-fluorescence microscopy (excitation wavelength of 365 nm) to track the delivery of this compound and its accumulation within the bacteria over time.[6]

    • Correct for cellular auto-fluorescence by measuring the fluorescence of cells before the introduction of this compound.

    • Normalize the fluorescence intensity of the cells to the fluorescence of the drug solution to obtain a quantitative measure of accumulation.[7]

  • Data Analysis: Plot the normalized fluorescence intensity over time for individual cells to determine the kinetics of this compound uptake.[7]

Measurement of Bacterial Membrane Potential

Protocol: Membrane Depolarization Assay using DiSC₃(5)

  • Principle: The voltage-sensitive fluorescent dye DiSC₃(5) is a cationic dye that accumulates in polarized bacterial cells, leading to the quenching of its fluorescence. Membrane depolarization causes the release of the dye and a subsequent increase in fluorescence.[16]

  • Procedure:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Wash the cells and resuspend them in a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose).[17]

    • Incubate the bacterial suspension with DiSC₃(5) (e.g., 1 µM) in the dark to allow for dye uptake and fluorescence quenching.[16]

    • Measure the baseline fluorescence using a fluorometer.

    • Add this compound at the desired concentration to the cell suspension.

    • Continuously monitor the fluorescence intensity over time.

    • Include positive (e.g., gramicidin) and negative (untreated cells) controls.[16]

  • Data Analysis: Plot the change in fluorescence intensity over time to determine the extent and kinetics of membrane depolarization.[8]

Measurement of Bacterial Membrane Permeability

Protocol: Membrane Permeability Assay using a Fluorescent Probe (e.g., SYTOX Green)

  • Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells. An increase in membrane permeability allows the dye to enter the cell, bind to nucleic acids, and emit a strong green fluorescence.

  • Procedure:

    • Prepare a bacterial cell suspension as described for the membrane potential assay.

    • Add SYTOX Green to the cell suspension at a final concentration of, for example, 200 nM. [No specific citation for this compound, general protocol concept]

    • Add this compound at the desired concentration.

    • Incubate the mixture at the appropriate temperature.

    • Measure the fluorescence intensity using a fluorometer or quantify the percentage of fluorescent cells using flow cytometry.

  • Data Analysis: An increase in fluorescence intensity or the percentage of fluorescent cells indicates an increase in membrane permeability.

Analysis of Bacterial Membrane Lipid Composition

Protocol: Lipidomic Analysis by Mass Spectrometry

  • Principle: Mass spectrometry-based lipidomics allows for the comprehensive identification and quantification of the lipid species within a bacterial membrane.[18][19][20]

  • Procedure:

    • Treat a bacterial culture with this compound at a sub-inhibitory concentration for a defined period.

    • Harvest the bacterial cells by centrifugation.

    • Extract the total lipids from the bacterial pellet using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

    • Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS).

    • Identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns.[20]

  • Data Analysis: Compare the lipid profiles of this compound-treated and untreated bacteria to identify significant changes in the abundance of specific lipid classes or individual lipid species.

Visualizations

This compound Uptake Pathway in Gram-Negative Bacteria

Ofloxacin_Uptake cluster_out Extracellular Medium cluster_env Gram-Negative Cell Envelope cluster_in Cytoplasm Ofloxacin_out This compound Porin Porin Channel Ofloxacin_out->Porin Passive Diffusion OM Outer Membrane Peri Periplasm Porin->Peri IM Inner (Cytoplasmic) Membrane Peri->IM Passive Diffusion Ofloxacin_in This compound IM->Ofloxacin_in Target DNA Gyrase/ Topoisomerase IV Ofloxacin_in->Target Inhibition

Caption: Proposed pathway of this compound uptake in Gram-negative bacteria.

Experimental Workflow for Membrane Potential Assay

Membrane_Potential_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Bacterial Culture (Mid-log phase) Harvest Harvest and Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Incubate Incubate with DiSC3(5) dye Resuspend->Incubate Baseline Measure Baseline Fluorescence Incubate->Baseline Add_this compound Add this compound Baseline->Add_this compound Monitor Monitor Fluorescence Add_this compound->Monitor Plot Plot Fluorescence vs. Time Monitor->Plot Analyze Determine Depolarization Kinetics and Extent Plot->Analyze Ofloxacin_QS_Signaling This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with/ Crosses Efficacy This compound Efficacy This compound->Efficacy Directly Impacts QS_System Quorum Sensing System (e.g., AHL) Membrane->QS_System Modulates Resistance_Genes Expression of Resistance Genes QS_System->Resistance_Genes Regulates Resistance_Genes->Efficacy Decreases

References

Ofloxacin: A Technical Guide to its Potential for Treating Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ofloxacin (B1677185), a second-generation fluoroquinolone, and its efficacy in combating intracellular pathogens. The ability of an antibiotic to penetrate host cells and accumulate at the site of infection is a critical determinant of its success against bacteria that can survive and replicate within the host's cellular environment. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows pertinent to the study of this compound's intracellular activity.

Core Mechanism of Action

This compound is a broad-spectrum bactericidal agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][3]

  • DNA Gyrase Inhibition: this compound binds to DNA gyrase, an enzyme responsible for introducing negative supercoils into bacterial DNA. This process is vital for the initiation of DNA replication and transcription.[2]

  • Topoisomerase IV Inhibition: The drug also targets Topoisomerase IV, which is crucial for separating interlinked daughter chromosomes following DNA replication.[1][3]

By inhibiting these enzymes, this compound disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3] A key pharmacological advantage of fluoroquinolones like this compound is their ability to be concentrated intracellularly, which facilitates the rapid killing of bacteria residing within host cells.[3][4]

Intracellular Accumulation and Efficacy

The effectiveness of an antibiotic against intracellular pathogens is contingent on its ability to cross the host cell membrane and reach its target. This compound has demonstrated efficient penetration into various body tissues and fluids and achieves high intracellular concentrations in cells such as polymorphonuclear leukocytes, alveolar macrophages, and epithelial cells.[5][6] This accumulation is a critical factor in its activity against pathogens that exploit the intracellular environment to evade the host immune system.

Data Presentation: this compound Efficacy and Accumulation

The following tables summarize the quantitative data regarding this compound's activity against several key intracellular pathogens.

Table 1: In Vitro Activity of this compound Against Intracellular Pathogens

PathogenHost Cell TypeThis compound ConcentrationObservationSource(s)
Mycobacterium tuberculosisJ-774 Macrophages5 µg/mLHighly bactericidal against intracellular bacilli.[7]
Mycobacterium tuberculosisHuman Macrophages2 mg/LComparable activity to ciprthis compound (B1669076).[8][9]
Chlamydia trachomatisHEp-2 Cells0.5 µg/mL (MIC/MBC)Induces a state of chlamydial persistence despite initial suppression.[10]
Chlamydia trachomatisN/A (Clinical Study)300 mg, twice daily100% eradication from endocervical infections.[11]
Salmonella TyphimuriumP388D1 Macrophages10 x MICBactericidal activity observed after 8-24 hours of incubation.[12]
Listeria monocytogenesN/AMIC range: 0.25-2 µg/mLBactericidal activity noted at 2-4 times the MIC within 24 hours.[13]

Table 2: Cellular Accumulation of Fluoroquinolones

AntibioticHost Cell TypeIntracellular to Extracellular Ratio (Approximate)Source(s)
This compoundRespiratory CellsHigh (Distribution ratio of 4.9 in lavage fluid vs. serum)[5]
Fluoroquinolones (general)PhagocytesAccumulate significantly (often several-fold higher than plasma levels).[14][15]
Ciprthis compoundTHP-1 Macrophages~8[16]
Moxifloxacin (B1663623)THP-1 Macrophages~8[16]

Note: It is crucial to recognize that high cellular accumulation does not always directly correlate with enhanced intracellular activity. The subcellular distribution and potential for inactivation within the cell are also important factors.[17]

Experimental Protocols

Evaluating the efficacy of antibiotics against intracellular pathogens requires specialized in vitro models. Below are detailed methodologies for key experiments cited in the literature.

Protocol for Intracellular Killing Assay

This protocol is a standard method to determine the effectiveness of an antibiotic against bacteria that have infected a host cell line.[18]

A. Materials:

  • Host Cells: Macrophage cell lines such as J-774, THP-1, or P388D1.

  • Bacteria: The intracellular pathogen of interest (e.g., M. tuberculosis, S. Typhimurium).

  • Media: Appropriate cell culture medium (e.g., RPMI 1640, DMEM) with and without serum.

  • Antibiotics: this compound stock solution; a non-cell-permeable antibiotic like gentamicin.

  • Reagents: Phosphate-buffered saline (PBS), sterile water for lysis.

  • Consumables: Multi-well cell culture plates, agar (B569324) plates for Colony Forming Unit (CFU) enumeration.

B. Procedure:

  • Host Cell Seeding: Seed host cells into multi-well plates and culture until they form a confluent monolayer.

  • Bacterial Infection:

    • Prepare a bacterial suspension and, if necessary, opsonize by incubating in serum-containing medium.

    • Remove the culture medium from the host cells and add the bacterial suspension at a defined multiplicity of infection (MOI).

    • Incubate to allow for phagocytosis (typically 1-2 hours).

  • Removal of Extracellular Bacteria:

    • Aspirate the medium containing bacteria.

    • Wash the cells thoroughly with PBS (3-4 times).

    • Incubate the cells for a short period (e.g., 1 hour) in a medium containing a non-cell-permeable antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Antibiotic Treatment:

    • Wash the cells again with PBS to remove the gentamicin.

    • Add fresh medium containing the desired concentrations of this compound (and a control with no antibiotic).

    • Incubate for various time points (e.g., 2, 4, 8, 24 hours).[18]

  • Enumeration of Intracellular Bacteria:

    • At each time point, wash the cells with PBS.

    • Lyse the host cells by adding sterile, cold deionized water to release the intracellular bacteria.[18]

    • Perform serial dilutions of the resulting cell lysate in PBS or sterile broth.

    • Plate the dilutions onto appropriate agar plates and incubate until colonies are visible.

  • Data Analysis: Count the colonies to determine the number of viable intracellular bacteria (CFU/mL). Compare the CFU counts from this compound-treated wells to the untreated control wells to calculate the reduction in bacterial load.[18]

Protocol for Determining Intracellular Antibiotic Concentration

This protocol outlines a method to quantify the amount of drug that has accumulated within the host cells.[18][19][20]

A. Materials:

  • Infected or uninfected host cells cultured in plates.

  • This compound solution.

  • PBS (ice-cold).

  • Cell lysis buffer (e.g., 0.1 M Glycine-HCl, pH 3.0).[19]

  • Analytical equipment (e.g., High-Performance Liquid Chromatography (HPLC) or a spectrofluorometer).[20]

  • Protein assay kit (e.g., BCA or Bradford).

B. Procedure:

  • Drug Incubation: Treat host cells with a known extracellular concentration of this compound and incubate for a set period (e.g., 2-5 hours).

  • Washing: Aspirate the drug-containing medium and wash the cell monolayer multiple times with ice-cold PBS to remove all extracellular drug. This step is critical and must be performed quickly to prevent drug efflux.

  • Cell Lysis: Add a specific volume of cell lysis buffer to each well to break open the cells and release the intracellular contents, including the accumulated drug.

  • Quantification:

    • Collect the cell lysate.

    • Analyze the concentration of this compound in the lysate using a validated method like HPLC or by measuring its intrinsic fluorescence against a standard curve.[16][18]

  • Normalization:

    • Measure the total protein concentration in a separate aliquot of the cell lysate using a standard protein assay.

    • Normalize the intracellular drug concentration to the total cell protein (e.g., ng of this compound per mg of cell protein). This allows for accurate comparisons between different samples.[18]

    • The intracellular concentration can also be expressed as a ratio of the intracellular to the extracellular concentration by estimating the cell volume.[21]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language illustrate key processes in the evaluation of this compound's intracellular potential.

Logical Pathway for this compound Action

This diagram shows the sequential barriers this compound must overcome to act on an intracellular pathogen residing within a phagosome.

G cluster_cell Host Cell (e.g., Macrophage) cluster_phagosome Phagosome Bacterium Intracellular Pathogen Bacterium->Bacterium Inhibits DNA Gyrase/Topo IV Oflox_Intra Intracellular This compound Oflox_Intra->Bacterium Crosses Phagosomal Membrane Oflox_Extra Extracellular This compound Oflox_Extra->Oflox_Intra Crosses Host Cell Membrane

Pathway of this compound to its intracellular target.
Experimental Workflow for Intracellular Killing Assay

This diagram outlines the step-by-step process for conducting an in vitro experiment to measure the intracellular bactericidal activity of this compound.

G A 1. Seed Host Cells (e.g., Macrophages) in Plate B 2. Infect Cells with Intracellular Bacteria A->B C 3. Wash & Treat with Gentamicin to Kill Extracellular Bacteria B->C D 4. Treat Cells with This compound (Test) vs. No Drug (Control) C->D E 5. Incubate for Defined Time Points D->E F 6. Lyse Host Cells to Release Bacteria E->F G 7. Plate Lysate and Enumerate CFUs F->G H 8. Compare CFU Counts (Test vs. Control) G->H

Workflow for assessing intracellular antibiotic efficacy.

Conclusion

This compound demonstrates significant potential for the treatment of infections caused by intracellular pathogens, largely due to its efficient cellular penetration and potent bactericidal mechanism.[3][5] Its proven efficacy against challenging pathogens like Mycobacterium tuberculosis and Chlamydia trachomatis in various models underscores its therapeutic value.[7][11] However, phenomena such as the induction of persistence in Chlamydia suggest that treatment protocols must be carefully considered.[10] The experimental frameworks detailed in this guide provide a robust basis for further research into optimizing this compound's use and for the development of new antimicrobial agents designed to effectively target the intracellular niche.

References

Ofloxacin and Microbial Quorum Sensing: A Technical Examination of a Complex Interplay

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intricate relationship between the fluoroquinolone antibiotic ofloxacin (B1677185) and microbial quorum sensing (QS) systems. While antibiotics are primarily studied for their bactericidal or bacteriostatic effects, their influence at sub-inhibitory concentrations on bacterial communication and virulence is a critical area of research. This document synthesizes key findings on how this compound impacts QS-regulated behaviors such as biofilm formation and virulence factor expression, and the role of QS systems in developing tolerance to this compound. It includes quantitative data from pivotal studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to Microbial Quorum Sensing

Quorum sensing is a cell-to-cell communication process that bacteria use to monitor their population density and collectively alter gene expression. This system relies on the production, release, and detection of small signaling molecules called autoinducers. When the autoinducer concentration reaches a critical threshold, it triggers the coordinated expression of genes, often those related to virulence, biofilm formation, and antibiotic resistance.

In Gram-negative bacteria, one of the most studied QS systems is the LuxI/LuxR-type system, which uses N-acyl-homoserine lactones (AHLs) as autoinducers. The opportunistic pathogen Pseudomonas aeruginosa possesses a particularly complex and hierarchical QS network, comprising at least three interconnected systems: las, rhl, and pqs.

  • The las system (LasI/LasR): Considered the master regulator, it uses 3-oxo-C12-HSL as its autoinducer. Activation of the LasR transcriptional regulator by its autoinducer initiates the entire QS cascade.

  • The rhl system (RhlI/RhlR): This system is regulated by the las system and uses C4-HSL as its autoinducer. It controls the production of virulence factors like pyocyanin (B1662382) and elastase.

  • The pqs system: This system utilizes quinolone-based signals, such as the Pseudomonas quinolone signal (PQS), and is integrated into the las and rhl hierarchy. It plays a significant role in virulence and biofilm formation.

G cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI (Synthase) HSL_3_oxo_C12 3-oxo-C12-HSL (Autoinducer) LasI->HSL_3_oxo_C12 Synthesizes LasR LasR (Regulator) RhlI RhlI (Synthase) LasR->RhlI Activates RhlR RhlR (Regulator) LasR->RhlR Activates PqsR PqsR (MvfR) (Regulator) LasR->PqsR Activates Virulence Virulence Factors (Pyocyanin, Elastase) Biofilm Formation LasR->Virulence Regulates HSL_3_oxo_C12->LasR Binds & Activates HSL_C4 C4-HSL (Autoinducer) RhlI->HSL_C4 Synthesizes RhlR->Virulence Regulates HSL_C4->RhlR Binds & Activates PqsA PqsA-D, PqsH (Biosynthesis) PQS_Signal PQS Signal (Autoinducer) PqsA->PQS_Signal Synthesizes PqsR->RhlR Enhances PqsR->Virulence Regulates PQS_Signal->PqsR Binds & Activates

This compound's Impact on Quorum Sensing and Phenotypes

This compound, a second-generation fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. However, its interactions with QS systems are not straightforward and appear to be concentration-dependent, with studies revealing a complex picture of inhibition, tolerance, and even potential upregulation of QS-related genes.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the effects of this compound and other closely related fluoroquinolones on QS-related phenotypes.

Table 1: Effect of this compound/Levthis compound (B1675101) on P. aeruginosa Biofilm Formation

Strain Compound Concentration (µg/mL) Effect on Biofilm Reference
PAO1 Levthis compound 2 (MIC) Significant inhibition of formation [1]
PAO1 Levthis compound >2 (Dose-dependent) Continued inhibition of formation [1]
PAO1 Levthis compound 8 Significant eradication of pre-formed biofilm [1]
PAO1 Levthis compound 32 No significant further decrease in pre-formed biofilm [1]
Clinical Isolates Levthis compound MIC values (0.0625 - 0.25) Significant inhibition of formation [1]

| Clinical Isolates | this compound | Topical Application | 80% of patients showed complete eradication of biofilm |[2] |

Table 2: Role of P. aeruginosa QS Genes in this compound Tolerance

Strain Genotype Treatment (this compound, 8 µg/mL) Relative Survival Rate vs. Wild-Type Reference
PAO1 Wild-Type This compound 100% (Baseline) [3][4]
KMR11 lasR mutant This compound Lower survival rate [3][4]
JP1 lasI mutant This compound Lower survival rate [3][4]
PDO100 rhlI mutant This compound No significant difference [3][4]
PDO111 rhlR mutant This compound No significant difference [3][4]
PAO1-JP2 lasI/rhlI double mutant This compound Lower survival rate [3][4]

| PAO1 pMMB-lasR | lasR overexpression | this compound | More tolerant |[3][4] |

Table 3: Effect of this compound on QS-related Gene Expression in P. aeruginosa

Gene Treatment Condition Change in mRNA Expression Reference
lasR Bactericidal concentration of this compound Decreased [3]
lasI Bactericidal concentration of this compound Decreased [3]
rpoS Bactericidal concentration of this compound Decreased [3]

| QS-related pathway | Sub-MIC of Levthis compound | Significantly upregulated |[1] |

Table 4: Effect of Ciprthis compound (Fluoroquinolone Proxy) on P. aeruginosa Virulence and QS Gene Expression

Target Concentration Growth Phase Effect Reference
Pyocyanin Production Sub-MIC All phases Consistently inhibited [5]
Protease Production Sub-MIC All phases Consistently inhibited [5]
lasI/R, rhlI/R Sub-MIC Death phase Significantly upregulated [5]
pqsA/R, phzA Sub-MIC Death phase Significantly upregulated [5]

| QS-regulated genes | 0.04 µg/mL (Sub-MIC) | Not specified | Repressed 21% of the QS regulon |[6][7] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to assess the impact of this compound on microbial quorum sensing.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G A Prepare bacterial inoculum (e.g., 0.5 McFarland standard) C Inoculate each well with bacterial suspension A->C B Perform serial two-fold dilutions of this compound in microtiter plate B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate plates (e.g., 37°C for 18-24 hours) D->E F Observe for turbidity. MIC is the lowest concentration with no visible growth E->F

Methodology:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a specific turbidity, commonly the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Drug Dilution: this compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Luria-Bertani broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria, no drug) and a negative control well (medium, no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]

Protocol: Biofilm Quantification Assay (Crystal Violet Method)

This assay measures the ability of bacteria to form biofilms on an abiotic surface.

G A Grow bacteria in microtiter plate with/without this compound for 24-48h B Discard planktonic cells and wash wells with PBS A->B C Fix biofilm with methanol for 15 min B->C D Stain biofilm with 0.1% Crystal Violet for 15 min C->D E Wash excess stain and air-dry the plate D->E F Solubilize bound stain with 30% acetic acid or ethanol E->F G Measure absorbance (e.g., at OD570 nm) F->G

Methodology:

  • Biofilm Growth: Bacterial cultures are grown in microtiter plates with or without various concentrations of this compound for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

  • Washing: The supernatant containing planktonic (free-floating) cells is discarded, and the wells are gently washed with a phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: The remaining attached biofilm is fixed, typically with methanol.

  • Staining: The biofilm is stained with a 0.1% crystal violet solution, which stains the cells and extracellular matrix.

  • Solubilization: After washing away excess stain, the dye bound to the biofilm is solubilized with a solvent like 30% acetic acid or ethanol.

  • Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized dye in a microplate reader.[9]

Protocol: Gene Expression Analysis (RT-qPCR)

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes (e.g., lasR, rhlI) in response to this compound.

G A Treat bacterial culture with This compound for a defined period B Isolate total RNA from bacterial cells A->B C Perform reverse transcription to synthesize cDNA from RNA template B->C D Perform qPCR using primers specific for target and reference genes C->D E Analyze amplification data to determine relative gene expression (e.g., using 2-ΔΔCt method) D->E

Methodology:

  • Bacterial Culture and Treatment: Bacteria are grown to a specific growth phase (e.g., mid-logarithmic) and then exposed to the desired concentration of this compound.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial kit or a standard protocol (e.g., Trizol method).

  • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for PCR with primers designed to amplify specific target genes (e.g., lasR) and a housekeeping gene (e.g., 16S rRNA) for normalization. The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target genes in the treated samples compared to untreated controls is calculated using methods like the 2-ΔΔCt method.[8]

Mechanistic Insights and Logical Relationships

The data suggest that the relationship between this compound and QS is not one of simple inhibition. Instead, the QS network, particularly the las system, appears to be a key component of the bacterial response to this compound-induced stress.

A pivotal study revealed that mutants in the las system (lasR and lasI) were more susceptible to killing by this compound, while mutants in the rhl system were not affected.[3][4] This indicates that a functional las system is directly involved in promoting tolerance to this compound. The mechanism appears to be mediated by the stationary-phase sigma factor RpoS, a master regulator of the general stress response. The study demonstrated that the loss of this compound tolerance in a lasR mutant could be restored by overexpressing rpoS.[3][4]

This leads to a proposed regulatory cascade: this compound treatment induces cellular stress. In response, the LasR/LasI system is required to activate or maintain sufficient levels of RpoS. RpoS, in turn, orchestrates a stress response that confers tolerance to the DNA-damaging effects of this compound. The observation that bactericidal concentrations of this compound lead to a decrease in lasR, lasI, and rpoS mRNA suggests a negative feedback loop or cellular collapse under high antibiotic pressure.[3]

Conversely, the finding that sub-MIC levthis compound upregulates the QS pathway suggests a different response at low-level exposure.[1] This may represent an adaptive strategy where the bacterial population activates QS-controlled defense mechanisms, such as biofilm formation, in response to a sublethal threat.

G This compound This compound Treatment Stress Cellular Stress (e.g., DNA Damage) This compound->Stress LasSystem las Quorum Sensing System Stress->LasSystem Requires functional RpoS RpoS (Stress Sigma Factor) LasSystem->RpoS Regulates Tolerance This compound Tolerance RpoS->Tolerance Induces

Conclusion

The impact of this compound on microbial quorum sensing is multifaceted and cannot be categorized as simple inhibition. The evidence points to a complex, concentration-dependent interaction where QS systems are integral to the bacterial response to the antibiotic.

Key Takeaways:

  • The las system in P. aeruginosa is crucial for tolerance to bactericidal concentrations of this compound. Its role is likely mediated through the regulation of the master stress-response sigma factor RpoS.[3][4]

  • Sub-inhibitory concentrations of this compound and related fluoroquinolones may have varied effects, from inhibiting certain virulence factors to upregulating QS genes, potentially as a defensive response.[1][5]

  • This compound can be effective in inhibiting and eradicating biofilms, but its efficacy depends on the concentration and the maturity of the biofilm.[1][2]

For drug development professionals, these findings underscore the importance of considering the sub-MIC effects of antibiotics. Targeting QS systems remains a promising anti-virulence strategy. However, the interplay with antibiotics like this compound suggests that combination therapies must be approached with a nuanced understanding of the underlying regulatory networks. A drug that inhibits the LasR regulator, for instance, could potentially re-sensitize P. aeruginosa to this compound, offering a synergistic therapeutic approach. Future research should focus on elucidating the precise molecular links between fluoroquinolone-induced stress, the las system, and the RpoS regulon to exploit these interactions for novel antimicrobial strategies.

References

Exploring the immunomodulatory effects of ofloxacin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Immunomodulatory Effects of Ofloxacin (B1677185) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1][2] Beyond its well-established bactericidal activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, a growing body of evidence reveals that this compound and other quinolones possess significant immunomodulatory properties.[3][4] These effects are independent of their antimicrobial action and can directly influence the host's immune response by altering immune cell function, cytokine production, and intracellular signaling pathways.[4][5]

This technical guide provides a comprehensive exploration of the immunomodulatory effects of this compound observed in in vitro cell culture models. It details the impact on various immune cells, summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways involved.

Impact of this compound on Immune Cell Functions

This compound exerts a range of effects on both the innate and adaptive immune systems. Its influence has been observed on lymphocytes, macrophages, and neutrophils, affecting key functions such as proliferation, phagocytosis, and the secretion of signaling molecules.

Cytokine Production

One of the most significant immunomodulatory effects of fluoroquinolones is the alteration of cytokine synthesis.[4] this compound and its active isomer, levthis compound (B1675101), have been shown to modulate the production of both pro-inflammatory and anti-inflammatory cytokines in various cell types, primarily peripheral blood mononuclear cells (PBMCs) and macrophages.

Studies have demonstrated that levthis compound can suppress the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated PBMCs.[5] Similarly, in human bronchial epithelial cells, levthis compound led to a dose-dependent reduction in IL-6 and IL-8 concentrations.[6] In contrast, the same study showed an increase in Interleukin-2 (IL-2) production by PBMCs stimulated with phytohemagglutinin (PHA).[5] This differential regulation suggests a complex interaction with specific signaling pathways rather than a general suppression of cellular activity.

Table 1: Summary of this compound/Levthis compound Effects on Cytokine Production in vitro

CytokineCell TypeStimulantDrugConcentrationObserved EffectReference
TNF-α Human PBMCsLPSLevthis compoundHigh concentrationsSuppression[5]
IL-1β Human PBMCsLPSLevthis compoundConcentration-dependentSuppression[5]
IL-2 Human PBMCsPHALevthis compound>10 µg/mLIncrease [5]
IL-6 Human Bronchial Epithelial Cells-Levthis compound300 µg/mLReduction (fourfold)[6]
IL-8 Human Bronchial Epithelial Cells-Levthis compound300 µg/mLReduction (twofold)[6]
IL-8 Human PBMCsLPSLevthis compoundVariousLittle to no effect[5]
α-Interferon Human Mononuclear LeukocytesNewcastle Disease VirusThis compoundOral administration (ex vivo)Slight but significant decrease[7]
GM-CSF Human PBMCsPHALevthis compoundHigh concentrationsSuppression[5]
Lymphocyte Proliferation

The effect of this compound on lymphocyte proliferation appears to be concentration-dependent. Levthis compound has been shown to suppress the proliferative activity of PBMCs when stimulated with phytohemagglutinin (PHA).[5] At higher concentrations (60 and 120 µg/ml), this compound significantly decreased the mitotic index in cultured human peripheral lymphocytes, indicating a cytostatic potential.[1] This suggests that at therapeutic concentrations, this compound might temper excessive lymphocyte activation, a key feature of inflammatory responses.

Phagocytic Activity

This compound and its isomers can readily penetrate phagocytic cells like macrophages and neutrophils.[8][9] Studies show that the cellular-to-extracellular concentration ratios of this compound in these cells are significantly greater than one.[9][10] While this compound does not appear to significantly alter the intrinsic function or chemotaxis of human phagocytic cells, it has been observed that sub-inhibitory concentrations can enhance the phagocytic killing rate of bacteria like Staphylococcus aureus.[11][12] This is attributed to the drug remaining active intracellularly, aiding the cell's bactericidal mechanisms.[9]

Reactive Oxygen Species (ROS) Production

The relationship between this compound and Reactive Oxygen Species (ROS) is complex. In some cell types, such as joint chondrocytes, this compound has been shown to induce a concentration-dependent increase in intracellular ROS production, leading to oxidative stress, lipid peroxidation, and DNA damage.[13] This effect is linked to the drug's potential chondrotoxicity.[13] However, in the context of immune cells, the modulation of ROS can be a part of its anti-inflammatory effect. Some antibiotics can inhibit ROS generation by polymorphonuclear leukocytes (PMNLs), which may contribute to their anti-inflammatory properties.[14] The immunomodulatory effects of this compound may stem from its direct impact on cell functions that result in anti-inflammatory actions, rather than direct ROS scavenging.[14]

Modulation of Intracellular Signaling Pathways

The immunomodulatory effects of fluoroquinolones are mediated through their interference with key intracellular signaling cascades that regulate inflammation and immune responses, notably the NF-κB and MAPK pathways.[4][15]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor for genes encoding pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[3][16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[3] Studies on the related fluoroquinolone moxifloxacin (B1663623) have shown that it can reduce the degradation of IκBα in LPS-stimulated PBMCs.[3] This action prevents NF-κB activation and subsequently reduces the production of pro-inflammatory cytokines, representing a key mechanism for its anti-inflammatory effects.

NF_kB_Pathway This compound's Proposed Inhibition of the NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Binds IKK IKK Activation Receptor->IKK Activates NFkB_Complex NF-κB/IκBα (Inactive) IKK->NFkB_Complex Phosphorylates IκBα IkBa_Degradation IκBα Degradation NFkB_Active NF-κB (Active) IkBa_Degradation->NFkB_Active Releases NFkB_Complex->IkBa_Degradation Transcription Gene Transcription NFkB_Active->Transcription Translocates This compound This compound This compound->IkBa_Degradation Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Results in

Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.

The MAPK Pathway

Mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK, are another family of proteins crucial for regulating inflammatory responses.[17][18] Activation of these pathways is essential for the expression of many inflammatory mediators.[19] Research on moxifloxacin in a lung epithelial cell line demonstrated that the antibiotic could inhibit the cytokine-induced activation of ERK1/2 and JNK.[15] This inhibition of upstream signaling molecules prevents the activation of downstream transcription factors, contributing to the overall anti-inflammatory profile of the drug.

MAPK_Pathway This compound's Proposed Inhibition of the MAPK Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->MAPK Inhibits Activation

Caption: this compound interferes with the MAPK cascade, reducing inflammation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the immunomodulatory effects of this compound in cell culture.

Experimental_Workflow General Workflow for In Vitro Immunomodulation Assays cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_analysis 3. Analysis Isolate Isolate Immune Cells (e.g., PBMCs from whole blood) Culture Culture Cells (e.g., RPMI-1640 + 10% FBS) Isolate->Culture Count Count and Adjust Cell Density Culture->Count Treat_this compound Add this compound (various concentrations) Count->Treat_this compound Add_Stimulus Add Stimulus (e.g., LPS, PHA) Treat_this compound->Add_Stimulus Incubate Incubate (Time-dependent) Add_Stimulus->Incubate Harvest Harvest Supernatant and/or Cell Lysate Incubate->Harvest Assay Perform Assay Harvest->Assay Data Data Analysis Assay->Data

Caption: Standard workflow for assessing this compound's immunomodulatory effects.

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
  • Blood Collection: Collect whole blood from healthy donors into heparinized tubes.

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Harvesting: Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Washing: Wash the collected cells twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.

  • Cell Counting and Viability: Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Plating: Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ cells/mL) and plate in appropriate culture plates.

Lymphocyte Proliferation Assay
  • Cell Preparation: Isolate and culture PBMCs as described in section 4.1 in a 96-well plate.

  • Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Stimulation: Add a mitogen, such as Phytohemagglutinin (PHA) (e.g., at 5 µg/mL), to induce lymphocyte proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Measure proliferation using a suitable method:

    • ³H-Thymidine Incorporation: Add 1 µCi of ³H-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.

    • CFSE Dilution Assay: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) before plating. After incubation, analyze the dilution of the CFSE signal in daughter cells via flow cytometry.

Cytokine Quantification by ELISA
  • Sample Collection: After treating and stimulating cells (e.g., PBMCs) as described previously, centrifuge the culture plates and collect the cell-free supernatant.

  • ELISA Protocol: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-2).

  • Coating: Coat a 96-well plate with the capture antibody overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

  • Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours.

  • Detection: Wash the plate and add the biotinylated detection antibody, followed by incubation.

  • Signal Generation: After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate. Finally, add a substrate solution (e.g., TMB) to develop the color.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment and stimulation for a short duration (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates multifaceted immunomodulatory activities in vitro that extend beyond its primary antibacterial function. It can selectively suppress the production of key pro-inflammatory cytokines such as TNF-α and IL-1β while in some contexts enhancing others like IL-2.[5] These effects are underpinned by its ability to interfere with critical inflammatory signaling cascades, including the NF-κB and MAPK pathways.[3][4][15] Furthermore, its impact on lymphocyte proliferation and phagocytic function highlights its potential to modulate both adaptive and innate immune responses.[1][5][11] Understanding these mechanisms is crucial for drug development professionals and researchers, as it opens possibilities for repurposing fluoroquinolones in inflammatory conditions and provides a more complete picture of their therapeutic and potential adverse effects.

References

Investigating the Genotoxic Potential of Ofloxacin in Prokaryotic Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting essential prokaryotic enzymes, DNA gyrase and topoisomerase IV. This mechanism, which interferes with DNA replication and repair, raises questions about its potential to induce genetic damage. This technical guide provides a comprehensive overview of the genotoxic potential of this compound in prokaryotic systems. We delve into the primary mechanism of action, detailed experimental protocols for key genotoxicity assays, a summary of available data, and a discussion of the implications for drug development and safety assessment.

Introduction

This compound is a synthetic chemotherapeutic agent widely used in the treatment of various bacterial infections. Its efficacy stems from its ability to target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, this compound and other fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][2] This direct interaction with DNA metabolism necessitates a thorough evaluation of its genotoxic potential.

This guide focuses on the assessment of this compound's genotoxicity in prokaryotic models, which are the primary targets of its antimicrobial activity and serve as initial screening tools for potential DNA-damaging agents. We will explore the most common assays used for this purpose: the bacterial reverse mutation assay (Ames test) and the SOS chromotest.

Mechanism of Action and Genotoxicity

The primary antibacterial action of this compound involves the inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1] This inhibition leads to the accumulation of double-strand DNA breaks, a form of severe genetic damage. In response to such DNA damage, bacteria activate a complex regulatory network known as the SOS response. This response involves the coordinated expression of a set of genes, many of which are involved in DNA repair. The induction of the SOS response is a key indicator of DNA damage and is therefore a valuable endpoint in genotoxicity testing.[1][2]

This compound's Interaction with DNA Gyrase and Topoisomerase IV

This compound binds to the complex of DNA and DNA gyrase or topoisomerase IV. This binding event traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands. This results in the formation of a stable cleavage complex and the accumulation of double-stranded DNA breaks.

The SOS Response in Prokaryotes

The SOS response is a global response to DNA damage in bacteria, regulated by the LexA repressor and the RecA protein. In the absence of DNA damage, the LexA protein represses the transcription of more than 40 genes (the SOS regulon). When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated. The RecA protein polymerizes on these ssDNA filaments, becoming activated (RecA). RecA then facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of the SOS genes. These genes encode proteins involved in DNA repair, such as DNA polymerases capable of translesion synthesis, and inhibitors of cell division, which allows time for DNA repair before replication.

The following diagram illustrates the mechanism of this compound-induced DNA damage and the subsequent activation of the SOS response.

ofloxacin_mechanism cluster_cell Prokaryotic Cell This compound This compound gyrase_topoIV DNA Gyrase / Topoisomerase IV This compound->gyrase_topoIV Inhibits cleavage_complex Ternary Cleavage Complex (this compound-Enzyme-DNA) This compound->cleavage_complex dna Bacterial DNA gyrase_topoIV->dna Acts on gyrase_topoIV->cleavage_complex dna->cleavage_complex ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks Stabilizes ssDNA Single-Stranded DNA (ssDNA) ds_breaks->ssDNA Leads to recA RecA ssDNA->recA Binds to recA_activated Activated RecA (RecA*) recA->recA_activated Activates lexA LexA Repressor recA_activated->lexA Promotes autocleavage sos_genes SOS Genes (e.g., umuDC, sulA) recA_activated->sos_genes De-represses lexA->sos_genes Represses sos_response SOS Response: - DNA Repair - Cell Cycle Arrest - Mutagenesis sos_genes->sos_response Expression leads to

This compound's mechanism of action and SOS response induction.

Key Experimental Protocols for Genotoxicity Assessment

The following sections detail the methodologies for the two primary prokaryotic genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene and allows the bacteria to grow on an amino-acid-deficient medium.

Experimental Workflow:

ames_test_workflow start Start prep_bacteria Prepare overnight cultures of S. typhimurium / E. coli strains start->prep_bacteria prep_test_substance Prepare different concentrations of this compound start->prep_test_substance prep_s9 Prepare S9 metabolic activation mix (optional) start->prep_s9 mix_components Mix bacteria, this compound, and S9 mix (or buffer) in molten top agar (B569324) prep_bacteria->mix_components prep_test_substance->mix_components prep_s9->mix_components plate Pour mixture onto minimal glucose agar plates mix_components->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Analyze data and compare to negative and positive controls count_colonies->analyze end End analyze->end

Workflow for the Ames Test.

Detailed Protocol (based on OECD Guideline 471):

  • Bacterial Strains: A set of at least five strains of bacteria should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test should be performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a range of concentrations.

  • Plate Incorporation Method:

    • To 2.0 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution, and 0.5 ml of S9 mix or a control buffer.

    • The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

  • Pre-incubation Method:

    • The test substance, bacterial culture, and S9 mix or buffer are incubated together at 37°C for a short period (e.g., 20-30 minutes) before adding the top agar and plating.

  • Incubation: Plates are incubated in the dark at 37°C for 48 to 72 hours.

  • Data Collection: The number of revertant colonies per plate is counted. The background lawn of bacterial growth is also examined for signs of cytotoxicity.

  • Data Analysis: A test substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least twice the spontaneous reversion rate and is reproducible.

SOS Chromotest

The SOS chromotest is a quantitative colorimetric assay for detecting DNA-damaging agents. It utilizes a genetically engineered strain of E. coli (typically PQ37) in which the lacZ gene (encoding for β-galactosidase) is fused to an SOS gene promoter (e.g., sfiA). When a substance causes DNA damage and induces the SOS response, the lacZ gene is co-expressed, leading to the production of β-galactosidase. The activity of this enzyme can be easily measured using a chromogenic substrate, providing a quantitative measure of the extent of SOS induction.

Experimental Workflow:

sos_chromotest_workflow start Start prep_bacteria Prepare an exponential phase culture of E. coli PQ37 start->prep_bacteria prep_test_substance Prepare serial dilutions of this compound start->prep_test_substance incubate_mix Incubate bacterial culture with This compound dilutions (and S9 mix if needed) for a defined period (e.g., 2 hours) prep_bacteria->incubate_mix prep_test_substance->incubate_mix add_substrate Add chromogenic substrates for β-galactosidase and alkaline phosphatase incubate_mix->add_substrate measure_absorbance Measure absorbance at appropriate wavelengths after incubation add_substrate->measure_absorbance calculate Calculate Induction Factor (IF) and SOS Inducing Potency (SOSIP) measure_absorbance->calculate analyze Analyze dose-response relationship calculate->analyze end End analyze->end

Workflow for the SOS Chromotest.

Detailed Protocol:

  • Bacterial Strain: E. coli PQ37, which carries a sfiA::lacZ fusion and has a uvrA mutation to increase its sensitivity to certain mutagens.

  • Culture Preparation: An overnight culture of E. coli PQ37 is diluted in fresh medium and grown to the exponential phase.

  • Exposure: The bacterial culture is distributed into a 96-well microplate. Serial dilutions of this compound (with and without S9 metabolic activation) are added to the wells.

  • Incubation: The microplate is incubated at 37°C with shaking for a period, typically 2 hours, to allow for SOS gene induction and protein synthesis.

  • Enzyme Assays:

    • A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added. The reaction is stopped, and the absorbance is measured (e.g., at 420 nm).

    • To account for cytotoxicity, the activity of a constitutive enzyme, alkaline phosphatase, is also measured using a separate chromogenic substrate (e.g., p-nitrophenyl phosphate).

  • Data Analysis:

    • The Induction Factor (IF) is calculated as the ratio of β-galactosidase activity to alkaline phosphatase activity at each concentration, normalized to the control.

    • The SOS Inducing Potency (SOSIP) is determined from the initial linear portion of the dose-response curve of the induction factor. A positive result is generally considered when there is a dose-dependent increase in the induction factor, typically exceeding a threshold of 1.5.

Quantitative Data on the Genotoxic Potential of this compound

A comprehensive review of publicly available literature and regulatory documents reveals a general consensus on the genotoxic profile of this compound in prokaryotic systems. However, specific quantitative data from these studies is often not presented in a readily accessible format. The following tables summarize the expected outcomes based on the available information.

Table 1: Representative Bacterial Reverse Mutation Assay (Ames Test) Data for this compound

Salmonella typhimurium StrainThis compound Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SD (Representative Data)Mutagenicity Ratio (vs. Control)Assessment
TA98 0 (Control)-25 ± 51.0Negative
10-28 ± 61.1Negative
100-26 ± 41.0Negative
1000-24 ± 51.0Negative
0 (Control)+30 ± 71.0Negative
10+33 ± 61.1Negative
100+29 ± 51.0Negative
1000+31 ± 81.0Negative
TA100 0 (Control)-120 ± 151.0Negative
10-125 ± 181.0Negative
100-130 ± 201.1Negative
1000-118 ± 161.0Negative
0 (Control)+135 ± 221.0Negative
10+140 ± 251.0Negative
100+133 ± 191.0Negative
1000+138 ± 241.0Negative
TA1535 0 (Control)-15 ± 41.0Negative
1000-17 ± 51.1Negative
0 (Control)+18 ± 61.0Negative
1000+20 ± 71.1Negative
TA1537 0 (Control)-10 ± 31.0Negative
1000-12 ± 41.2Negative
0 (Control)+14 ± 51.0Negative
1000+15 ± 61.1Negative
E. coli WP2 uvrA 0 (Control)-20 ± 51.0Negative
1000-22 ± 61.1Negative
0 (Control)+25 ± 71.0Negative
1000+28 ± 81.1Negative

Note: This table presents representative data consistent with published findings that this compound is generally negative in the Ames test. Specific experimental results may vary.

Table 2: Representative SOS Chromotest Data for this compound in E. coli PQ37

This compound Concentration (µg/ml)Metabolic Activation (S9)β-Galactosidase Activity (Absorbance)Alkaline Phosphatase Activity (Absorbance)Induction Factor (IF)Assessment
0 (Control)-0.1000.5001.0-
1-0.1200.4901.2Weak Induction
10-0.1800.4502.0Positive
100-0.2500.3503.6Positive
0 (Control)+0.1100.5201.0-
1+0.1350.5101.3Weak Induction
10+0.2000.4702.0Positive
100+0.2800.3803.5Positive

Note: This table presents representative data illustrating the expected positive induction of the SOS response by this compound. The SOS Inducing Potency (SOSIP) would be calculated from the slope of the linear portion of the dose-response curve.

Discussion and Implications

The available data from prokaryotic genotoxicity assays indicate that this compound is not mutagenic in the bacterial reverse mutation assay (Ames test). This suggests that this compound does not cause point mutations or frameshift mutations in the tested bacterial strains.

However, the positive results in the SOS chromotest demonstrate that this compound is capable of inducing the SOS DNA repair system in E. coli. This is consistent with its mechanism of action, which leads to the formation of double-strand DNA breaks. The induction of the SOS response is a clear indication that this compound causes DNA damage in prokaryotic cells.

The discrepancy between the negative Ames test results and the positive SOS chromotest results can be explained by the different endpoints measured by these assays. The Ames test specifically detects mutagenicity (the ability to cause heritable changes in the DNA sequence), while the SOS chromotest detects a broader range of DNA damage that triggers a cellular repair response. It is possible that the DNA damage caused by this compound is efficiently repaired by the SOS system, thus preventing the fixation of mutations.

For drug development professionals, these findings have several important implications:

  • Primary Screening: The Ames test and SOS chromotest are valuable tools for the early screening of the genotoxic potential of new fluoroquinolone candidates.

  • Mechanism-Based Assessment: Understanding the mechanism of action of a compound is crucial for interpreting genotoxicity data. For fluoroquinolones, a positive SOS response is an expected outcome and confirms the on-target activity of the drug.

  • Risk Assessment: While this compound is not considered a bacterial mutagen, its ability to cause DNA damage warrants further investigation in mammalian cell systems to fully characterize its genotoxic risk profile for human safety.

Conclusion

References

Methodological & Application

Application Note: Quantification of Ofloxacin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ofloxacin (B1677185) in bulk pharmaceutical substances and solid dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

This compound is a broad-spectrum synthetic antibacterial agent belonging to the fluoroquinolone class.[1] It is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound in pharmaceutical formulations and for its monitoring in biological matrices during pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).[2] This document provides a detailed protocol for the quantification of this compound using an RP-HPLC method with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
HPLC System Isocratic HPLC with UV-Vis Detector
Column Polaris C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.01 M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (B52724) (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 294 nm[3]
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound reference standard

  • Ammonium acetate (analytical grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Milli-Q or HPLC grade water

Protocols

Preparation of Mobile Phase
  • Buffer Preparation (0.01 M Ammonium Acetate, pH 3.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonicator for 15 minutes prior to use.[3]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-50 µg/mL).[2]

Preparation of Sample Solutions (from Tablets)
  • Tablet Powder Preparation: Weigh and finely powder 20 this compound tablets.

  • Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[4]

  • Dilution: Cool the solution to room temperature and dilute to the mark with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter.

  • Working Sample Solution: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][5] The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 5 - 50 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 100.93%[6][7]
Precision (% RSD) < 2%[3][8]
Limit of Detection (LOD) 0.16 µg/mL[3]
Limit of Quantification (LOQ) 0.49 µg/mL[3]
Specificity No interference from common excipients was observed.

Data Analysis

The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of this compound in the sample is then calculated using the regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN 80:20) StandardStock Standard Stock Solution MobilePhase->StandardStock SampleStock Sample Stock Solution MobilePhase->SampleStock WorkingStandards Working Standards StandardStock->WorkingStandards Injection Inject into HPLC WorkingStandards->Injection WorkingSample Working Sample SampleStock->WorkingSample WorkingSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 294 nm Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification This compound Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

sample_preparation_workflow cluster_sample Tablet Sample Preparation Start Weigh and Powder Tablets WeighPowder Weigh Powder Equivalent to 10 mg this compound Start->WeighPowder Dissolve Dissolve in Mobile Phase WeighPowder->Dissolve Sonicate Sonicate for 15 min Dissolve->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter FinalDilution Final Dilution to Working Concentration Filter->FinalDilution End Ready for Injection FinalDilution->End

Caption: Detailed workflow for the preparation of this compound tablet samples.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in pharmaceutical products. The method is straightforward to implement and provides accurate and precise results, making it ideal for routine quality control analysis and research purposes.

References

Application Notes: Ofloxacin in a Murine Model of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of ofloxacin (B1677185) for treating urinary tract infections (UTIs) in a murine model. The protocols and data are intended for researchers, scientists, and drug development professionals investigating the efficacy of antimicrobial agents. The murine model is a robust and flexible system for studying the pathogenesis of uropathogens and the host-pathogen interactions that determine the outcome of infection.[1][2][3][4][5]

Uropathogenic Escherichia coli (UPEC) is the primary cause of UTIs, responsible for over 80% of community-acquired cases.[2] Murine models that mimic human UTI are crucial for evaluating new treatments.[6] These models typically involve the transurethral inoculation of UPEC into the bladders of female mice, which can lead to cystitis (bladder infection) and, in some cases, ascend to cause pyelonephritis (kidney infection).[2]

This compound is a fluoroquinolone antibiotic effective against a broad spectrum of gram-negative and gram-positive bacteria.[7] Its efficacy in a murine UTI model can be assessed by quantifying the reduction in bacterial burden in the bladder and kidneys, and by histological examination of bladder tissue to assess inflammation and tissue damage. While specific data for this compound in published murine UTI models is limited, data from closely related fluoroquinolones like ciprthis compound (B1669076) and levthis compound (B1675101) provide a strong basis for experimental design.[6][8] Studies have shown that antibiotics in this class can significantly reduce bacterial counts in the urinary tract, although complete eradication can be challenging due to the formation of intracellular bacterial communities (IBCs) where bacteria are shielded from antibiotics and host defenses.[6]

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection

This protocol details the establishment of a UTI in mice via transurethral inoculation, a standard and effective method.[2]

Materials:

  • Animals: 6- to 8-week-old female mice (strains such as C3H/HeN, C3H/HeJ, or Balb/c are commonly used).[1][8][9]

  • Bacteria: Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or UTI89).[1][6]

  • Growth Media: Luria-Bertani (LB) agar (B569324) and broth.

  • Anesthetic: Ketamine/xylazine cocktail or isoflurane.[8][9]

  • Catheters: Polyethylene tubing (e.g., PE10) or specialized mouse urinary catheters.

  • Phosphate-buffered saline (PBS), sterile.

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the UPEC strain overnight on an LB agar plate.

    • Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.

    • Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10⁸ CFU/mL. The optimal inoculum size is typically 1-3 x 10⁷ CFU per mouse.[2]

  • Animal Preparation:

    • Anesthetize the mice using a recommended anesthetic protocol. Confirm proper anesthetic depth by lack of pedal reflex.

  • Transurethral Inoculation:

    • Place the anesthetized mouse in a supine position.

    • Gently insert a sterile catheter through the urethra into the bladder.

    • Slowly instill 50 µL of the bacterial suspension (containing 1 x 10⁷ CFU) into the bladder.[1][9]

    • Withdraw the catheter carefully.

  • Post-Infection Monitoring:

    • Allow the mice to recover on a warming pad.

    • Provide easy access to food and water. Monitor the animals for signs of distress.

This compound Treatment Protocol

Treatment is typically initiated 24 hours post-infection to allow the UTI to establish.[6]

Materials:

  • This compound powder.

  • Vehicle for administration (e.g., sterile water for oral gavage, or sterile saline for subcutaneous injection).

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute to the final desired concentration for dosing.

  • Administration:

    • Based on effective doses of similar fluoroquinolones, a starting dose range of 5-50 mg/kg is recommended.[6]

    • Administer the prepared this compound solution to the infected mice. Common routes include oral gavage or subcutaneous injection.

    • A typical treatment regimen involves twice-daily administration for 3 to 7 consecutive days.[6][8]

    • A control group of infected mice should receive the vehicle only.

Assessment of Bacterial Burden

This protocol quantifies the infection by determining the number of viable bacteria in the bladder and kidneys.

Materials:

  • Sterile 1x PBS.

  • Tissue homogenizer.

  • LB agar plates.

  • Incubator.

Procedure:

  • Tissue Harvest: At the selected endpoint (e.g., 18-24 hours after the final antibiotic dose), euthanize the mice via an approved method.[8]

  • Aseptic Collection: Aseptically remove the bladder and kidneys.

  • Homogenization: Place each organ into a separate tube containing 1 mL of sterile PBS. Homogenize the tissues until fully dissociated.[1][8]

  • Serial Dilution and Plating:

    • Perform 10-fold serial dilutions of the tissue homogenates in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto LB agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to determine the number of colony-forming units (CFU) per organ. The detection limit is typically 10-100 CFU/organ.

Histopathological Analysis

Histology is used to evaluate the extent of inflammation and tissue damage in the bladder.

Materials:

Procedure:

  • Tissue Fixation: Immediately following harvest, fix one half of the bladder tissue in 10% neutral buffered formalin for 48-72 hours.[6]

  • Processing and Embedding: Process the fixed tissues through graded alcohols and xylene, and embed them in paraffin blocks.[6]

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.[6]

  • Staining: Deparaffinize and rehydrate the tissue sections, then stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: Examine the stained slides under a light microscope. Assess for signs of inflammation, such as urothelial hyperplasia, edema, and infiltration of inflammatory cells.[9][10]

Quantitative Data Summary

The following tables summarize efficacy data from murine UTI studies using ciprthis compound and levthis compound, which are structurally and functionally similar to this compound. This data serves as a reference for expected outcomes.

Table 1: Efficacy of Ciprthis compound against UPEC CFT073 in a Murine UTI Model[6]

Treatment Group (Oral, twice daily for 3 days)Time Point (post-treatment initiation)Median Bacterial Count (log10 CFU/Bladder)Median Bacterial Count (log10 CFU/Kidney)
Vehicle Control48 h5.84.2
Ciprthis compound (5 mg/kg)48 h2.11.9
Ciprthis compound (50 mg/kg)48 h1.71.5
Vehicle Control72 h6.24.5
Ciprthis compound (5 mg/kg)72 h2.52.0
Ciprthis compound (50 mg/kg)72 h2.01.8

Table 2: Efficacy of Levthis compound against UPEC ATCC 700336 in a Murine UTI Model[8]

Treatment Group (Subcutaneous, twice daily for 3 days)Log10 CFU Reduction vs. Control (Bladder)Log10 CFU Reduction vs. Control (Kidneys)Log10 CFU Reduction vs. Control (Urine)
Levthis compound (0.125 mg/kg)2.93.70.54
Levthis compound (0.5 mg/kg)2.93.70.54

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis acclimatize Animal Acclimatization (7 days) prep_bacteria Prepare UPEC Inoculum (Overnight Culture) anesthetize Anesthetize Mice prep_bacteria->anesthetize infect Transurethral Inoculation (1x10^7 CFU in 50µL) anesthetize->infect wait Establish Infection (24 hours) infect->wait treat Administer this compound (e.g., 5-50 mg/kg, BID, 3-7 days) wait->treat control Administer Vehicle wait->control euthanize Euthanasia & Tissue Harvest (18-24h post final dose) treat->euthanize control->euthanize cfu Bacterial Load Analysis (CFU/organ) euthanize->cfu histo Histopathological Analysis (H&E Staining) euthanize->histo

Caption: Workflow for a murine UTI model with this compound treatment.

Endpoint Assessment Logic

G start Harvest Bladder and Kidneys homogenize Homogenize Tissues in 1 mL PBS start->homogenize plate Plate Serial Dilutions homogenize->plate count Count CFU plate->count decision Bacterial Load (CFU/organ) > 10^4 ? count->decision chronic Evidence of Persistent Infection decision->chronic Yes resolved Infection Resolved or Controlled decision->resolved No histology Correlate with Histopathology (Inflammation Score) chronic->histology resolved->histology

Caption: Logical flow for assessing treatment efficacy endpoints.

References

Application Notes and Protocols for Ofloxacin Susceptibility Testing using Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) is a synthetic fluoroquinolone antibiotic that has been widely used to treat a variety of bacterial infections. The emergence of antimicrobial resistance necessitates accurate and reliable susceptibility testing to guide appropriate therapeutic choices. The disk diffusion assay, also known as the Kirby-Bauer test, is a well-established and widely used method for determining the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol and application notes for performing this compound susceptibility testing using the disk diffusion method, in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The principle of the disk diffusion test is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar (B569324) medium, resulting in a gradient of the antimicrobial concentration.[1] If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent and is used to classify the organism as susceptible, intermediate, or resistant.[1]

Materials and Reagents

  • This compound antimicrobial susceptibility test disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[1]

  • Sterile 0.85% saline or Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)

Experimental Protocol

Inoculum Preparation
  • From a pure, overnight culture (18-24 hours) on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.

  • Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or TSB.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a photometric device and corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

Inoculation of Mueller-Hinton Agar Plate
  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[2]

  • Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess inoculum.

  • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of this compound Disks
  • Aseptically apply a 5 µg this compound disk to the center of the inoculated MHA plate using sterile forceps or a disk dispenser.[3][4]

  • Gently press the disk to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

  • If testing multiple antimicrobial agents on the same plate, ensure disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

Incubation
  • Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[2]

  • Incubate for 16-20 hours for most non-fastidious bacteria.

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Read the plates from the back against a dark, non-reflective background with reflected light.

  • Interpret the results by comparing the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST (see Tables 1 and 2).

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.[5] This involves testing standard QC strains with known susceptibility patterns concurrently with the clinical isolates. The resulting zone diameters for the QC strains should fall within the acceptable ranges specified by the respective standards organization (see Table 3).

Data Presentation

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion Testing (5 µg disk)
Organism GroupZone Diameter (mm)
Susceptible (S)
Enterobacterales≥16
Pseudomonas aeruginosa≥16
Staphylococcus spp.≥16
Enterococcus spp.≥16

Note: Data is based on older CLSI documents as this compound-specific breakpoints are less common in the most recent M100 editions. Laboratories should refer to the latest CLSI M100 document for the most current recommendations.[6][7]

Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion Testing (5 µg disk)
Organism GroupZone Diameter (mm)
Susceptible (S)
Enterobacterales≥16
Pseudomonas aeruginosa≥16
Staphylococcus spp.≥18
Streptococcus pneumoniae≥16
Haemophilus influenzae≥16

Note: EUCAST has moved towards reporting only S and R categories for many antimicrobials. These breakpoints are subject to change and the latest EUCAST breakpoint tables should be consulted.[8]

Table 3: Quality Control Ranges for this compound Disk Diffusion Testing (5 µg disk)
Quality Control StrainCLSI Acceptable Zone Diameter (mm)EUCAST Acceptable Zone Diameter (mm)
Escherichia coli ATCC® 25922™29 - 3329 - 33
Staphylococcus aureus ATCC® 25923™24 - 28Not specified for this compound
Pseudomonas aeruginosa ATCC® 27853™17 - 2117 - 21

Note: These ranges are subject to change. Always refer to the most recent CLSI M100 and EUCAST QC documents.[6][9]

Visualization of Experimental Workflow and Interpretation

G This compound Disk Diffusion Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Inoculate Mueller-Hinton Agar Plate A->B C 3. Apply 5 µg this compound Disk B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Measure Zone of Inhibition (mm) D->E F Compare to Breakpoints E->F G Susceptible F->G Zone ≥ S breakpoint H Intermediate F->H Zone between S and R breakpoints I Resistant F->I Zone ≤ R breakpoint

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

G Interpretation Logic for this compound Susceptibility start Start Interpretation zone_measurement Measure Zone Diameter (mm) start->zone_measurement decision_s Zone Diameter ≥ Susceptible Breakpoint? zone_measurement->decision_s decision_r Zone Diameter ≤ Resistant Breakpoint? decision_s->decision_r No susceptible Report as Susceptible (S) decision_s->susceptible Yes intermediate Report as Intermediate (I) decision_r->intermediate No resistant Report as Resistant (R) decision_r->resistant Yes

Caption: Decision tree for interpreting this compound susceptibility results.

References

Ofloxacin in the Management of Biofilm-Associated Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm-associated infections pose a significant challenge in clinical practice due to their inherent resistance to conventional antimicrobial therapies. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides a protective barrier against antibiotics and host immune responses. Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, has demonstrated efficacy in treating a variety of bacterial infections. Its role in combating biofilm-associated infections, however, requires a nuanced understanding of its mechanisms, effective concentrations, and application in combination with other agents. These application notes provide a comprehensive overview of the use of this compound in this context, supported by quantitative data and detailed experimental protocols.

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[1][2] By targeting these enzymes, this compound leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[2]

Quantitative Data: this compound Activity Against Bacterial Biofilms

The efficacy of an antibiotic against biofilms is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of planktonic bacteria, while the MBEC is the minimum concentration required to eradicate a pre-formed biofilm.

Table 1: this compound MIC and MBEC against Pseudomonas aeruginosa Biofilms
StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Reference
P. aeruginosa (Clinical Isolates)16 - 64Not specified[3]
P. aeruginosa3.33640[4]
Table 2: this compound MIC and MBEC against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms
StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Reference
MRSA0.352Not specified in this study[4]
MRSA2858Not specified0.39–0.78 (in combination with an efflux pump inhibitor)[5]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death. In the context of biofilms, its activity is also influenced by its interaction with bacterial signaling pathways, such as quorum sensing (QS).

ofloxacin_mechanism cluster_ofloxacin_action This compound Action cluster_bacterial_cell Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Recent studies have indicated that this compound's effectiveness against biofilms can be modulated by its influence on bacterial quorum sensing (QS) systems. In Pseudomonas aeruginosa, the Las QS system is implicated in this compound tolerance, a process regulated by the rpoS gene.[6] Furthermore, in Escherichia coli, acyl-homoserine lactone (AHL) signaling molecules can affect this compound resistance by modulating the CpxAR two-component system, which influences biofilm formation and the expression of multidrug efflux pumps.[7] Combination therapies, such as with an efflux pump inhibitor in MRSA, have been shown to down-regulate QS regulatory genes, enhancing this compound's anti-biofilm activity.[5]

ofloxacin_qs_interaction cluster_this compound This compound Treatment cluster_qs_pathway Quorum Sensing Pathway cluster_resistance Bacterial Response This compound This compound qs_genes Quorum Sensing Genes (e.g., lasR, agrA, sarA) This compound->qs_genes Down-regulates (in some contexts) biofilm_formation Biofilm Formation qs_genes->biofilm_formation efflux_pumps Efflux Pump Expression qs_genes->efflux_pumps antibiotic_resistance Increased Antibiotic Resistance/Tolerance biofilm_formation->antibiotic_resistance efflux_pumps->antibiotic_resistance

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against planktonic bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

mic_protocol_workflow start Start step1 Prepare this compound Serial Dilutions in 96-well plate start->step1 step3 Inoculate Wells with Bacterial Suspension step1->step3 step2 Standardize and Dilute Bacterial Culture step2->step3 step4 Incubate Plate (37°C, 18-24h) step3->step4 step5 Read Results and Determine MIC step4->step5 end End step5->end

Protocol 2: Crystal Violet Assay for Biofilm Quantification

This protocol describes a common method for quantifying biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Grow a bacterial culture overnight in a suitable broth.

  • Dilute the overnight culture 1:100 in fresh medium.

  • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Air-dry the plate.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm using a plate reader.

crystal_violet_assay_workflow start Start step1 Inoculate 96-well plate and Incubate for Biofilm Formation start->step1 step2 Wash to Remove Planktonic Cells step1->step2 step3 Stain with Crystal Violet step2->step3 step4 Wash to Remove Excess Stain step3->step4 step5 Solubilize Bound Dye with Acetic Acid step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end End step6->end

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol utilizes the Calgary Biofilm Device (or a similar peg-lid device) to determine the MBEC.

Materials:

  • Calgary Biofilm Device (96-well plate with a corresponding lid with 96 pegs)

  • Bacterial culture

  • Growth medium

  • This compound stock solution

  • Saline

  • Recovery medium (e.g., MHB)

  • Sonicator (optional)

  • Incubator

Procedure:

  • Biofilm Formation:

    • Add 150 µL of a standardized bacterial suspension (approximately 10^7 - 10^8 CFU/mL) into each well of the 96-well plate.

    • Place the peg lid onto the plate, ensuring the pegs are submerged in the culture.

    • Incubate the device on a rocking table or shaker at 37°C for 24 hours to allow biofilm formation on the pegs.

  • Antibiotic Challenge:

    • Prepare serial dilutions of this compound in a new 96-well plate (the "challenge plate").

    • Carefully remove the peg lid from the biofilm growth plate and rinse the pegs by immersing them in a plate containing saline to remove planktonic cells.

    • Transfer the peg lid to the challenge plate containing the this compound dilutions.

    • Incubate at 37°C for 24 hours.

  • Recovery and MBEC Determination:

    • After the antibiotic challenge, rinse the peg lid again in saline.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh recovery medium in each well (the "recovery plate").

    • Sonication of the recovery plate for 5-10 minutes can help to dislodge the biofilm bacteria from the pegs.

    • Incubate the recovery plate at 37°C for 24 hours.

    • The MBEC is the lowest concentration of this compound that prevents regrowth of bacteria from the treated biofilm (i.e., the wells remain clear).

mbec_assay_workflow start Start step1 Grow Biofilm on Pegs of Calgary Device start->step1 step2 Rinse Pegs to Remove Planktonic Cells step1->step2 step3 Expose Biofilms to This compound Dilutions step2->step3 step4 Rinse Pegs to Remove Antibiotic step3->step4 step5 Transfer Pegs to Recovery Medium step4->step5 step6 Incubate and Observe for Regrowth step5->step6 step7 Determine MBEC step6->step7 end End step7->end

Conclusion

This compound remains a relevant antibiotic in the context of biofilm-associated infections, although its efficacy is highly dependent on the bacterial species and the maturity of the biofilm. The provided quantitative data highlights the significant difference between MIC and MBEC values, underscoring the protective nature of the biofilm matrix. The detailed protocols offer standardized methods for evaluating the anti-biofilm activity of this compound and other compounds. Future research should continue to explore this compound in combination therapies that target biofilm-specific resistance mechanisms, such as quorum sensing and efflux pumps, to enhance its clinical utility against these challenging infections.

References

Application Notes and Protocols: In Vitro Models for Studying Ofloxacin Penetration in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic frequently utilized in the treatment of respiratory tract infections.[1] Its efficacy is intrinsically linked to its ability to penetrate lung tissue and reach therapeutic concentrations at the site of infection. Understanding the mechanisms and quantifying the extent of this compound penetration through the lung epithelium is therefore critical for optimizing dosing regimens and developing novel drug delivery strategies. This document provides detailed application notes and protocols for establishing an in vitro model to study this compound penetration in lung tissue, utilizing well-characterized lung epithelial cell lines.

In vitro models offer a reproducible and high-throughput alternative to in vivo studies for assessing drug permeability and transport mechanisms. The human bronchial epithelial cell line Calu-3 and the human alveolar adenocarcinoma cell line A549 are two of the most extensively used models for these purposes.[2][3] When cultured on permeable supports, these cells form polarized monolayers with tight junctions, mimicking the barrier properties of the lung epithelium.[3] More advanced three-dimensional (3D) lung models are also emerging, offering a more physiologically relevant microenvironment for drug transport studies.[2][4]

This document will detail the necessary protocols for cell culture, cytotoxicity assessment, this compound permeability assays, and analytical quantification. Additionally, it will discuss the potential transport mechanisms involved in this compound penetration and provide a framework for data analysis and interpretation.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay) [5]

This compound Concentration (µM)Cell Viability (%) after 48hCell Viability (%) after 72h
50>95%>95%
100~90%~85%
300~75%~60%

Table 2: Apparent Permeability (Papp) of Fluoroquinolones in Calu-3 Cells

CompoundConcentration (µM)Papp (AP-BL) (x 10⁻⁶ cm/s)Papp (BL-AP) (x 10⁻⁶ cm/s)Efflux Ratio (Papp BL-AP / Papp AP-BL)Reference
Ciprthis compound (B1669076)10Similar in both directionsSimilar in both directions~1.0[6]
Moxifloxacin (B1663623)50~8.0~16.02.0[7]
This compoundData not availableTo be determinedTo be determinedTo be determined

Table 3: this compound Concentration in Human Lung Tissue and Fluids (In Vivo Data for Context) [8]

SampleThis compound DoseMean Concentration
Sputum400 mg oral2.7 mg/L (Cmax)
Bronchial Aspirate400 mg oral1.1 - 4.5 mg/L (1-6h post-dose)
Bronchoalveolar Lavage Fluid200 mg twice daily8.3 mg/L (5h post-dose)
Healthy Lung Tissue200 mg twice daily3.5 times plasma concentration
Diseased Lung Tissue200 mg twice daily3.9 times plasma concentration

Experimental Protocols

Cell Culture

1.1. A549 Cell Culture

The A549 cell line, derived from a human lung carcinoma, exhibits characteristics of alveolar type II epithelial cells.[9]

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, rinse with PBS, detach using Trypsin-EDTA, and re-seed in new flasks at a 1:3 to 1:6 ratio.

1.2. Calu-3 Cell Culture

The Calu-3 cell line, derived from a human bronchial adenocarcinoma, forms polarized monolayers with tight junctions and is a well-established model for airway epithelial transport.[10]

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, rinse with PBS, detach using Trypsin-EDTA, and re-seed in new flasks at a 1:3 to 1:5 ratio.

1.3. Culture on Permeable Supports for Transport Studies

To create a polarized monolayer for transport studies, cells are cultured on permeable inserts (e.g., Transwell®).

  • Seeding: Seed A549 or Calu-3 cells at a high density (e.g., 1 x 10⁵ cells/cm²) onto the apical side of the permeable inserts.

  • Differentiation: Culture the cells for an appropriate period to allow for monolayer formation and differentiation. For Calu-3 cells, this can take up to 21 days, often at an air-liquid interface (ALI) where the apical medium is removed to expose the cells to air.[11]

  • Barrier Integrity: Monitor the formation of tight junctions by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A stable and high TEER value indicates a well-formed monolayer.

Cytotoxicity Assay (MTT Assay)

Before conducting permeability studies, it is essential to determine the non-toxic concentration range of this compound for the chosen cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Seed A549 or Calu-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

This compound Permeability Assay

This protocol describes the measurement of this compound transport across the lung epithelial cell monolayer.

  • Monolayer Preparation: Use cell monolayers cultured on permeable supports with stable TEER values.

  • Assay Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Apical to Basolateral (AP-BL) Transport (Absorption):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add this compound solution (at a non-toxic concentration) to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Basolateral to Apical (BL-AP) Transport (Efflux):

    • Follow the same procedure as for AP-BL transport, but add the this compound solution to the basolateral chamber (donor) and collect samples from the apical chamber (receiver).

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the permeable membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

This compound Quantification by HPLC

A robust and sensitive analytical method is required to quantify this compound in the collected samples.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH adjusted to 3 with ortho-phosphoric acid) in a ratio of 20:80 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 294 nm.

  • Sample Preparation: Samples collected from the permeability assay may be directly injected or may require a simple dilution with the mobile phase.

  • Standard Curve: Prepare a standard curve of this compound in the transport buffer to accurately quantify the concentrations in the unknown samples.

Mandatory Visualizations

Experimental_Workflow cluster_prep Model Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (A549 or Calu-3) seeding Seeding on Permeable Supports cell_culture->seeding differentiation Monolayer Differentiation (Monitor TEER) seeding->differentiation cytotoxicity Cytotoxicity Assay (MTT) to determine non-toxic dose differentiation->cytotoxicity permeability This compound Permeability Assay (AP-BL & BL-AP) cytotoxicity->permeability sampling Sample Collection (Apical & Basolateral) permeability->sampling hplc HPLC Analysis to quantify this compound sampling->hplc data_analysis Data Analysis (Calculate Papp) hplc->data_analysis

Experimental workflow for in vitro this compound penetration studies.

Signaling_Pathways cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane ofloxacin_apical This compound oatp OATP (Influx Transporter) ofloxacin_apical->oatp Uptake ofloxacin_basolateral This compound oatp->ofloxacin_basolateral Intracellular Transport pgp P-glycoprotein (Efflux Pump) ofloxacin_basolateral->pgp Efflux

Potential transporters involved in this compound transport across lung epithelia.

Discussion of Potential Signaling Pathways and Transport Mechanisms

The penetration of this compound across the lung epithelial barrier is likely a combination of passive diffusion and carrier-mediated transport. While specific transporters for this compound in lung epithelial cells have not been definitively identified, studies on other fluoroquinolones provide valuable insights.

  • Efflux Pumps: P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is known to be expressed in lung epithelial cells and functions as an efflux pump for a wide range of xenobiotics.[7] Studies on moxifloxacin in Calu-3 cells have demonstrated that it is a substrate for P-gp, leading to active efflux from the cells.[7] It is plausible that this compound may also be a substrate for P-gp, which would limit its net penetration across the lung epithelium.

  • Influx Transporters: Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters that mediate the transport of a broad range of compounds.[12] While their role in the lung is less characterized than in the liver and kidney, some OATP isoforms are expressed in lung tissue. Studies on levthis compound, an isomer of this compound, have suggested the involvement of OATP1A2 in its transport in Caco-2 cells, a model for the intestinal epithelium.[13] The involvement of OATPs in the uptake of this compound from the apical side of the lung epithelium is a possibility that warrants further investigation.

To elucidate the specific transporters involved in this compound transport, inhibitor studies can be performed during the permeability assay. By co-incubating this compound with known inhibitors of P-gp (e.g., verapamil) or OATPs (e.g., rifampicin), it is possible to determine if the transport of this compound is altered, thereby implicating these transporters in its penetration.

Conclusion

The in vitro models and protocols described in this document provide a robust framework for investigating the penetration of this compound in lung tissue. By utilizing well-characterized cell lines such as A549 and Calu-3, researchers can obtain valuable quantitative data on the permeability and transport mechanisms of this important antibiotic. This information is essential for a deeper understanding of its pharmacokinetic profile in the lungs and for the rational design of more effective therapies for respiratory infections. The increasing use of 3D lung models will further enhance the physiological relevance of these in vitro studies, bridging the gap between preclinical research and clinical outcomes.[2][4]

References

Ofloxacin formulation for topical application in wound healing studies

Author: BenchChem Technical Support Team. Date: December 2025

Herein are detailed Application Notes and Protocols for the formulation of ofloxacin (B1677185) for topical application in wound healing studies. These guidelines are intended for researchers, scientists, and drug development professionals.

Application Notes

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase, thereby halting DNA replication.[1] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria makes it a prime candidate for preventing and treating wound infections, a common cause of delayed healing.[2][3] Developing advanced topical formulations, such as hydrogels, nanofibers, and nanoparticles, can enhance its therapeutic effect by providing sustained drug release, maintaining a moist wound environment, and improving drug penetration.[4][5]

1. Formulation Strategies

Several polymer-based systems have been investigated for the topical delivery of this compound to wound sites. The choice of formulation significantly impacts the drug's release profile, bioavailability, and overall therapeutic outcome.

  • Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. Due to their high water content, flexibility, and resemblance to living tissue, they are considered excellent wound dressing materials.[5]

    • Natural Polymers: Chitosan (B1678972), a derivative of chitin, is widely used due to its biocompatibility, biodegradability, hemostatic, and intrinsic antimicrobial properties.[5][6] Formulations combining chitosan with agents like aloe vera have been shown to not only possess antibacterial activity but also to stimulate angiogenesis.[2]

    • Synthetic Polymers: Carbopol (a polyacrylic acid polymer) and Polyvinyl Alcohol (PVA) are common synthetic polymers used to create this compound gels. They offer controlled viscosity and stable matrices for sustained drug release.[6][7]

  • Nanofibers: Electrospinning is a common technique used to fabricate nanofibrous mats from polymers like Poly(l-lactide) (PLLA).[8][9] These mats mimic the structure of the natural extracellular matrix (ECM), promoting cell adhesion and proliferation. When loaded with this compound, they act as a barrier to external microbes while delivering the antibiotic directly to the wound bed.[8]

  • Nanoparticles and Nanogels: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanogels, can improve its stability and provide a prolonged release profile.[1][3] Hybrid systems, for example, combining nanocellulose crystals with lipids to form nanogels, have been developed to promote skin repair while inhibiting bacterial infection.[3]

2. Key Signaling Pathways in Wound Healing

While this compound's primary role is antimicrobial, the ultimate goal of any wound dressing is to support the body's natural healing process. This process is a complex biological cascade governed by multiple signaling pathways.[10] An effective formulation protects this process from being derailed by infection. The four main phases are:

  • Hemostasis: Occurs immediately after injury, involving vasoconstriction and fibrin (B1330869) clot formation to stop bleeding.[11]

  • Inflammation: Characterized by the infiltration of neutrophils and macrophages, which clear debris and pathogens. Key signaling pathways like NF-κB are active during this phase.[10][11]

  • Proliferation: Involves fibroblast proliferation, collagen deposition, formation of granulation tissue, and angiogenesis (new blood vessel formation). Pathways such as PI3K/AKT and MAPK are crucial for promoting cell migration and proliferation.[10][11]

  • Remodeling: The final phase, where the newly deposited collagen is reorganized and remodeled to improve the tensile strength of the tissue, can last for months.[4][11]

Dysregulation in these pathways, often caused by persistent inflammation from bacterial infection, can lead to chronic, non-healing wounds.[10]

WoundHealingPhases cluster_0 Phases of Wound Healing cluster_1 Key Cellular Events Hemostasis Hemostasis (Minutes) Inflammation Inflammation (Hours-Days) Platelets Platelet Aggregation Hemostasis->Platelets Proliferation Proliferation (Days-Weeks) Neutrophils Neutrophil Infiltration Inflammation->Neutrophils Remodeling Remodeling (Weeks-Months) Fibroblasts Fibroblast Proliferation Proliferation->Fibroblasts Collagen Collagen Remodeling Remodeling->Collagen Macrophages Macrophage Recruitment Neutrophils->Macrophages Keratinocytes Re-epithelialization Fibroblasts->Keratinocytes Angiogenesis Angiogenesis Keratinocytes->Angiogenesis

A simplified diagram of the four phases of cutaneous wound healing.

Data Presentation

The following tables summarize quantitative data from various studies on topical this compound formulations.

Table 1: In Vitro Drug Release from this compound Formulations

Formulation TypePolymer/Base% Cumulative ReleaseTime (hours)Reference
HydrogelCarbopol 934P, 2% Chitosan96.48%Not Specified[1][7]
HydrogelN-glycosylated chitosan/PVA~100%62[6]
Nanofibrous MatPLLA~80% (sustained)168[8][9]
EmulgelCarbopol 94088.58%Not Specified[12]
HydrogelGellan Gum85%48[6]

Table 2: In Vivo Wound Closure Rate for this compound Formulations in Rat Models

Formulation TypeTreatment Group% Wound Closure / ReductionTime (days)Reference
Hydrogel1% this compound + 1% Chitosan + 1% Turmeric99.1%12[7][13]
HydrogelControl (No Treatment)46.55%12
Nanofibrous MatThis compound-loaded PLLA88%14[8][9]
Nanofibrous MatControl (No Treatment)44%14[8][9]

Table 3: Antibacterial Activity of this compound Formulations

Formulation TypeBacteriaMethodResultReference
Chitosan/Aloe Vera HydrogelStaphylococcus aureusDisc DiffusionZone of Inhibition up to 9 mm
Chitosan/Aloe Vera HydrogelPseudomonas aeruginosaDisc DiffusionZone of Inhibition up to 9 mm
Nanofiber-coated GauzeEscherichia coliAATCC 100~90% bacterial reduction[7]
Nanofiber-coated GauzeStaphylococcus aureusAATCC 100~90% bacterial reduction[7]
Gellan Gum HydrogelEscherichia coliNot SpecifiedGood antibacterial activity[6]
Gellan Gum HydrogelStaphylococcus aureusNot SpecifiedGood antibacterial activity[6]

Experimental Protocols

ExperimentalWorkflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Histological Analysis A 1. Formulation Preparation (e.g., Hydrogel Synthesis) B 2. In Vitro Drug Release (Franz Diffusion Cell) A->B C 3. Antibacterial Assay (Agar Disc Diffusion) A->C D 4. Excision Wound Model (Sprague-Dawley Rats) C->D E 5. Topical Application of Formulation D->E F 6. Macroscopic Analysis (Wound Closure Rate) E->F G 7. Tissue Harvesting & Fixation F->G H 8. Paraffin Embedding & Sectioning G->H I 9. H&E / Masson's Trichrome Staining H->I J 10. Microscopic Evaluation (Scoring) I->J LogicalRelationship cluster_0 Formulation Properties cluster_1 Performance Metrics cluster_2 Therapeutic Outcome Polymer Polymer Type (e.g., Chitosan, PLLA) Release Drug Release Rate (In Vitro) Polymer->Release Mechanical Mechanical Properties (e.g., Adhesion) Polymer->Mechanical DrugLoad This compound Concentration DrugLoad->Release Antibacterial Antibacterial Effect (Zone of Inhibition) DrugLoad->Antibacterial Excipients Excipients (e.g., Plasticizers) Excipients->Release Excipients->Mechanical Outcome Wound Closure Rate (In Vivo) Release->Outcome Antibacterial->Outcome Mechanical->Outcome

References

Protocol for Testing Ofloxacin Efficacy in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This bactericidal agent is known to penetrate host cells, making it a candidate for treating infections caused by intracellular pathogens.[3][4] Macrophage infection models are crucial tools for evaluating the efficacy of antibiotics against such pathogens, as they mimic the in vivo environment where these bacteria reside and replicate. This document provides a detailed protocol for testing the efficacy of this compound in a macrophage infection model using the human monocytic cell line THP-1 and an intracellular bacterial pathogen such as Staphylococcus aureus or Mycobacterium tuberculosis.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation of results.

Table 1: In Vitro Susceptibility of Selected Intracellular Pathogens to this compound

Bacterial SpeciesStrainMIC (μg/mL)Reference
Staphylococcus aureusATCC 292130.12 - 0.5[5]
Staphylococcus aureusMethicillin-Resistant0.09 - 0.78[6]
Mycobacterium tuberculosisH37Rv0.25[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 2: Intracellular Efficacy of this compound against Staphylococcus aureus in a Macrophage Model

Macrophage Cell LineBacterial StrainThis compound Concentration (μg/mL)% Reduction in Intracellular CFUReference
Human Peritoneal MacrophagesS. aureus2Significant Reduction[1]
Human Peritoneal MacrophagesS. aureus5Significant Reduction[1]
Human Peritoneal MacrophagesS. aureus10Significant Reduction[1]

CFU (Colony Forming Units) are a measure of viable bacterial cells.

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineAssayCC50 (μg/mL)Reference
Human Corneal Epithelial CellsMTT, Neutral Red400 - 2400[7]
Human Conjunctival Epithelial CellsMTT, Neutral Red400 - 2400[7]
THP-1 (Human Monocytic Leukemia)Propidium Iodide Exclusion>200 (relatively non-toxic at effective concentrations)[8]

CC50 (50% Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing this compound efficacy in a macrophage infection model.

Cell Culture and Differentiation

Objective: To prepare a macrophage cell line for infection.

Materials:

  • THP-1 human monocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture THP-1 monocytes in RPMI-1640 complete medium.

  • To differentiate monocytes into macrophage-like cells, seed the THP-1 cells into tissue culture plates at a density of 5 x 10^5 cells/mL.

  • Add PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 48-72 hours to allow for adherence and differentiation into macrophages.

  • After incubation, aspirate the medium containing PMA and replace it with fresh, PMA-free complete medium.

  • Allow the cells to rest for 24 hours before infection.

Bacterial Culture Preparation

Objective: To prepare a bacterial inoculum for infecting the macrophages.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth for S. aureus, Middlebrook 7H9 for M. tuberculosis)

  • Spectrophotometer

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Inoculate the bacterial strain into the appropriate liquid medium and grow to the mid-logarithmic phase.

  • Harvest the bacteria by centrifugation.

  • Wash the bacterial pellet twice with sterile PBS to remove residual media.

  • Resuspend the bacteria in antibiotic-free RPMI-1640 medium.

  • Measure the optical density (OD) at 600 nm and correlate it to a previously established standard curve to estimate the bacterial concentration (CFU/mL).

Macrophage Infection

Objective: To infect the differentiated macrophages with the prepared bacteria.

Materials:

  • Differentiated THP-1 macrophages

  • Prepared bacterial suspension

  • Antibiotic-free RPMI-1640 medium

Protocol:

  • Aspirate the medium from the differentiated macrophages.

  • Add the bacterial suspension to the macrophages at a desired Multiplicity of Infection (MOI), typically between 1 and 10 (e.g., for an MOI of 10, add 10 bacteria for every 1 macrophage).

  • Incubate for 1-2 hours to allow for phagocytosis.

  • After the incubation period, aspirate the medium containing non-phagocytosed bacteria.

  • Wash the cells three times with sterile PBS to remove any remaining extracellular bacteria.

  • Add fresh complete medium containing a low concentration of an antibiotic (e.g., gentamicin) that does not effectively penetrate eukaryotic cells to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • Wash the cells again with PBS to remove the extracellular antibiotic.

This compound Treatment

Objective: To treat the infected macrophages with this compound.

Materials:

  • Infected macrophages

  • This compound stock solution (dissolved in an appropriate solvent, e.g., 0.1 M NaOH, and then diluted in medium)

  • Complete RPMI-1640 medium

Protocol:

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. A typical concentration range to test would be based on the known MIC of the bacteria and the Cmax in human serum (approximately 2-5 µg/mL).

  • Add the this compound-containing medium to the infected macrophage cultures. Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control (medium only).

  • Incubate the plates for the desired time points (e.g., 4, 24, 48 hours).

Assessment of Intracellular Bacterial Viability

Objective: To determine the number of viable intracellular bacteria after this compound treatment.

Materials:

  • Treated and control infected macrophages

  • Sterile water or a lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for S. aureus, Middlebrook 7H10 for M. tuberculosis)

Protocol:

  • At each time point, aspirate the medium from the wells.

  • Wash the cells with PBS to remove any residual antibiotic.

  • Lyse the macrophages by adding sterile water or lysis buffer and incubating for 10-15 minutes.

  • Prepare serial dilutions of the cell lysate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates until bacterial colonies are visible.

  • Count the number of colonies to determine the CFU/mL for each treatment condition.

  • Calculate the percentage reduction in CFU compared to the untreated control.

Assessment of Macrophage Viability (Cytotoxicity Assay)

Objective: To determine the toxicity of this compound on the macrophage host cells.

Materials:

  • Differentiated THP-1 macrophages (uninfected)

  • This compound dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, AlamarBlue)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)

  • Plate reader

Protocol:

  • Seed and differentiate THP-1 cells as described in Protocol 1.

  • Treat the uninfected macrophages with the same concentrations of this compound used in the efficacy experiment.

  • Incubate for the same duration as the efficacy experiment.

  • At the end of the incubation, perform the MTT assay (or other viability assay) according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualization

This compound Mechanism of Action

Ofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA_Replication DNA Replication & Transcription Cell_Division Cell Division Topoisomerase_IV->Cell_Division Decatenates Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes Relaxed_DNA->DNA_Replication Replicated_DNA Replicated Daughter DNA Replicated_DNA->Topoisomerase_IV Decatenates DNA_Replication->Replicated_DNA Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results A 1. Culture & Differentiate THP-1 Macrophages C 3. Infect Macrophages (MOI 1-10) A->C B 2. Prepare Bacterial Inoculum B->C D 4. Treat with this compound (Various Concentrations) C->D E 5. Lyse Macrophages & Plate for CFU Count D->E F 6. Perform Cytotoxicity Assay (e.g., MTT) on Uninfected Cells D->F G Determine Intracellular Bacterial Viability E->G H Determine Macrophage Viability F->H

Caption: Workflow for assessing this compound's intracellular efficacy and cytotoxicity.

References

Ofloxacin as a Selection Agent for Resistant Mutant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ofloxacin (B1677185) as a selective agent for the study of antibiotic-resistant bacterial mutants. This compound, a broad-spectrum fluoroquinolone antibiotic, is a valuable tool for investigating the mechanisms of drug resistance. Its specific mode of action, targeting bacterial DNA gyrase and topoisomerase IV, allows for the selection and characterization of mutants with specific resistance mechanisms.[1][2] This document outlines detailed protocols for the selection of this compound-resistant mutants, determination of minimum inhibitory concentrations (MICs), and the genetic characterization of these mutants.

Mechanism of Action and Resistance

This compound functions by inhibiting the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, and repair.[2] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.[1][3][4][5]

Bacterial resistance to this compound and other fluoroquinolones primarily arises from:

  • Target-site mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of this compound to its target enzymes.[1][6]

  • Efflux pump overexpression: Increased expression of efflux pumps that actively transport this compound out of the bacterial cell, reducing its intracellular concentration.[1][2]

  • Plasmid-mediated resistance: While less common for this compound, plasmid-encoded resistance mechanisms can also contribute to reduced susceptibility.[2]

Data Presentation: Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data related to the use of this compound in resistant mutant studies.

Table 1: this compound Minimum Inhibitory Concentration (MIC) for Quality Control Strains

Bacterial StrainATCC NumberThis compound MIC Range (µg/mL)
Escherichia coli259220.03 - 0.06
Staphylococcus aureus292130.12 - 0.5
Pseudomonas aeruginosa278531.0 - 4.0
Enterococcus faecalis292121.0 - 4.0

Data sourced from a multilaboratory collaborative study.[7]

Table 2: Mutation Frequencies for this compound Resistance in Escherichia coli

Selection MethodThis compound ConcentrationMutation FrequencyReference
Single-step selectionNot specifiedNo mutants observed[8]
Routine laboratory conditions2 mg/L1 x 10⁻¹⁰ to 1 x 10⁻¹²[9]
Oxygen-limited growthNot specified~1 x 10⁻⁸[9]
Stepwise exposure (solid medium)Increasing concentrations10⁻⁹ to 10⁻¹¹[10]

Table 3: Examples of this compound MICs in Susceptible and Resistant Clinical Isolates

Bacterial SpeciesStrainResistance StatusThis compound MIC (mg/L)Key MutationsReference
Escherichia coliAr1Susceptible0.12Wild-type[11]
Escherichia coliAr2Resistant32GyrA (Gly-81->Asp), ParC (Ser-80->Arg)[11]
Mycobacterium tuberculosis-Susceptible to first-line drugs-10.85% resistant to this compound[12]
Mycobacterium tuberculosis-MDR-TB-70.60% resistant to this compound[12]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (prepare according to CLSI guidelines)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria in a suitable broth medium to the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, determine the lowest concentration of this compound that completely inhibits visible bacterial growth. This is the MIC.

    • A plate reader can be used to measure the optical density at different time points to generate growth curves and more precisely determine the MIC.[13]

Protocol for Selection of this compound-Resistant Mutants using Adaptive Laboratory Evolution

This protocol describes a method for generating this compound-resistant mutants through repeated exposure to the antibiotic.

Materials:

  • Escherichia coli (e.g., MG1655)

  • Luria-Bertani (LB) broth and agar (B569324)

  • This compound

  • Centrifuge and sterile tubes

  • Incubator (37°C)

  • Shaker

Procedure:

  • Initial Culture:

    • Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking to reach the stationary phase.

  • This compound Exposure:

    • Dilute the stationary phase culture 1:100 in fresh LB broth containing a sub-inhibitory concentration of this compound (e.g., 5 µg/mL).

    • Incubate for a defined period (e.g., 7 hours) at 37°C with shaking.

  • Recovery and Plating:

    • After the exposure period, centrifuge the culture to pellet the cells and wash with fresh LB broth to remove the this compound.

    • Resuspend the cell pellet.

    • Plate a portion of the washed cells on LB agar to determine the number of colony-forming units (CFU) and assess survival.

    • Transfer the remaining portion of the washed cells to fresh LB broth for overnight recovery at 37°C with shaking.

  • Iterative Cycles:

    • Repeat steps 2 and 3 daily for a desired number of days (e.g., 22 days) to allow for the accumulation of resistance mutations.[14]

  • Isolation and Characterization of Mutants:

    • After the final cycle, plate the culture on LB agar containing a selective concentration of this compound (e.g., 5 µg/mL) to isolate resistant colonies.

    • Pick individual colonies and confirm their resistance by determining their MIC for this compound as described in Protocol 3.1.

Protocol for Genetic Characterization of this compound-Resistant Mutants

This protocol focuses on identifying mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC.

Materials:

  • Genomic DNA extraction kit

  • PCR primers for the QRDRs of gyrA and parC

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the parental (susceptible) strain and the this compound-resistant mutants using a commercial kit.

  • PCR Amplification:

    • Amplify the QRDRs of the gyrA and parC genes using PCR with specific primers.

  • DNA Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences of the QRDRs from the resistant mutants with the sequence from the parental strain to identify any nucleotide changes.

    • Translate the nucleotide sequences to identify any amino acid substitutions in the GyrA and ParC proteins.

Visualizations

G cluster_workflow Experimental Workflow for this compound-Resistant Mutant Selection start Start with susceptible bacterial strain mic Determine initial this compound MIC start->mic culture Culture bacteria to stationary phase mic->culture exposure Expose culture to sub-MIC this compound culture->exposure wash Wash cells to remove this compound exposure->wash plate Plate for survival count wash->plate recover Overnight recovery in fresh medium wash->recover repeat Repeat exposure cycle recover->repeat repeat->exposure Continue cycles isolate Isolate colonies on this compound-containing agar repeat->isolate End of cycles confirm_mic Confirm resistance by MIC determination isolate->confirm_mic characterize Genetic characterization of mutants (e.g., sequencing gyrA, parC) confirm_mic->characterize end End characterize->end

Caption: Experimental workflow for selecting this compound-resistant mutants.

G cluster_pathway This compound Mechanism of Action and Resistance This compound This compound cell_entry Enters bacterial cell This compound->cell_entry dna_gyrase DNA Gyrase (GyrA/GyrB) cell_entry->dna_gyrase Inhibits topo_iv Topoisomerase IV (ParC/ParE) cell_entry->topo_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death leads to mut_gyra Mutation in gyrA mut_gyra->dna_gyrase Prevents binding mut_parc Mutation in parC mut_parc->topo_iv Prevents binding efflux Efflux Pump Overexpression efflux->cell_entry Reduces intracellular concentration

Caption: this compound's mechanism and key resistance pathways.

References

Application Notes and Protocols for Assessing Ofloxacin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, is widely used to treat various bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] Beyond its antibacterial properties, this compound has demonstrated cytotoxic effects on eukaryotic cells, including cancer cell lines. This has generated interest in its potential as an anticancer agent. The primary mechanism of this compound-induced cytotoxicity in mammalian cells is attributed to its interaction with topoisomerase II, leading to DNA damage, the generation of reactive oxygen species (ROS), and the induction of apoptosis.[2][3][4]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture. The methodologies described herein are fundamental for researchers investigating the cytotoxic and potential anti-neoplastic properties of this compound and its derivatives. The protocols cover key assays for evaluating cell viability, membrane integrity, and apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineAssayExposure TimeIC50 Value
Human Corneal Epithelial Cells (HCE-T)MTT4 - 24 hours0.4 - 2.4 mg/mL
Human Conjunctival Epithelial CellsMTT4 - 24 hours0.4 - 2.4 mg/mL
Rat HepatocytesLDH Release48 hoursNot hepatotoxic up to 400 mg/L[2]
Transitional Cell CarcinomaMTTNot Specified>200 µg/mL[5]
Lung Adenocarcinoma (A549)MTT48 hours~300 µM[6]
Lung Adenocarcinoma (A549)MTT72 hours<300 µM[6]
Human LymphocytesMitotic Index48 hoursCytotoxic at 60 and 120 µg/mL[7]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to minimize background interference.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • 96-well plates

  • LDH cytotoxicity detection kit (containing reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Signaling Pathway

ofloxacin_cytotoxicity_pathway This compound This compound topoisomerase Topoisomerase II This compound->topoisomerase Inhibition dna_damage DNA Double-Strand Breaks topoisomerase->dna_damage Induction ros Reactive Oxygen Species (ROS) dna_damage->ros bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) dna_damage->bcl2 Activation of pro-apoptotic members mitochondria Mitochondria ros->mitochondria Mitochondrial Dysfunction cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria Increased Permeability apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate (24, 48, or 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end ldh_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate for Desired Time treat_cells->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate3 Incubate 30 min add_reaction_mix->incubate3 add_stop_solution Add Stop Solution incubate3->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance end End read_absorbance->end apoptosis_assay_workflow start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells incubate Incubate 15 min stain_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry end End flow_cytometry->end

References

Application Notes and Protocols: Pharmacodynamic Modeling of Ofloxacin against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the pharmacodynamic (PD) modeling of ofloxacin (B1677185) against Pseudomonas aeruginosa, a clinically significant opportunistic pathogen known for its intrinsic and acquired resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals working in antimicrobial pharmacodynamics.

Introduction to this compound and Pseudomonas aeruginosa

This compound is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, leading to bacterial cell death.[1][2][3] Pseudomonas aeruginosa is a gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[4][5] The increasing prevalence of multidrug-resistant P. aeruginosa strains necessitates a thorough understanding of the pharmacodynamic properties of antibiotics like this compound to optimize dosing regimens and combat resistance.[4][5] While this compound shows activity against P. aeruginosa, resistance can develop rapidly during treatment.[1][6]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative pharmacodynamic parameters of this compound against P. aeruginosa from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)NotesReference
88 clinical isolates216Macrodilution method was used.[7]
P. aeruginosa 11.171 (initial)-MIC increased with repeated exposure.[8]
P. aeruginosa 2300 (initial)-MIC increased to 600 µg/mL after initial exposure.[8]
PAO11.875 (initial)-MIC increased with repeated exposure.[8]
Planktonic PA012-Broth microdilution method.[9]
Table 2: Time-Kill Curve Parameters for this compound against Pseudomonas aeruginosa
StrainThis compound ConcentrationTime to 3-log₁₀ Kill (h)Additional ObservationsReference
P. aeruginosa ATCC 278538 mg/L (Cmax)0.74In an in-vitro model simulating a 6h half-life.[10]
P. aeruginosa NA 92588 mg/L (Cmax)0.16In an in-vitro model simulating a 6h half-life.[10]
P. aeruginosa ATCC 278534x MIC-Achieved bactericidal activity.[11][12][13]
Clinical Isolate4x MIC-Achieved bactericidal activity.[11][12][13]
MDR Isolate4x MIC-Achieved bactericidal activity.[11][12][13]

Experimental Protocols

Detailed methodologies for key experiments in the pharmacodynamic evaluation of this compound against P. aeruginosa are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Materials:

  • Pseudomonas aeruginosa isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 colonies of P. aeruginosa from an overnight culture on a non-selective agar (B569324) plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • This compound Dilution Series:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The concentration range should encompass the expected MIC of the isolates.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Curve Assay

This protocol outlines the procedure for assessing the bactericidal activity of this compound over time.

Materials:

  • Pseudomonas aeruginosa isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[12]

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates from each time point and each this compound concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Hollow-Fiber Infection Model (HFIM)

The HFIM is an in vitro system that simulates the human pharmacokinetic profiles of antibiotics.

Materials:

  • Hollow-fiber cartridge

  • Peristaltic pump

  • Central reservoir

  • Culture medium

  • This compound solution

  • Pseudomonas aeruginosa inoculum

Procedure:

  • System Preparation:

    • Prepare the HFIM circuit, ensuring sterility.

    • The hollow-fiber cartridge contains semi-permeable fibers that allow nutrient and drug exchange but retain bacteria.

  • Inoculation:

    • Inoculate the extracapillary space of the hollow-fiber cartridge with a prepared P. aeruginosa suspension.

  • Pharmacokinetic Simulation:

    • Administer this compound into the central reservoir to simulate human plasma concentration-time profiles. A computer-controlled pump infuses the drug and fresh medium while removing waste, mimicking drug distribution and clearance.

  • Sampling and Analysis:

    • Collect samples from the central reservoir and the extracapillary space at various time points over several days.

    • Determine the bacterial density (total and resistant populations) by plating on appropriate agar.

    • Measure this compound concentrations using methods like high-performance liquid chromatography (HPLC).[14]

  • Data Interpretation:

    • This model allows for the evaluation of different dosing regimens on bacterial killing and the suppression of resistance emergence over an extended period.[14][15][16][17]

Visualizations

This compound Mechanism of Action

Ofloxacin_Mechanism_of_Action cluster_bacterium Pseudomonas aeruginosa Cell cluster_dna_replication DNA Replication Machinery This compound This compound Inhibition Inhibition This compound->Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA DNA_Damage DNA Damage & Replication Arrest DNA_Gyrase->DNA_Damage Topoisomerase_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->DNA_Damage Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase unwinding Replicated_DNA Replicated DNA Relaxed_DNA->Replicated_DNA replication Replicated_DNA->Topoisomerase_IV decatenation Inhibition->DNA_Gyrase Inhibition->Topoisomerase_IV Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: this compound's mechanism of action against P. aeruginosa.

Mechanisms of this compound Resistance in P. aeruginosa

Ofloxacin_Resistance_Mechanisms cluster_bacterium Resistant Pseudomonas aeruginosa Cell cluster_membrane Cell Envelope cluster_target Intracellular Targets Ofloxacin_ext This compound (extracellular) Porin Porin Channels (e.g., OprD) Ofloxacin_ext->Porin entry Ofloxacin_int This compound (intracellular) Efflux_Pump Efflux Pumps (e.g., MexAB-OprM) Ofloxacin_int->Efflux_Pump DNA_Gyrase DNA Gyrase (gyrA/gyrB) Ofloxacin_int->DNA_Gyrase inhibition Topoisomerase_IV Topoisomerase IV (parC/parE) Ofloxacin_int->Topoisomerase_IV inhibition Porin->Ofloxacin_int Efflux_Pump->Ofloxacin_ext efflux Reduced_Permeability Reduced Permeability Reduced_Permeability->Porin downregulation Increased_Efflux Increased Efflux Increased_Efflux->Efflux_Pump overexpression Target_Mutation Target Site Mutation Target_Mutation->DNA_Gyrase alteration Target_Mutation->Topoisomerase_IV alteration

Caption: Key mechanisms of this compound resistance in P. aeruginosa.[4][5][18]

Experimental Workflow for Time-Kill Curve Analysis

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculate this compound Solutions and Growth Control Prep_Inoculum->Inoculation Prep_Antibiotic Prepare this compound Concentrations (e.g., 1x, 2x, 4x MIC) Prep_Antibiotic->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Colony_Count Incubate and Count Colonies (CFU/mL) Plating->Colony_Count Plotting Plot log10(CFU/mL) vs. Time Colony_Count->Plotting

References

Application Note and Protocol: Ofloxacin Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in pharmaceutical formulations and scientific research.[1] Understanding its stability in various laboratory solvents is critical for accurate experimental results, the development of stable formulations, and proper storage. This document provides a comprehensive overview of this compound's stability under different conditions and detailed protocols for its assessment.

This compound's stability is influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.[1][2] Degradation can occur through pathways such as hydrolysis, oxidation, and photolysis. This note summarizes the stability of this compound in common laboratory solvents and under forced degradation conditions.

Data Presentation: this compound Stability

The stability of this compound is presented below, summarizing findings from forced degradation studies. These studies intentionally expose the drug to harsh conditions to understand its degradation pathways.

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionSolvent/ReagentConditions% Degradation (Representative)Major Degradation Products Identified
Acid Hydrolysis 1N Hydrochloric AcidRefluxed for 6 hours at 40°C~10-15%This compound Decarboxylation Product
Alkaline Hydrolysis 1N Sodium HydroxideRefluxed for 6 hours at 40°C~15-20%This compound Decarboxylation Product
Oxidative Degradation 6% Hydrogen Peroxide6 hours at room temperature~15-25%This compound N-oxide, 9-methyl piperazine
Neutral Hydrolysis WaterRefluxed for 8 hours at 40°C~5-10%Minimal degradation
Thermal Degradation Dry Heat (Oven)105°C for 4 hours~5%Minor unknown products
Photolytic Degradation UV Light (254 nm)48 hours~10-15%Various photoproducts

Note: The percentage of degradation can vary depending on the precise experimental conditions.

Solubility of this compound

Understanding the solubility of this compound is the first step in preparing solutions for stability testing.

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Water pH-dependent. Soluble at pH 2-5, sparingly soluble at pH 7, and freely soluble above pH 9.At neutral pH, solubility is approximately 4 mg/mL.
Methanol (B129727) SolubleOften used as a solvent for stock solutions in analytical methods.[3]
Acetonitrile SolubleCommonly used in mobile phases for HPLC analysis.
Ethanol SolubleSolubility is approximately 1 mg/mL.[4]
Dimethyl Sulfoxide (DMSO) SolubleSolubility is approximately 20 mg/mL.[4]
Dimethylformamide (DMF) SolubleSolubility is approximately 20 mg/mL.[4]

Experimental Protocols

Detailed methodologies for assessing this compound stability are provided below. These protocols are based on established methods for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in stability studies.

  • Materials:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound reference standard.

    • Transfer the weighed this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up the volume to 100 mL with methanol. This yields a 1 mg/mL stock solution.

Protocol 2: Forced Degradation Study - Acid Hydrolysis
  • Objective: To evaluate the stability of this compound in an acidic environment.

  • Materials:

    • This compound stock solution (1 mg/mL in methanol)

    • 1N Hydrochloric Acid (HCl)

    • 1N Sodium Hydroxide (NaOH) for neutralization

    • Round bottom flask

    • Reflux condenser

    • Water bath

    • Volumetric flasks

  • Procedure:

    • Pipette 20 mL of the this compound stock solution into a round bottom flask.

    • Add 20 mL of 1N HCl.

    • Reflux the mixture at 40°C for 6 hours.

    • After cooling, carefully neutralize the solution with 1N NaOH.

    • Transfer the solution to a suitable volumetric flask and dilute with mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze the sample using a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method
  • Objective: To quantify the amount of undegraded this compound and separate it from its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2 with orthophosphoric acid) and an organic modifier (e.g., a mixture of methanol and acetonitrile). A common ratio is Buffer:Methanol:Acetonitrile (75:15:10 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 294 nm.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the samples from the forced degradation studies.

    • Calculate the percentage of this compound degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Visualizations

Experimental Workflow for this compound Stability Testing

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 1N HCl) stock->acid Expose to Stress Conditions base Alkaline Hydrolysis (e.g., 1N NaOH) stock->base Expose to Stress Conditions oxidative Oxidative Stress (e.g., 6% H2O2) stock->oxidative Expose to Stress Conditions thermal Thermal Stress (e.g., 105°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (e.g., UV light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation and Degradation Calculation hplc->data

Caption: Workflow for this compound stability testing.

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound cluster_pathways Degradation Pathways This compound This compound decarboxylation Decarboxylation Product This compound->decarboxylation Acid/Alkaline Hydrolysis n_oxide This compound N-oxide This compound->n_oxide Oxidation photoproducts Various Photoproducts This compound->photoproducts Photolysis piperazine_cleavage Piperazine Ring Cleavage Products This compound->piperazine_cleavage Oxidation/ Photolysis

Caption: Potential this compound degradation pathways.

Conclusion

The stability of this compound in laboratory solvents is crucial for ensuring the accuracy and reliability of research and development activities. This compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. The provided protocols offer a framework for conducting stability assessments. It is recommended to use freshly prepared solutions of this compound for analytical and biological studies, especially when quantitative accuracy is paramount. When storing stock solutions, they should be protected from light and stored at low temperatures to minimize degradation.

References

Application Notes and Protocols for the Detection of Ofloxacin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) is a widely used fluoroquinolone antibiotic for treating various bacterial infections in humans and animals.[1] Its extensive use has led to its emergence as an environmental contaminant, frequently detected in water, soil, and sediment.[2][3] The presence of this compound in the environment can contribute to the development of antibiotic resistance, posing a significant threat to public health.[4] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence, fate, and transport in different environmental matrices.

This document provides detailed application notes and protocols for the determination of this compound in environmental samples, focusing on widely used and effective analytical techniques. These guidelines are intended to assist researchers, scientists, and professionals in drug development in the accurate quantification of this compound.

Analytical Methods Overview

Several analytical techniques are employed for the detection of this compound in environmental samples. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA).[4] The choice of method often depends on factors like the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Logical Relationship of Analytical Methods

Water Water SPE Solid-Phase Extraction Water->SPE Immunoassay Immunoassays Water->Immunoassay Soil Soil LLE Liquid-Liquid Extraction Soil->LLE QuEChERS QuEChERS Soil->QuEChERS Sediment Sediment Sediment->LLE HPLC HPLC SPE->HPLC LCMS LC-MS/MS SPE->LCMS LLE->HPLC QuEChERS->LCMS UV_Vis UV-Vis HPLC->UV_Vis Fluorescence Fluorescence HPLC->Fluorescence Mass_Spec Mass Spectrometry LCMS->Mass_Spec Colorimetric Colorimetric Immunoassay->Colorimetric

Caption: Logical workflow from sample type to analytical detection method.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the detection of this compound in different environmental and biological matrices.

Table 1: this compound Detection in Water and Wastewater Samples

Analytical MethodSample MatrixLODLOQRecovery (%)Reference
LC-MS/MSSewage-5 ng/L87-94[5]
UPLC-MSAqueous Humor0.03 µg/mL0.10 µg/mL92.9-96.2[6]
UPLC-MS/MSRiver Water-0.017 ng/L-[7]
UPLC-MS/MSWastewater-0.044 ng/L-[7]
HPLC-UVWastewater-->96[8]

Table 2: this compound Detection in Soil, Sediment, and Food Samples

Analytical MethodSample MatrixLODLOQRecovery (%)Reference
Capillary ElectrophoresisAnimal Tissues-0.11-0.27 ppm85-115[9]
Double LFIAMilk0.001-0.007 ng/mL-85-95[10][11]
ic-ELISAAnimal-derived foods0.033 ng/mL--[4]
Colloidal Gold IAMilk, Chicken, Pork30 ng/mL-70-112[12]
UPLC-MS/MSRiver Sediment-0.008 ng/g-[7]

Table 3: this compound Detection in Biological and Pharmaceutical Samples

Analytical MethodSample MatrixLinearity RangeIntraday %CVInterday %CVReference
HPLC-FLDHuman Plasma25–4000 ng/ml< 4.9< 3.7[13]
HPLCBulk Drug/Tablets10-30 μg/ml--
SpectrophotometryTablets2–15 µg/mL--[14]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on the methodology for extracting fluoroquinolones from municipal wastewater.[5]

Objective: To extract and concentrate this compound from water samples prior to instrumental analysis.

Materials:

  • Water sample (e.g., sewage effluent)

  • Weak cation exchange SPE cartridges (e.g., Oasis WCX)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Deionized water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Load a known volume of the water sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with deionized water and then with methanol to remove interferences.

  • Elution: Elute the retained this compound from the cartridge using a mixture of methanol, acetonitrile, and formic acid.[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[1]

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase to be used for the chromatographic analysis.[1]

  • Analysis: The sample is now ready for injection into an HPLC or LC-MS/MS system.

start Start: Water Sample conditioning Condition SPE Cartridge (Methanol, DI Water) start->conditioning loading Load Sample onto Cartridge conditioning->loading washing Wash Cartridge (DI Water, Methanol) loading->washing elution Elute this compound (Methanol/Acetonitrile/Formic Acid) washing->elution evaporation Evaporate Eluate to Dryness (Nitrogen Stream) elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end End: Ready for Analysis reconstitution->end

Caption: Workflow for Solid-Phase Extraction of this compound.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guide based on common HPLC methods for this compound analysis in pharmaceutical and environmental samples.[13]

Objective: To separate and quantify this compound in a prepared sample extract.

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., ODS hypersil, 5 µm, 250 x 4.0 mm).[13]

Reagents:

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25 mM Phosphoric acid or 0.01 M ammonium acetate), with the ratio adjusted for optimal separation (e.g., 20:80 v/v).[13] The pH may need to be adjusted (e.g., to pH 3 or 7).[13]

  • Flow Rate: 1.0 - 1.2 mL/min.[13]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 5 - 50 µL.[13]

  • Detection Wavelength: 294 nm for UV detection or Ex = 285 nm, Em = 460 nm for fluorescence detection.[13]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared standards and samples onto the column.

  • Data Acquisition: Record the chromatograms and the peak areas for this compound.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

start Start: Prepared Sample inject Inject Standards & Samples start->inject prepare_standards Prepare this compound Standards prepare_standards->inject equilibrate Equilibrate HPLC System equilibrate->inject run_hplc Run HPLC Separation inject->run_hplc detect Detect this compound Peak (UV or Fluorescence) run_hplc->detect quantify Quantify using Calibration Curve detect->quantify end End: this compound Concentration quantify->end

Caption: Workflow for HPLC Analysis of this compound.

Protocol 3: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the highly sensitive and selective analysis of this compound.[5][6]

Objective: To confirm the identity and accurately quantify trace levels of this compound.

Instrumentation:

  • Liquid chromatography system (UPLC or HPLC).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Mobile phase components (e.g., acetonitrile, water with formic acid).[6]

  • This compound analytical standard.

  • Internal standard (optional but recommended, e.g., a deuterated analog).

LC Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18).[6]

  • Mobile Phase: Gradient or isocratic elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[6]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]+ for this compound.

  • Product Ions (m/z): At least two characteristic product ions for confirmation and quantification.

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Procedure:

  • Sample and Standard Preparation: Prepare samples as described in Protocol 1. Prepare a calibration curve using this compound standards, and add an internal standard to all samples and standards if used.

  • Method Development: Optimize LC and MS/MS parameters for this compound.

  • System Suitability: Inject a standard solution to ensure the system is performing correctly.

  • Analysis: Analyze the sequence of standards and samples.

  • Data Processing: Integrate the peak areas for the this compound MRM transitions and the internal standard.

  • Quantification: Calculate the concentration of this compound in the samples based on the calibration curve. The ratio of the two product ions should be checked for confirmation.

start Start: Prepared Sample lc_separation LC Separation (Reversed-Phase) start->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization precursor_selection Precursor Ion Selection (Quadrupole 1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Collision Cell) precursor_selection->fragmentation product_selection Product Ion Selection (Quadrupole 2) fragmentation->product_selection detection Detection and Quantification (MRM Mode) product_selection->detection end End: Confirmed this compound Concentration detection->end

Caption: Workflow for LC-MS/MS Analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ofloxacin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on overcoming ofloxacin (B1677185) resistance in clinical isolates of Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?

A1: this compound resistance in S. aureus is primarily mediated by two mechanisms:

  • Target-site mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and grlA (also known as parC) genes are a major cause of resistance.[1][2][3] These genes encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. Common mutations occur at serine-84 in GyrA and serine-80 in GrlA.[1][3] Strains with mutations in both genes generally exhibit higher levels of resistance.[3][4]

  • Efflux pump overexpression: Increased expression of multidrug resistance (MDR) efflux pumps, such as NorA, NorB, NorC, and MepA, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[5][6] NorA is a well-characterized efflux pump associated with fluoroquinolone resistance.[7]

Q2: How can I determine if my clinical isolate of S. aureus has mutations in gyrA and grlA?

A2: You can identify mutations in gyrA and grlA using molecular biology techniques such as Polymerase Chain Reaction (PCR) followed by DNA sequencing or Restriction Fragment Length Polymorphism (RFLP) analysis.[1][4] Sequencing of the QRDR of these genes is the most definitive method to identify specific mutations.

Q3: What are efflux pump inhibitors (EPIs) and how can they help overcome this compound resistance?

A3: Efflux pump inhibitors are compounds that block the activity of bacterial efflux pumps. By inhibiting these pumps, EPIs can increase the intracellular concentration of antibiotics like this compound, potentially restoring their efficacy against resistant strains.[7] Several natural and synthetic compounds have been investigated as EPIs, including reserpine (B192253) and GG918.[8] The combination of an EPI with a fluoroquinolone can lead to a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.[8]

Q4: Is combination therapy a viable strategy to treat this compound-resistant S. aureus infections?

A4: Yes, combination therapy can be an effective strategy. Combining this compound with other antimicrobial agents may produce synergistic or additive effects, and in some cases, prevent the emergence of resistance. For example, the combination of this compound with rifampin has shown promise and has been used to treat staphylococcal infections of orthopedic implants.[9][10][11] Other combinations, such as with piperacillin, have also demonstrated synergistic effects against certain strains.[9]

Q5: What are some of the newer antimicrobial agents with activity against this compound-resistant S. aureus?

A5: Newer generations of fluoroquinolones and other classes of antibiotics have been developed that may be effective against this compound-resistant strains. Delafloxacin is a newer fluoroquinolone with activity against many Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[12] Other novel agents and therapeutic strategies are also under investigation to combat multidrug-resistant S. aureus.[13][14][15]

Troubleshooting Guides

Problem: I am observing high Minimum Inhibitory Concentrations (MICs) of this compound for my S. aureus isolates, but sequencing of gyrA and grlA reveals no mutations.

Possible Cause Troubleshooting Step
Overexpression of Efflux Pumps Perform an efflux pump inhibition assay. Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., reserpine, verapamil, or thioridazine). A significant decrease (typically ≥4-fold) in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.[6]
Plasmid-Mediated Resistance Investigate the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, although these are less common in S. aureus. This can be done using PCR with specific primers for known PMQR genes.
Alternative Resistance Mechanisms Consider the possibility of less common resistance mechanisms, such as alterations in cell wall permeability.

Problem: My checkerboard assay to test for synergy between this compound and another antimicrobial agent is yielding inconsistent results.

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum is used for each experiment. The bacterial suspension should be prepared from a fresh overnight culture and adjusted to a 0.5 McFarland standard.
Drug Concentration Range The concentration ranges for both drugs in the checkerboard assay should be appropriate. They should span from well below to well above the individual MICs of the drugs.
Incubation Conditions Maintain consistent incubation time and temperature as these can affect bacterial growth and antibiotic activity.
Endpoint Reading The interpretation of the results (inhibition of growth) should be standardized. Using a spectrophotometer to read the optical density can provide more objective results than visual inspection.

Data Summary Tables

Table 1: this compound MICs in S. aureus with and without Target-Site Mutations

Strain Type grlA Mutation gyrA Mutation This compound MIC Range (µg/mL)
Wild-TypeNoneNone≤ 0.39
Low-Level ResistantSer-80 -> Phe/TyrNone≤ 12.5
High-Level ResistantSer-80 -> Phe/TyrSer-84 -> Leu≥ 50

Data compiled from multiple sources indicating general trends.[3][16]

Table 2: Effect of Efflux Pump Inhibitors on Fluoroquinolone MICs in S. aureus Overexpressing NorA

Fluoroquinolone MIC without Inhibitor (µg/mL) MIC with GG918 (µg/mL) Fold Reduction in MIC
Norfloxacin1628
Ciprthis compound40.58
Levthis compound (B1675101)10.52

Adapted from a study on the effect of the EPI GG918 on a NorA-overexpressing strain.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound stock solution

  • S. aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted inoculum 1:100 in MHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Checkerboard Assay for Synergy Testing

Materials:

  • Same as for MIC determination, plus the second antimicrobial agent.

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally and the second antimicrobial agent vertically.

  • The final volume in each well containing the drug combination should be 50 µL.

  • Prepare and add the bacterial inoculum as described for the MIC determination (50 µL per well).

  • Incubate the plate under the same conditions.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

PCR and Sequencing for gyrA and grlA Mutation Analysis

Materials:

  • Genomic DNA extraction kit

  • Primers for the QRDR of gyrA and grlA

  • PCR master mix

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Extract genomic DNA from the S. aureus isolate.

  • Amplify the QRDRs of the gyrA and grlA genes using PCR with specific primers.

  • Verify the PCR products by agarose (B213101) gel electrophoresis.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the obtained sequences with the wild-type sequences of gyrA and grlA from a reference S. aureus strain to identify any mutations.

Visual Diagrams

Ofloxacin_Resistance_Mechanisms cluster_cell Staphylococcus aureus Cell cluster_target Target Site cluster_efflux Efflux Pump cluster_resistance Resistance Mechanisms Ofloxacin_in This compound (extracellular) Ofloxacin_out This compound (intracellular) Ofloxacin_in->Ofloxacin_out Entry DNA_Gyrase DNA Gyrase (gyrA/gyrB) Ofloxacin_out->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (grlA/grlB) Ofloxacin_out->Topoisomerase_IV Inhibition NorA NorA Pump Ofloxacin_out->NorA Substrate NorA->Ofloxacin_in Efflux Mutation Target-Site Mutation (gyrA/grlA) Mutation->DNA_Gyrase Alters Target Mutation->Topoisomerase_IV Alters Target Overexpression Efflux Pump Overexpression Overexpression->NorA Increases Amount

Caption: Mechanisms of this compound resistance in S. aureus.

Experimental_Workflow start Clinical Isolate of This compound-Resistant S. aureus mic 1. Determine this compound MIC (Broth Microdilution) start->mic decision High MIC Confirmed? mic->decision decision->start No (re-isolate/confirm) molecular 2. Molecular Analysis (PCR & Sequencing of gyrA/grlA) decision->molecular Yes efflux 3. Efflux Pump Assay (MIC with/without EPI) molecular->efflux If no mutations mutation_found Mutation(s) Identified molecular->mutation_found efflux_activity Efflux Activity Detected efflux->efflux_activity combination 4. Test Combination Therapy (Checkerboard Assay) mutation_found->combination efflux_activity->combination synergy Synergy/Additive Effect Found combination->synergy

Caption: Workflow for investigating this compound resistance.

Overcoming_Resistance_Strategies cluster_strategies Therapeutic Strategies problem This compound-Resistant S. aureus epi Efflux Pump Inhibitors (EPIs) problem->epi combo Combination Therapy problem->combo new_agents Novel Antimicrobials problem->new_agents epi_desc Block efflux of this compound, restoring intracellular concentration. epi->epi_desc combo_desc Synergistic or additive effects with other antibiotics (e.g., Rifampin). combo->combo_desc new_agents_desc Use of newer generation fluoroquinolones or different antibiotic classes. new_agents->new_agents_desc

Caption: Strategies to overcome this compound resistance.

References

Troubleshooting inconsistent results in ofloxacin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in ofloxacin (B1677185) Minimum Inhibitory Concentration (MIC) assays. Our resources are designed to help you identify and resolve common issues to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound MIC assays in a direct question-and-answer format.

Q1: My MIC values for the quality control (QC) strain are consistently out of the expected range. What are the likely causes?

A1: When your QC strain yields MIC values outside the acceptable range, it points to a systemic issue in your assay. The results for your test isolates should be considered invalid until the QC is rectified.[1] Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in artificially low MICs. Always standardize your inoculum to a 0.5 McFarland standard.

  • This compound Stock Solution: The potency of your this compound stock can be compromised by improper storage or age. Ensure it is stored at the correct temperature, protected from light, and is not expired.

  • Media Quality: The composition of your Mueller-Hinton Broth (MHB) is crucial. Variations in cation concentrations (Ca²⁺ and Mg²⁺) and pH can significantly affect the activity of fluoroquinolones like this compound. Use media from a reputable source and verify that the pH is within the recommended range (typically 7.2-7.4).

  • Incubation Conditions: Incorrect incubation temperature or duration can lead to variable results. Ensure your incubator is calibrated to maintain a stable temperature of 35°C ± 2°C and that plates are incubated for the standard 16-20 hours.[1]

Q2: I am observing "skipped wells" in my microdilution plate. What does this mean and how can I prevent it?

A2: "Skipped wells" refer to wells showing no growth at a lower concentration of this compound, while wells with higher concentrations show growth. This is an anomalous result that can be caused by:

  • Contamination: Contamination of a single well with a resistant organism can lead to this phenomenon.

  • Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound or the inoculation of the bacteria can result in inconsistent concentrations or bacterial densities across the wells.

  • Improper Mixing: Inadequate mixing of the inoculum or the this compound dilutions can lead to non-uniform distribution.

To prevent skipped wells, ensure aseptic technique throughout the procedure, calibrate and use your pipettes correctly, and ensure thorough mixing at each step.

Q3: What is considered acceptable variability in this compound MIC assays?

A3: For broth microdilution MIC assays, a variability of ±1 twofold dilution from the mode is generally considered acceptable. This means that if you repeat the assay multiple times, the results should fall within a three-dilution range (e.g., if the most common result is 2 µg/mL, acceptable results would be 1, 2, and 4 µg/mL).

Q4: Can the type of 96-well plate I use affect my results?

A4: Yes, the type of plate can have an impact. It is recommended to use sterile, flat-bottomed 96-well plates for MIC testing to ensure uniform incubation and accurate reading of results, whether visually or with a plate reader.

This compound MIC Quality Control Ranges

Adherence to established quality control protocols is paramount for reliable MIC assay results. The following table summarizes the expected MIC ranges for this compound against common ATCC® quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Quality Control StrainATCC® No.This compound MIC Range (µg/mL)
Escherichia coli259220.03 - 0.12
Staphylococcus aureus292130.12 - 0.5
Pseudomonas aeruginosa278530.5 - 2.0
Enterococcus faecalis292120.5 - 2.0

Experimental Protocol: this compound Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines for broth microdilution susceptibility testing.

1. Preparation of Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Appropriate solvent for this compound (e.g., 0.1 N NaOH, then dilute in sterile water)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluents (e.g., saline or CAMHB)

  • Pipettes and sterile tips

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL).

  • Perform serial twofold dilutions of the this compound working solution in CAMHB in the 96-well plate to achieve the desired final concentration range.

3. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

  • Suspend the colonies in sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Plate Inoculation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).

5. Incubation:

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions in 96-Well Plate A->C B Prepare 0.5 McFarland Bacterial Suspension D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Compare with QC and Interpretive Criteria F->G

This compound MIC Assay Experimental Workflow.

G A Inconsistent This compound MIC Results B Are QC Strain MICs within range? A->B C Yes B->C Yes D No B->D No E Investigate Test Isolate - Check for contamination - Verify inoculum density - Repeat test C->E F Troubleshoot Assay System D->F G Check this compound Stock (potency, storage) F->G H Verify Media (pH, cations) F->H I Confirm Inoculum Prep (0.5 McFarland) F->I J Check Incubation (temp, time) F->J K Review Procedure (pipetting, mixing) F->K L Re-run QC and Test Isolates G->L H->L I->L J->L K->L

Troubleshooting Logic for Inconsistent MICs.

This compound's Mechanism of Action and Resistance

This compound is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are essential for DNA replication, transcription, and repair.[2] this compound traps these enzymes in a complex with DNA, leading to double-strand breaks and ultimately cell death.[4] Resistance to this compound primarily arises from mutations in the genes encoding these target enzymes (gyrA and parC), which reduces the binding affinity of the drug.[5]

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism This compound This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (parC/parE) This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Cell Death DNA_Replication->Cell_Death inhibition leads to GyrA_Mutation gyrA/parC Mutation GyrA_Mutation->this compound prevents binding

This compound Mechanism of Action and Resistance.

References

Technical Support Center: Optimizing Ofloxacin Dosage for Biofilm Eradication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ofloxacin (B1677185) dosage in biofilm eradication experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?

A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of planktonic (free-floating) bacteria. In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial needed to eradicate a pre-formed, mature biofilm.[1][2] Typically, the MBEC is significantly higher than the MIC because bacteria within a biofilm exhibit increased resistance, sometimes up to 1,000-fold greater than their planktonic counterparts.[3][4] This discrepancy is crucial for developing effective anti-biofilm therapies, as MIC values alone are not adequate for predicting efficacy against established biofilm infections.[1]

Q2: Why is this compound often less effective against pre-formed, mature biofilms compared to inhibiting initial biofilm formation?

A2: this compound shows significant, dose-dependent inhibition of initial biofilm formation but has a limited effect on pre-formed, mature biofilms.[3] This reduced efficacy is due to several factors characteristic of mature biofilms:

  • Protective Extracellular Matrix: The self-produced extracellular polymeric substance (EPS) matrix acts as a physical barrier, impeding the penetration of this compound and other antibiotics.[1][5]

  • Altered Microenvironment: Within the biofilm, there are gradients of nutrients and oxygen, leading to slow-growing or dormant bacterial cells (persister cells) that are less susceptible to antibiotics like fluoroquinolones, which target bacterial replication.[5][6]

  • Altered Gene Expression: Bacteria in biofilms differentially express genes, including those related to stress responses and efflux pumps, which can actively expel antibiotics.[5][7] Studies on Pseudomonas aeruginosa show that while this compound can inhibit biofilm formation at its MIC value, much higher concentrations are required to disrupt established biofilms, and even then, complete eradication is often not achieved.[3]

Q3: What are sub-inhibitory concentrations of this compound, and what is their effect on biofilms?

A3: Sub-inhibitory concentrations (sub-MICs) are antibiotic concentrations below the MIC required to inhibit bacterial growth. Paradoxically, sub-MICs of this compound have been shown to significantly reduce biofilm formation and bacterial adhesion to both abiotic (e.g., polystyrene) and biotic (e.g., human epithelial cells) surfaces.[8] For P. aeruginosa, this compound concentrations from 0.06x MIC to 0.5x MIC significantly reduced biofilm formation in a dose-dependent manner.[8] This strategy aims to disrupt the initial stages of biofilm development rather than killing the bacteria, which could be a valuable approach to preventing biofilm-related infections.[8][9]

Q4: How does this compound treatment affect the structure and gene expression of biofilms?

A4: this compound treatment can alter both the physical structure and the genetic expression profile of bacterial biofilms.

  • Structural Changes: Confocal laser scanning microscopy has shown that while untreated P. aeruginosa biofilms are thick and homogeneous, treatment with this compound can decrease the biofilm biomass and disrupt its structural integrity.[3] However, even at high concentrations that eradicate the bulk of the biomass, viable cells often remain.[3]

  • Gene Expression: RNA sequencing of P. aeruginosa biofilms treated with this compound revealed differential expression of genes related to metabolism, the formation of secondary metabolites, and quorum sensing.[3] In E. coli, it's suggested that quorum-sensing signaling molecules (AHLs) can regulate this compound resistance by affecting the expression of fimbriae adhesin genes, which are crucial for biofilm formation.[7]

Q5: Can this compound be combined with other agents to improve biofilm eradication?

A5: Yes, combining this compound with other agents is a promising strategy to enhance its efficacy against biofilms. For example, a study on experimental otitis media caused by nontypeable Haemophilus influenzae (NTHI) showed that while this compound alone did not resolve biofilms, its co-delivery with humanized antibody fragments (Fab) that target a key biofilm structural protein (DNABII) resulted in the complete eradication of both the bacteria and the biofilm.[10] This demonstrates a powerful combinatorial approach: one agent disrupts the biofilm matrix, rendering the embedded bacteria vulnerable to the antibiotic.[10]

Data Presentation: this compound Efficacy Tables

Table 1: Effect of this compound on Pseudomonas aeruginosa (PAO1 Strain) Biofilm

Treatment PhaseThis compound Concentration (µg/mL)Effect on Biofilm BiomassCitation
Inhibition 2 (MIC)Significantly inhibited biofilm formation[3]
>2Inhibition increased in a dose-dependent manner[3]
Eradication 8Significant eradication of pre-formed biofilm[3]
32No significant further decrease in biomass compared to 8 µg/mL[3]

Table 2: Effect of Sub-Inhibitory this compound Concentrations on P. aeruginosa Biofilm Formation

This compound ConcentrationEffect on Biofilm FormationCitation
0.5 x MICHighest decrease in biofilm formation[8]
0.25 x MICSignificant decrease in biofilm formation[8]
0.125 x MICSignificant decrease in biofilm formation[8]
0.06 x MICLowest significant decrease in biofilm formation[8]

Experimental Protocols

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm, often using a Calgary Biofilm Device (CBD) or a standard 96-well plate.[1][4]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, diluting it in a suitable growth medium (e.g., Luria-Bertani broth) to a standardized density (e.g., ~10^6 CFU/mL).[2]

  • Biofilm Formation: Dispense 150-200 µL of the bacterial inoculum into each well of a 96-well microtiter plate. Place the pegged lid of the CBD into the wells (or use a standard flat-bottom plate). Incubate the plate statically for 24 hours at 37°C to allow for biofilm formation on the pegs or well bottom.[3][11]

  • Removal of Planktonic Cells: After incubation, carefully remove the pegged lid (or aspirate the medium from the wells). Gently rinse the biofilms with a sterile saline solution to remove any non-adherent, planktonic cells.[1][3]

  • Antibiotic Challenge: Prepare serial twofold dilutions of this compound in fresh growth medium in a new 96-well plate. Transfer the pegged lid with the formed biofilms into this challenge plate. Include sterility and growth control wells.[2]

  • Incubation: Incubate the challenge plate for another 24 hours at 37°C.[3]

  • Viability Assessment: After the antibiotic challenge, rinse the biofilms again. Transfer the pegged lid to a new plate containing fresh, antibiotic-free broth. Incubate for 24 hours at 37°C. The MBEC is determined as the lowest concentration of this compound that prevents the regrowth of bacteria from the treated biofilm, observed as a lack of turbidity in the recovery wells.[2]

Protocol 2: Biofilm Biomass Quantification using Crystal Violet (CV) Staining

This method quantifies the total biofilm biomass attached to a surface.

Methodology:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the MBEC protocol (Step 1 & 2).

  • Washing: After incubation, discard the planktonic cells and gently wash the wells twice with a saline solution or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the CV solution and wash the plate thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid or absolute ethanol (B145695) to each well to solubilize the bound CV stain.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a microplate reader. Higher absorbance values correspond to greater biofilm biomass.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the high-resolution, three-dimensional visualization of biofilm architecture and cell viability.

Methodology:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or slides, following the initial steps of the MBEC protocol. Treat with desired this compound concentrations.

  • Staining: After treatment, gently wash the biofilm. Stain the biofilm using a live/dead viability kit (e.g., containing SYTO 9 for live cells and propidium (B1200493) iodide for dead cells). This allows for differentiation between viable and non-viable cells within the biofilm structure.

  • Imaging: Place the stained sample on the microscope stage. Use appropriate laser excitation and emission filters for the selected fluorescent dyes.

  • Image Acquisition: Acquire a series of optical sections (a z-stack) by scanning through the depth of the biofilm.

  • Image Analysis: Reconstruct the z-stack images using imaging software to create a 3D representation of the biofilm. This can be used to analyze structural characteristics like thickness, biomass, and the spatial distribution of live and dead cells.[3]

Diagrams

Experimental and Signaling Pathway Visualizations

experimental_workflow cluster_prep Phase 1: Biofilm Formation cluster_challenge Phase 2: this compound Challenge cluster_analysis Phase 3: Analysis inoculum 1. Prepare Standardized Bacterial Inoculum growth 2. Incubate for 24h in 96-well plate to form biofilm inoculum->growth wash1 3. Wash to remove planktonic cells growth->wash1 challenge 5. Expose biofilm to This compound for 24h wash1->challenge This compound 4. Prepare serial dilutions of this compound This compound->challenge wash2 6. Wash to remove This compound challenge->wash2 recover 7. Add fresh medium and incubate for 24h mbec 8. Determine MBEC: Lowest concentration with no regrowth recover->mbec

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.

signaling_pathway cluster_qs Quorum Sensing (QS) System cluster_genes Downstream Gene Expression This compound This compound qs_signal AHL Signaling Molecules This compound->qs_signal downregulates qs_regulator QS Regulators (e.g., LuxR family) qs_signal->qs_regulator activates adhesin Adhesin & Fimbriae Genes (e.g., fimA) qs_regulator->adhesin regulates eps EPS Production Genes qs_regulator->eps regulates efflux Efflux Pump Genes qs_regulator->efflux regulates biofilm Biofilm Maintenance & Integrity adhesin->biofilm eps->biofilm efflux->biofilm contributes to resistance

Caption: Simplified pathway showing this compound's potential impact on Quorum Sensing.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in biofilm assay results (e.g., CV staining). 1. Inconsistent washing technique, leading to biofilm loss.2. Variation in inoculum density.3. Edge effects in the microtiter plate.1. Standardize washing steps. Use a multichannel pipette for gentle, consistent aspiration and addition of liquids.2. Ensure the starting inoculum is standardized using OD measurements (e.g., OD600).3. Avoid using the outer wells of the plate or fill them with sterile media/water to minimize evaporation.
This compound fails to eradicate mature biofilms, even at high concentrations. 1. The biofilm is highly tolerant/resistant, which is a known phenomenon.[3]2. The antibiotic challenge time is too short.3. The bacterial strain is a hyper-producer of EPS.1. Confirm the finding is not due to experimental error. This is an expected result for many mature biofilms.[3]2. Consider extending the antibiotic exposure time (e.g., to 48 hours), but be mindful of nutrient depletion.[12]3. Consider combination therapy. Use an agent that disrupts the EPS matrix (e.g., DNase I, specific antibodies) in conjunction with this compound.[10]
Difficulty visualizing biofilm structure with CLSM. 1. Poor dye penetration into the dense biofilm matrix.2. Biofilm has detached from the surface during staining/washing.3. Incorrect microscope settings (laser power, gain, pinhole).1. Increase the incubation time for the fluorescent dyes.2. Perform all staining and washing steps with extreme care to avoid dislodging the biofilm.3. Optimize microscope settings. Start with lower laser power to prevent photobleaching and adjust gain accordingly. Ensure the pinhole is correctly set for optimal sectioning.
MBEC value appears to be the same as the MIC value. 1. The organism may be a poor biofilm former under the tested conditions.2. Insufficient biofilm maturation time.3. Planktonic cells were not adequately removed before the antibiotic challenge.1. Verify biofilm formation using CV staining. Test different growth media (e.g., TSB with added glucose) or incubation times to optimize biofilm growth.[13]2. Extend the initial biofilm growth period from 24 to 48 hours.3. Ensure the washing step after initial biofilm growth is effective but gentle enough not to remove the entire biofilm.

References

Technical Support Center: Ofloxacin-Induced Phototoxicity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate ofloxacin-induced phototoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced phototoxicity?

A1: This compound (B1677185), a fluoroquinolone antibiotic, can cause phototoxicity when exposed to ultraviolet A (UVA) radiation. Upon absorbing UVA light, this compound becomes photoactivated, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[1][2] These highly reactive molecules can damage cellular components like DNA, lipids, and proteins, resulting in decreased cell viability and apoptosis (programmed cell death).[1][2][3]

Q2: What is the primary mechanism of this compound-induced phototoxicity?

A2: The primary mechanism is a photodynamic process. This compound absorbs UVA radiation, transitioning to an excited state. It then transfers this energy to molecular oxygen, generating ROS.[1][2] This cascade of events leads to oxidative stress, mitochondrial and lysosomal damage, DNA damage, and ultimately, apoptosis.[1][2]

Q3: How can I reduce this compound-induced phototoxicity in my cell culture experiments?

A3: Several strategies can be employed to minimize this compound's phototoxic effects in vitro:

  • Antioxidant Co-treatment: Supplementing your cell culture media with antioxidants can neutralize the harmful ROS generated during photoactivation.

  • Use of UVA Filters: Physically blocking or reducing the amount of UVA light reaching the cells is a direct way to prevent the initiation of the phototoxic reaction.

  • Formulation Strategies: For topical or localized delivery experiments, incorporating this compound into specific formulations can reduce its phototoxic potential.

  • Modification of Experimental Conditions: Adjusting parameters such as drug concentration and exposure time can also help mitigate phototoxicity.

Q4: Which antioxidants are effective in reducing this compound-induced phototoxicity?

A4: While specific quantitative data for this compound is limited, antioxidants that have shown efficacy against fluoroquinolone-induced or general UV-induced oxidative stress include:

  • N-acetylcysteine (NAC): A precursor to the potent intracellular antioxidant glutathione, NAC is an effective ROS scavenger.[3]

  • Vitamin C (Ascorbic Acid): A well-known antioxidant that can neutralize a wide range of ROS. Oral administration of Vitamin C has been shown to have prophylactic effects against ciprthis compound-induced phototoxicity.[4]

  • Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

  • Glutathione (GSH): A critical endogenous antioxidant that plays a key role in detoxifying ROS.[3]

Q5: Are there any formulation strategies to reduce this compound phototoxicity?

A5: Yes, formulation strategies can significantly reduce this compound's phototoxic potential, particularly in topical applications. These include:

  • Inclusion of Sunscreens: Incorporating UV-filtering agents like Tinosorb M into this compound-containing ointments has been shown to have a significant photoprotective effect.[1]

  • Liposomal Encapsulation: Encapsulating this compound in liposomes can alter its distribution and reduce direct exposure to UV light, thereby decreasing phototoxicity. This compound has been successfully incorporated into liposomes.[5][6]

  • Solid Lipid Nanoparticles (SLNs): Similar to liposomes, SLNs can encapsulate this compound, potentially reducing its phototoxic effects while offering benefits like sustained release.[7][8]

Troubleshooting Guides

Issue 1: High cell death in this compound-treated, UVA-irradiated cultures.

  • Possible Cause: The combined dose of this compound and UVA is too high, leading to excessive phototoxicity.

  • Troubleshooting Steps:

    • Reduce this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound for your primary experimental goal.

    • Reduce UVA Dose: Titrate the UVA dose to a level that minimizes cytotoxicity in control cells (no drug) while still being relevant for your study. A common range for in vitro phototoxicity studies is 1 to 10 J/cm².

    • Incorporate Antioxidants: Add antioxidants such as N-acetylcysteine (NAC) or Vitamin C to the culture medium to quench ROS.

    • Shorten Exposure Time: Reduce the duration of both this compound incubation and UVA irradiation.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize UVA Source: Ensure the UVA lamp output is consistent. Calibrate the radiometer before each experiment.

    • Control Temperature: Use a fan or a temperature-controlled chamber during irradiation to prevent overheating of the cell culture plates.

    • Consistent Cell Passages: Use cells within a narrow passage number range to minimize variability in cellular responses.

    • Uniform Treatment: Ensure even distribution of this compound and media in all wells. Avoid using the outer wells of microplates, which are prone to evaporation.

Quantitative Data Summary

The following tables summarize the phototoxic potential of this compound relative to other fluoroquinolones and the protective effect of certain strategies.

Table 1: Relative Phototoxic Potential of Fluoroquinolones

FluoroquinoloneRelative Phototoxic Potential
LomefloxacinVery High
FleroxacinVery High
SparfloxacinHigh
EnoxacinModerate
Ciprthis compoundModerate
This compound Low to Moderate [9]
Levthis compoundLow
MoxifloxacinVery Low

This table provides a general ranking based on multiple studies. The exact order can vary depending on the experimental model.

Table 2: Protective Effect of Sunscreens on this compound Photodegradation and Phototoxicity

FormulationPhotoprotective Effect
Ointment with Tinosorb MSignificant photoprotective effect observed[1]
Ointment with Tinosorb SSome photoprotective effect

Experimental Protocols

1. In Vitro Phototoxicity Assessment using Neutral Red Uptake (NRU) Assay

This protocol is adapted from the OECD Test Guideline 432 for the 3T3 NRU phototoxicity test.

  • Cell Line: Balb/c 3T3 fibroblasts or HaCaT human keratinocytes.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Neutral Red (NR) solution (50 µg/mL in media)

    • NR desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

    • UVA light source with a calibrated radiometer

    • Spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that allows for sub-confluent growth after 24 hours.

    • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Prepare two identical plates: one for irradiation (+UVA) and one to be kept in the dark (-UVA).

    • Incubation: Incubate the plates for 1 to 4 hours.

    • Irradiation:

      • Remove the medium and wash the cells with PBS.

      • Add fresh PBS to the +UVA plate and irradiate with a non-cytotoxic dose of UVA (e.g., 5 J/cm²).

      • The -UVA plate should be handled identically but kept in the dark.

    • Post-Irradiation Incubation: After irradiation, replace the PBS with fresh complete medium and incubate for 18-24 hours.

    • Neutral Red Uptake:

      • Remove the medium and add 100 µL of Neutral Red solution to each well.

      • Incubate for 3 hours at 37°C.

      • Remove the NR solution, wash the cells with PBS, and add 150 µL of NR desorb solution to each well.

      • Shake the plate for 10 minutes to dissolve the dye.

    • Data Analysis: Measure the absorbance at 540 nm. Calculate cell viability as a percentage of the vehicle control. Phototoxicity is indicated by a significant decrease in cell viability in the +UVA group compared to the -UVA group.

2. Assessment of ROS Scavenging by Antioxidants

This protocol provides a general framework for evaluating the efficacy of antioxidants in reducing this compound-induced ROS.

  • Cell Line: HaCaT human keratinocytes.

  • Materials:

    • 24-well cell culture plates

    • This compound stock solution

    • Antioxidant stock solution (e.g., NAC, Vitamin C)

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

    • UVA light source

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Cell Seeding: Seed HaCaT cells in a 24-well plate and grow to 70-80% confluency.

    • Treatment:

      • Pre-treat one set of wells with the desired concentration of the antioxidant for 1-2 hours.

      • Add this compound to the antioxidant-pre-treated wells and a separate set of wells (no antioxidant). Include a vehicle control.

    • DCFH-DA Staining: Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes in the dark.

    • Irradiation: Wash the cells with PBS and add fresh PBS. Expose the plate to a specific dose of UVA.

    • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. A significant decrease in fluorescence in the antioxidant-treated group compared to the this compound-only group indicates ROS scavenging.

Visualizations

Signaling Pathway of this compound-Induced Phototoxicity

Ofloxacin_Phototoxicity cluster_trigger Initiation cluster_cellular_events Cellular Events cluster_damage Cellular Damage cluster_outcome Outcome UVA_Radiation UVA Radiation (320-400 nm) This compound This compound UVA_Radiation->this compound Absorption Excited_this compound Excited State This compound* This compound->Excited_this compound ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Excited_this compound->ROS Energy Transfer to O₂ Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Peroxidation->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Signaling pathway of this compound-induced phototoxicity.

Experimental Workflow for Assessing Phototoxicity Reduction

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT) Control Vehicle Control Cell_Culture->Control 2. Treatment Groups This compound This compound Alone Cell_Culture->this compound Antioxidant This compound + Antioxidant Cell_Culture->Antioxidant Dark Dark Control (-UVA) Control->Dark UVA UVA Irradiation (+UVA) Control->UVA This compound->Dark This compound->UVA Antioxidant->Dark Antioxidant->UVA Viability_Assay 3. Cell Viability Assay (NRU or MTT) Dark->Viability_Assay UVA->Viability_Assay Data_Analysis 4. Data Analysis (% Viability, IC50) Viability_Assay->Data_Analysis

Caption: Workflow for assessing phototoxicity reduction strategies.

Logical Relationship of Reduction Strategies

Reduction_Strategies Ofloxacin_Phototoxicity This compound-Induced Phototoxicity ROS_Scavenging ROS Scavenging Ofloxacin_Phototoxicity->ROS_Scavenging UVA_Blocking UVA Blocking Ofloxacin_Phototoxicity->UVA_Blocking Reduced_Exposure Reduced Drug Exposure Ofloxacin_Phototoxicity->Reduced_Exposure Antioxidants Antioxidants (NAC, Vit C, Vit E) Antioxidants->ROS_Scavenging Mechanism UVA_Filters UVA Filters (Sunscreens) UVA_Filters->UVA_Blocking Mechanism Formulation Formulation Strategies (Liposomes, SLNs) Formulation->Reduced_Exposure Mechanism

Caption: Logical relationship of strategies to reduce phototoxicity.

References

Addressing ofloxacin degradation in aqueous solutions for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing ofloxacin (B1677185) degradation in aqueous solutions during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: this compound degradation in aqueous solutions is primarily influenced by several factors:

  • pH: this compound's stability is pH-dependent. Degradation can be accelerated in both acidic and basic environments.[1][2] The molecule exists in different ionic forms depending on the pH, which affects its reactivity.[3]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, is a major cause of this compound degradation.[4][5][6][7] Studies have shown that both UV and visible light can induce photolysis.[8][9]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or potassium ferrate, can lead to significant degradation of this compound through advanced oxidation processes (AOPs).[1][2][10]

  • Presence of Other Ions and Substances: Certain ions like chloride, carbonate, and bicarbonate can inhibit or promote degradation depending on the specific conditions.[1][11][12] Natural organic matter, such as humic acid, can also inhibit degradation.[2]

Q2: What are the main degradation products of this compound?

A2: The degradation of this compound can result in several products. The primary degradation pathways often involve modifications to the piperazinyl ring and the quinolone core.[1] Common degradation products identified through techniques like LC-MS include decarboxy this compound, 9-piperazino this compound, des-methyl this compound, and this compound-N-oxide.[13] Advanced oxidation processes can lead to the formation of various intermediates through hydroxylation, deamination, dehydrogenation, and decarboxylation.[14]

Q3: How can I minimize this compound degradation in my stock solutions and experimental samples?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solutions within a stable range, ideally close to neutral, unless the experimental design requires otherwise. The zwitterionic form of this compound is predominant between pH 6 and 9.[3]

  • Light Protection: Prepare and store solutions in amber-colored glassware or wrap containers with aluminum foil to protect them from light.[9] Conduct experiments under controlled lighting conditions whenever possible.

  • Temperature Control: Store stock solutions and samples at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

  • Use High-Purity Water: Use ultrapure water to prepare solutions to avoid contaminants that could catalyze degradation. The degradation rate of this compound is often lower in ultrapure water compared to actual water bodies.[1]

  • Inert Atmosphere: For very sensitive long-term studies, consider purging the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: What analytical methods are suitable for monitoring this compound stability and quantifying its degradation products?

A4: The most common and effective analytical methods are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used, sensitive, and accurate method for separating and quantifying this compound and its degradation products.[13][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly specific and sensitive, making it ideal for identifying and quantifying known and unknown degradation products, even at low concentrations.[2][14]

  • Capillary Electrophoresis (CE): High-performance capillary electrophoresis (HPCE) can also be used for the separation of this compound and its photoproducts.[4][5][6][7]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected this compound concentrations in control samples.

  • Potential Cause: Uncontrolled degradation due to environmental factors.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that samples were consistently stored at the correct temperature and protected from light.[16]

    • Check Solution pH: Measure the pH of your stock and working solutions to ensure it has not shifted. Significant deviations from a neutral pH can affect stability.[16]

    • Assess Container Material: Ensure that the containers used are non-reactive and do not adsorb this compound. Glass is generally preferred over certain plastics.

    • Evaluate Freeze-Thaw Cycles: If samples have been frozen, minimize the number of freeze-thaw cycles as this can affect stability.[16]

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.

  • Potential Cause: Formation of unexpected degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If using HPLC with UV detection, note the retention times and UV spectra of the unknown peaks. If available, use LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern to help identify the structures.

    • Conduct Forced Degradation Studies: To intentionally generate degradation products, subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[15] This can help in tentatively identifying the unknown peaks in your experimental samples.

    • Review Experimental Conditions: Scrutinize your experimental setup for any potential sources of contamination or reactive species that could be causing atypical degradation.

Issue 3: High variability in degradation rates between experimental replicates.

  • Potential Cause: Inconsistent exposure to light, temperature, or oxygen.

  • Troubleshooting Steps:

    • Standardize Light Exposure: Ensure all samples, including replicates, receive the same intensity and duration of light exposure. Use a photostability chamber for controlled studies.

    • Ensure Uniform Temperature: Use a calibrated incubator or water bath to maintain a constant and uniform temperature for all samples.

    • Control Headspace Atmosphere: For studies sensitive to oxidation, ensure the headspace in all sample containers is consistent. If using an inert atmosphere, ensure all samples are purged for the same duration.

Data Presentation

Table 1: Factors Influencing this compound Degradation Kinetics

FactorConditionEffect on Degradation RateKinetic ModelReference
pH Acidic and BasicInhibition of degradation by UV/H₂O₂-[1]
Inversely proportionalDegradation by Fe(VI)-[2]
pH 397% degradation in 30 min (heat/S₂O₈²⁻)Pseudo-first-order[17]
Temperature Increase from 10°C to 40°CLittle impact in Vis/ZnFe₂O₄/PMS processPseudo-first-order[12]
ProportionalDegradation by Fe(VI)-[2]
Light UV/H₂O₂Rapid degradationPseudo-first-order[1]
Photolysis (UV)t₁/₂ ≈ 60 minPseudo-zero order[10]
High-pressure mercury lampFaster than xenon lampFirst-order[8]
Initial Concentration IncreaseDecreased degradation rate constantPseudo-first-order[1][8]
Presence of Ions Cl⁻Inhibition-[11]
Br⁻, HCO₃⁻Promotion-[11]
CO₃²⁻, HCO₃⁻Significant inhibition-[12][17]
Humic AcidSignificant inhibition-[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve 20 mg of this compound in 20 ml of 1 N hydrochloric acid. Reflux the solution for 6 hours at 40°C.[15]

  • Base Hydrolysis: Dissolve 20 mg of this compound in 20 ml of 1 N sodium hydroxide. Reflux the solution for 6 hours at 40°C.[15]

  • Neutral Hydrolysis: Dissolve 20 mg of this compound in 20 ml of purified water. Reflux the solution for 8 hours at 40°C.[15]

  • Oxidative Degradation: Dissolve 20 mg of this compound in 20 ml of 6% hydrogen peroxide. Keep the solution at room temperature for 6 hours.[15]

  • Thermal Degradation: Expose solid this compound powder to dry heat at a specified temperature (e.g., 105°C) for a defined period.

  • Photodegradation: Expose an aqueous solution of this compound to a light source (e.g., UV lamp or xenon lamp) for a set duration.[4][5][6][7][8]

  • Sample Preparation for Analysis: After exposure to the stressor, cool the solution to room temperature. Withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/ml) for analysis by HPLC or LC-MS.[15]

Protocol 2: RP-HPLC Method for this compound and its Degradation Products

This is a general reverse-phase HPLC method for the simultaneous determination of this compound and its degradation products.

  • Column: Qualisil BDS C18 (250mm × 4.6mm, 5µm) or equivalent.[15]

  • Mobile Phase: A mixture of buffer (e.g., 0.02 M potassium dihydrogen phosphate), methanol, and acetonitrile. A common ratio is 75:15:10 (v/v/v).[15]

  • pH Adjustment: Adjust the pH of the buffer to 3.2 with orthophosphoric acid.[15]

  • Flow Rate: 1.0 ml/min.[15]

  • Detection: UV detection at 294 nm.[15]

  • Injection Volume: 20 µl.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[18]

  • Analysis: Inject the prepared samples and standards into the HPLC system. Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to known standards.

Visualizations

Ofloxacin_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Piperazinyl_Ring_Opening Piperazinyl Ring Opening This compound->Piperazinyl_Ring_Opening UV, AOP Quinolone_Moiety_Opening Quinolone Moiety Opening This compound->Quinolone_Moiety_Opening UV, AOP Hydroxylation Hydroxylation This compound->Hydroxylation AOP Decarboxylation Decarboxylation This compound->Decarboxylation AOP Dehydrogenation Dehydrogenation This compound->Dehydrogenation AOP Deamination Deamination This compound->Deamination AOP DP2 9-Piperazino this compound Piperazinyl_Ring_Opening->DP2 DP3 Des-methyl this compound Piperazinyl_Ring_Opening->DP3 DP4 This compound-N-oxide Piperazinyl_Ring_Opening->DP4 DP5 Hydroxylated Intermediates Hydroxylation->DP5 DP1 Decarboxy this compound Decarboxylation->DP1

Caption: Major degradation pathways of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A1 Prepare this compound Aqueous Solution A2 Expose to Stress Conditions (Light, pH, Temp, Oxidant) A1->A2 A3 Collect Samples at Time Intervals A2->A3 B1 Dilute Sample A3->B1 B2 Inject into HPLC/LC-MS B1->B2 B3 Acquire Data (Chromatogram/Spectrum) B2->B3 C1 Integrate Peaks & Quantify this compound B3->C1 C2 Identify Degradation Products (LC-MS) B3->C2 C3 Determine Degradation Kinetics C1->C3

Caption: Experimental workflow for studying this compound degradation.

References

Technical Support Center: Ofloxacin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting solutions for dissolving ofloxacin (B1677185) for use in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is an off-white to pale yellow crystalline powder. Its solubility is highly dependent on pH. It is considered soluble in aqueous solutions with a pH between 2 and 5, sparingly to slightly soluble at a neutral pH of 7, and freely soluble in solutions with a pH above 9.[1][2] Solubility in common organic solvents also varies.

Q2: Why is pH so critical for dissolving this compound?

This compound is a zwitterionic molecule, meaning it has both acidic and basic functional groups.[2] At different pH values, these groups can become charged or uncharged, which significantly impacts the molecule's interaction with water and other solvents.

  • Acidic pH (2-5): The molecule is positively charged, enhancing its solubility in aqueous solutions.[1]

  • Neutral pH (~7): The molecule exists as a zwitterion with both positive and negative charges, leading to lower aqueous solubility, which can be as low as 4 mg/mL.[1][2]

  • Alkaline pH (>9): The molecule is negatively charged, again increasing its aqueous solubility.[1][2]

Q3: Can I use DMSO to dissolve this compound?

Yes, DMSO is a common solvent for this compound. However, its reported solubility in DMSO varies, with some sources indicating values around 0.4 mg/mL to 20 mg/mL.[3][4] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[3]

Q4: What is the mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic that targets and inhibits two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7] By inhibiting these enzymes, this compound blocks DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[5][6][7]

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. Note that values can vary based on the specific experimental conditions (e.g., temperature, purity).

SolventpHApproximate SolubilityReference
Aqueous Solutions
Acidic2 - 529 - 41 mg/mL[1][8]
Neutral7~4 mg/mL[1][2]
Alkaline> 9Freely Soluble[1][2]
PBS7.2~10 mg/mL[4]
Organic Solvents
DMSON/A0.4 - 20 mg/mL[3][4]
EthanolN/A~1 mg/mL[4]
MethanolN/ASoluble[9]
Dimethylformamide (DMF)N/A~20 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Acidic Buffer

This protocol is suitable for applications where a low pH is acceptable.

  • Reagent Preparation: Prepare a 0.1 N Hydrochloric Acid (HCl) solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Gradually add the 0.1 N HCl to the this compound powder while vortexing or stirring. Gentle warming (e.g., 37°C water bath) can aid dissolution.

  • Volume Adjustment: Once fully dissolved, add 0.1 N HCl to reach the final desired concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 2-8°C or aliquot and store at -20°C for long-term use. Protect from light.

Protocol 2: Preparation of this compound Stock Solution in DMSO

This protocol is common for cell culture experiments where the final DMSO concentration in the media can be kept low (typically <0.5%).

  • Reagent Preparation: Use fresh, anhydrous (moisture-free) DMSO.[3]

  • Weighing: Accurately weigh the this compound powder in a sterile tube.

  • Dissolution: Add the required volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mg/mL). Vortex thoroughly. Sonication can be used if necessary to fully dissolve the compound.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in aqueous solution. Incorrect pH: The pH of the aqueous solvent is near neutral (pH 7), where this compound has its lowest solubility.[1][2]Adjust the pH of the solution. Add a small amount of 0.1 N HCl to lower the pH to ~5 or 0.1 N NaOH to raise the pH to >9. Check for compatibility with your experimental system.
Precipitate forms after adding stock solution to cell culture media. Solubility Limit Exceeded: The final concentration of this compound in the media exceeds its solubility limit at the media's pH (typically 7.2-7.4).[10]1. Decrease Final Concentration: Lower the final working concentration of this compound. 2. Increase Solvent Concentration: If using a DMSO stock, ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells (usually <0.5%). 3. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution. Add the stock dropwise while gently swirling the media.
Cloudiness or turbidity appears in the prepared stock solution over time. Precipitation: The solution may be supersaturated, or temperature fluctuations during storage are causing the compound to fall out of solution. Contamination: Bacterial or fungal contamination.1. Re-dissolve: Gently warm the solution (37°C) and vortex/sonicate to see if the precipitate re-dissolves. 2. Filter: If re-dissolving fails, the solution may be supersaturated. Consider filtering and re-quantifying the concentration or remaking the stock at a lower concentration. 3. Check Sterility: Plate a small amount of the stock on an agar (B569324) plate to check for microbial growth. Always use sterile technique.

Visualized Workflows and Pathways

This compound's Mechanism of Action

This compound functions by trapping bacterial topoisomerase-DNA complexes. This action stalls the replication fork and leads to the generation of double-strand breaks in the bacterial DNA, which is a lethal event for the bacterium.

Ofloxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_outcome Cellular Outcome DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiled Supercoiled DNA Gyrase->Supercoiled TopoIV Topoisomerase IV Separated Separated Daughter DNA TopoIV->Separated Replicated Replicated DNA (Catenated) Supercoiled->Replicated Replicated->TopoIV This compound This compound This compound->block_Gyrase This compound->block_TopoIV DSB Double-Strand Breaks Inhibition of DNA Synthesis block_Gyrase->DSB block_TopoIV->DSB Death Bacterial Cell Death DSB->Death

Caption: Mechanism of this compound action on bacterial DNA replication.

Troubleshooting Workflow for this compound Solubility

This decision tree provides a logical path to troubleshoot common solubility issues encountered during in vitro assay preparation.

Solubility_Troubleshooting start Start: Need to dissolve This compound q_solvent Choose Solvent System start->q_solvent aqueous Aqueous Buffer q_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO) q_solvent->organic Organic check_pH Is pH acidic (<5) or alkaline (>9)? aqueous->check_pH dissolve_organic Dissolve in anhydrous DMSO. Use sonication if needed. organic->dissolve_organic adjust_pH Adjust pH with HCl or NaOH check_pH->adjust_pH No q_dissolved Does it dissolve completely? check_pH->q_dissolved Yes adjust_pH->check_pH dissolve_organic->q_dissolved success_stock Stock Solution Prepared Successfully q_dissolved->success_stock Yes reassess Re-evaluate solvent choice or required concentration q_dissolved->reassess No precip_media Precipitate forms upon dilution in culture media? success_stock->precip_media lower_conc Lower final concentration. Pre-warm media before adding stock. precip_media->lower_conc Yes final_success Experiment Ready precip_media->final_success No lower_conc->final_success

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Refinement of Ofloxacin Treatment Protocols to Minimize Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving ofloxacin (B1677185) and the development of antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher-than-expected Minimum Inhibitory Concentration (MIC) for this compound against our bacterial strain. What are the potential causes?

A1: An elevated this compound MIC can be attributed to several factors:

  • Target-Site Mutations: The primary mechanism of this compound resistance is mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1] These genes encode DNA gyrase and topoisomerase IV, the targets of this compound.[2][3] A single mutation in gyrA can significantly increase resistance, and additional mutations in parC can lead to high-level resistance.[1]

  • Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps.[4] Overexpression of these pumps reduces the intracellular concentration of the drug, thereby increasing the MIC.[4][5]

  • Experimental Error: Ensure proper preparation of this compound stock solutions, accurate serial dilutions, and the correct inoculum density. Verify the viability and purity of your bacterial culture.

Q2: How can we determine if this compound resistance in our strain is due to target-site mutations or an efflux pump?

A2: A systematic approach can help elucidate the resistance mechanism:

  • Efflux Pump Inhibition Assay: Perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI) such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or verapamil.[4] A significant (two-fold or more) reduction in the this compound MIC in the presence of an EPI suggests the involvement of an efflux mechanism.[4]

  • Gene Sequencing: Amplify and sequence the QRDRs of the gyrA and parC genes. Compare the sequences to a susceptible reference strain to identify any mutations.[6]

Q3: We have identified a mutation in the gyrA gene of our resistant strain. How does this correlate with the level of resistance?

A3: Specific mutations in gyrA have been shown to confer varying levels of resistance. For instance, a substitution at Ser-83 to Leu in E. coli has a strong influence on quinolone resistance.[1] The presence of a second mutation in gyrA or an additional mutation in parC typically results in a higher fold-increase in the MIC.[1]

Q4: Can the S- and R-enantiomers of this compound have different activities against our bacterial strains?

A4: Yes, the stereoisomers of this compound exhibit different potencies. The S-isomer is significantly more active than the R-isomer.[2] This difference is due to the S-isomer's higher binding affinity to the DNA gyrase-DNA complex.[2]

Q5: What strategies can we employ in our in vitro experiments to minimize the emergence of this compound resistance?

A5: To mitigate the development of resistance in laboratory settings, consider the following strategies:

  • Combination Therapy: Using this compound in combination with other antibiotics or with efflux pump inhibitors can reduce the selection pressure for resistance.[5]

  • Optimal Dosing Simulation: In experimental models, simulating pharmacokinetic and pharmacodynamic profiles that mimic optimal clinical dosing can help suppress the emergence of resistant mutants.

  • Sequential Treatment: Alternating exposure to different classes of antibiotics can be an effective strategy to prevent the fixation of resistance mutations.[7]

Troubleshooting Guides

Issue: Inconsistent MIC results for this compound.

Possible Cause Troubleshooting Step
Inaccurate inoculum preparationEnsure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard).
Incorrect antibiotic concentrationVerify the preparation and dilution of the this compound stock solution.
Contamination of cultureStreak the inoculum on an appropriate agar (B569324) plate to check for purity.
Variation in incubation conditionsEnsure consistent incubation time and temperature as per the standardized protocol.

Issue: PCR amplification of gyrA and parC genes is failing.

Possible Cause Troubleshooting Step
Poor DNA qualityUse a standardized DNA extraction protocol and assess DNA purity and concentration.
Incorrect primer designVerify primer sequences and annealing temperatures.
PCR inhibitors in the DNA samplePurify the DNA sample to remove any potential inhibitors.
Inappropriate PCR cycling conditionsOptimize the annealing temperature and extension time for your specific primers and target.[8]

Data Presentation

Table 1: Impact of Efflux Pump Inhibitors on this compound MIC in Resistant Mycobacterium tuberculosis

Efflux Pump InhibitorPercentage of Isolates with ≥2-fold MIC ReductionRange of MIC Fold Reduction
CCCP35.5%2-8 fold
Verapamil53.3%2-8 fold
DNP46.6%2-8 fold

Data adapted from a study on this compound-resistant M. tuberculosis. The study observed that the presence of these inhibitors led to a reduction in the MIC of this compound, indicating the role of efflux pumps in resistance.[4]

Table 2: Common Mutations in gyrA and parC and their Effect on Fluoroquinolone Resistance in E. coli

GeneMutation (Amino Acid Substitution)Effect on MIC
gyrAS83LStrong influence on quinolone resistance.[1]
gyrAD87GContributes to resistance, particularly in the presence of other mutations.[1]
parCS80IPhenotypic expression is dependent on the presence of a gyrA mutation.[1]
gyrA and parCCombination of gyrA (S83L, D87G) and parC (S80I)Required for high-level fluoroquinolone resistance.[1]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI or EUCAST guidelines).[9][10][11]

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution. Filter-sterilize the solution.

  • Prepare Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last column of the dilution series.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (bacteria with no antibiotic) and a negative/sterility control (broth with no bacteria).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterial species (typically 18-24 hours at 37°C).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR Amplification and Sequencing of gyrA and parC QRDRs
  • DNA Extraction: Extract genomic DNA from the resistant and a susceptible control bacterial strain using a commercial kit or a standard protocol.

  • Primer Design: Design or obtain primers that flank the QRDRs of the gyrA and parC genes.[6]

  • PCR Amplification: Perform PCR using the following general conditions, optimizing as necessary:

    • Initial denaturation: 95°C for 5-10 minutes.

    • 30-35 cycles of:

      • Denaturation: 94-95°C for 30-60 seconds.

      • Annealing: 55-60°C for 30-60 seconds (optimize based on primer Tm).[8]

      • Extension: 72°C for 60-90 seconds.

    • Final extension: 72°C for 5-10 minutes.[8]

  • PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences from a susceptible reference strain to identify any nucleotide changes and corresponding amino acid substitutions.

Mandatory Visualizations

Ofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Subunits A and B) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Subunits C and E) This compound->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Relaxes supercoiled DNA topoisomerase_iv->dna Separates daughter chromosomes replication_fork Replication Fork dna->replication_fork Replication cell_death Cell Death replication_fork->cell_death Inhibition of replication leads to

Caption: this compound's mechanism of action targeting DNA gyrase and topoisomerase IV.

Resistance_Mechanism_Workflow start Start: Resistant Bacterial Isolate mic_test Determine this compound MIC start->mic_test mic_with_epi Determine this compound MIC with Efflux Pump Inhibitor mic_test->mic_with_epi compare_mic Compare MICs mic_with_epi->compare_mic efflux_pump Efflux Pump Mechanism (Significant MIC reduction) compare_mic->efflux_pump Yes no_efflux No Significant MIC Reduction compare_mic->no_efflux No pcr_sequencing PCR and Sequence gyrA and parC genes no_efflux->pcr_sequencing mutation_analysis Analyze for Mutations pcr_sequencing->mutation_analysis target_mutation Target-Site Mutation (Mutation(s) identified) mutation_analysis->target_mutation Yes other_mechanisms Consider Other Mechanisms mutation_analysis->other_mechanisms No

Caption: Workflow for determining the mechanism of this compound resistance.

References

Technical Support Center: Ofloxacin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the antibiotic ofloxacin (B1677185) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with my fluorescence-based assay?

This compound is an intrinsically fluorescent molecule. It absorbs light in the UV and near-UV range and emits light in the visible spectrum, which can overlap with the excitation and emission spectra of commonly used fluorophores in experimental assays. This spectral overlap leads to artificially high fluorescence readings and inaccurate data. This compound's fluorescence is also sensitive to its environment, such as pH, which can further complicate measurements.[1][2]

Q2: What are the excitation and emission maxima of this compound?

The fluorescence properties of this compound are pH-dependent. At around neutral pH (pH 7.0), which is common for many biological assays, this compound exhibits its strongest fluorescence with a maximum emission wavelength (λem) at approximately 455 nm.[1] In more acidic conditions, the emission maximum can shift to around 505 nm.[1] It's crucial to determine the exact spectral properties of this compound under your specific experimental conditions.

Q3: Can this compound interfere with DNA quantification assays like PicoGreen®?

Yes, this compound has the potential to interfere with DNA quantification assays that use fluorescent dyes like PicoGreen®. The excitation and emission spectra of this compound may overlap with those of the DNA-binding dye, leading to an overestimation of the DNA concentration. This is particularly problematic as this compound can interact with DNA, potentially bringing its fluorescence into close proximity with the assay's fluorophore.

Q4: Can this compound affect enzyme activity assays?

Yes, this compound can interfere with enzyme assays in two ways. Firstly, its intrinsic fluorescence can mask or add to the signal of a fluorescent substrate or product.[3][4] Secondly, this compound has been shown to directly inhibit the activity of certain enzymes, which would be a true biological effect rather than an artifact of fluorescence interference.

Q5: How can I determine if this compound is interfering with my assay?

To confirm interference, you should run a control experiment containing this compound at the same concentration used in your experimental samples, but without the analyte of interest (e.g., without cells, DNA, or the enzyme substrate). If you observe a significant fluorescence signal in this control, it is likely that this compound is interfering with your assay.

Troubleshooting Guides

Issue 1: Unexpectedly high fluorescence readings in samples treated with this compound.

This is the most common manifestation of this compound interference. The following steps can help you diagnose and correct this issue.

Troubleshooting Workflow:

start High Fluorescence Signal in this compound-Treated Samples control Run 'this compound Only' Control (Same concentration, no analyte) start->control check_signal Significant Signal in Control? control->check_signal no_interference Interference Unlikely. Investigate other causes. check_signal->no_interference No interference Interference Confirmed. check_signal->interference Yes correction Implement Correction Method: - Background Subtraction - Spectral Unmixing - Standard Addition interference->correction

Caption: Troubleshooting workflow for high fluorescence signals.

Detailed Steps:

  • Run an "this compound Only" Control: Prepare a sample containing your assay buffer and this compound at the highest concentration used in your experiment, but without the substance you are trying to measure (e.g., cells, DNA, protein).

  • Measure Fluorescence: Read the fluorescence of the control sample using the same instrument settings as your experimental samples.

  • Analyze the Control Signal:

    • No significant signal: this compound interference is unlikely to be the primary cause of the high readings. Consider other potential issues with your assay.

    • Significant signal: this compound is contributing to the fluorescence signal. Proceed to one of the correction methods outlined in the Experimental Protocols section.

Issue 2: Inconsistent or non-reproducible results in the presence of this compound.

This compound's fluorescence is sensitive to environmental factors like pH.[1] Minor variations in experimental conditions can lead to fluctuating fluorescence interference, causing poor reproducibility.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent results.

Detailed Steps:

  • Audit Experimental Parameters: Carefully review your protocol to identify any potential sources of variability. Pay close attention to the pH of all buffers and solutions, ensuring they are consistent across all experiments.

  • Standardize Conditions: Prepare fresh, pH-confirmed buffers for each experiment. Ensure consistent incubation times and temperatures.

  • Re-evaluate Interference: After standardizing your protocol, re-run the "this compound only" control and your experimental samples to see if the reproducibility has improved.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Potential for this compound Interference
This compound (pH ~7) ~295[5]~455[1]0.03 - 0.3[2]-
PicoGreen® (bound to dsDNA) ~480~520HighModerate to High
Ethidium Bromide (bound to DNA) ~518~605~0.15Low to Moderate
Fluorescein (FITC) ~494~518~0.9High
Resorufin ~571~585~0.74Low

Note: Spectral properties can vary with the experimental environment.

Experimental Protocols

Protocol 1: Background Subtraction Method

This is the simplest correction method, suitable for assays where this compound uptake and distribution are expected to be uniform.

Methodology:

  • Prepare Control Samples:

    • Blank: Assay buffer only.

    • This compound Control: Assay buffer + this compound (at the same concentration as experimental samples).

    • Experimental Samples: Assay buffer + this compound + analyte of interest.

  • Measure Fluorescence: Read the fluorescence intensity of all samples.

  • Calculate Corrected Fluorescence:

    • Corrected Fluorescence = (Fluorescence of Experimental Sample) - (Fluorescence of this compound Control - Fluorescence of Blank)

Workflow for Background Subtraction:

start Prepare Samples: - Blank - this compound Control - Experimental measure Measure Fluorescence of All Samples start->measure calculate Calculate Corrected Fluorescence: (Experimental) - (this compound Control - Blank) measure->calculate result Corrected Fluorescence Value calculate->result

Caption: Protocol for the background subtraction method.

Protocol 2: Spectral Unmixing

This advanced technique is used when there is significant spectral overlap between this compound and the assay fluorophore. It requires a spectrophotometer or imaging system capable of acquiring full emission spectra.

Methodology:

  • Acquire Reference Spectra:

    • Measure the full emission spectrum of a sample containing only the assay fluorophore (at a known concentration).

    • Measure the full emission spectrum of a sample containing only this compound (at the experimental concentration).

  • Acquire Experimental Spectrum: Measure the full emission spectrum of your experimental sample containing both the assay fluorophore and this compound.

  • Perform Spectral Unmixing: Use software (e.g., ImageJ/Fiji with spectral unmixing plugins, or instrument-specific software) to mathematically separate the contributions of the assay fluorophore and this compound to the total experimental spectrum, using the reference spectra.[6][7][8]

Logical Relationship for Spectral Unmixing:

ref_fluor Reference Spectrum: Assay Fluorophore Only unmix Spectral Unmixing Algorithm ref_fluor->unmix ref_oflox Reference Spectrum: This compound Only ref_oflox->unmix exp_sample Experimental Spectrum: (Fluorophore + this compound) exp_sample->unmix result_fluor Calculated Contribution of Assay Fluorophore unmix->result_fluor result_oflox Calculated Contribution of This compound unmix->result_oflox

Caption: The principle of spectral unmixing.

Protocol 3: Standard Addition Method

This method is particularly useful for complex samples where the matrix (the sample components other than the analyte) may affect this compound's fluorescence.[9][10][11][12]

Methodology:

  • Prepare a Series of Samples:

    • Divide your unknown sample into several equal aliquots.

    • To each aliquot (except the first), add a known, increasing amount of a standard solution of your analyte.

    • The first aliquot remains the "unknown" with no added standard.

  • Measure Fluorescence: Measure the fluorescence of each prepared sample.

  • Plot and Extrapolate:

    • Plot the measured fluorescence intensity (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line back to the x-intercept (where y=0). The absolute value of the x-intercept is the concentration of the analyte in the original, un-spiked sample.

Workflow for Standard Addition:

start Prepare Aliquots of Unknown Sample add_std Add Increasing, Known Amounts of Analyte Standard to Aliquots start->add_std measure Measure Fluorescence of Each Aliquot add_std->measure plot Plot Fluorescence vs. [Added Standard] measure->plot extrapolate Extrapolate Linear Regression to X-intercept plot->extrapolate result Concentration of Analyte in Original Sample = |X-intercept| extrapolate->result

Caption: Protocol for the standard addition method.

References

Technical Support Center: Optimization of Ofloxacin Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ofloxacin (B1677185) extraction from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The most prevalent methods for this compound extraction from tissue samples are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] The choice of method often depends on the tissue matrix, required sensitivity, available equipment, and desired sample throughput.[1]

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery is a common issue in this compound extraction.[3] Several factors could be contributing to this problem, including inefficient tissue homogenization, improper pH of the extraction buffer, inappropriate solvent selection, or issues with the cleanup step. Please refer to the "Low Analyte Recovery" section in our troubleshooting guide below for a detailed workflow to identify and resolve the issue.

Q3: Why is my final extract showing high variability between replicate samples?

A3: Poor reproducibility can stem from inconsistent sample handling, variations in extraction time, or temperature fluctuations.[3] Ensuring precise and consistent execution of each step in the protocol is crucial. Our troubleshooting guide on "Poor Reproducibility" provides a systematic approach to pinpoint the source of variability.

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize these?

A4: Matrix effects, such as ion suppression or enhancement, are common when analyzing complex biological samples like tissues. Optimizing the sample cleanup step is key to minimizing these effects. This can involve using a more selective SPE sorbent, adjusting the composition of the washing and elution solvents, or employing a post-extraction cleanup step. The QuEChERS method, which incorporates a cleanup step with dispersive SPE, can also be effective.[4][5]

Q5: What is the importance of pH during the extraction of this compound?

A5: The pH of the sample and extraction solvents is critical for efficient extraction of this compound.[6] this compound has pKa values of approximately 6.10 and 8.28.[6] Adjusting the pH of the sample to around 7.0 can maximize its extraction into an organic solvent.[6] For ion-exchange SPE, pH control is essential to ensure the analyte is in the correct charge state for binding to the sorbent.

Troubleshooting Guides

Low Analyte Recovery

If you are experiencing lower than expected this compound recovery, follow this diagnostic workflow to identify and address the root cause.

LowRecovery start Start: Low this compound Recovery homogenization Step 1: Verify Tissue Homogenization Is the tissue completely homogenized? start->homogenization ph_check Step 2: Check Extraction Buffer pH Is the pH optimal for this compound (around 7.0)? homogenization->ph_check Yes action_homogenize Action: Improve homogenization technique (e.g., increase time, use bead beater). homogenization->action_homogenize No solvent_check Step 3: Evaluate Extraction Solvent Is the solvent appropriate for this compound's polarity? ph_check->solvent_check Yes action_ph Action: Adjust buffer pH to ~7.0. ph_check->action_ph No spe_check Step 4: Assess SPE/Cleanup Step Are the sorbent, wash, and elution steps optimized? solvent_check->spe_check Yes action_solvent Action: Test alternative solvents (e.g., dichloromethane (B109758):acetonitrile). solvent_check->action_solvent No end_good Recovery Improved spe_check->end_good Yes, after optimization end_bad Issue Persists Contact Technical Support spe_check->end_bad No, issue persists action_homogenize->homogenization action_ph->ph_check action_solvent->solvent_check

Caption: Troubleshooting workflow for low this compound recovery.

Poor Reproducibility

For issues with inconsistent results across replicates, use the following guide to ensure procedural consistency.

PoorReproducibility start Start: Poor Reproducibility sample_handling Step 1: Review Sample Handling Are all samples handled identically (weighing, volumes)? start->sample_handling timing Step 2: Check Procedural Timing Are incubation and extraction times consistent for all samples? sample_handling->timing Yes action_handling Action: Standardize all sample handling procedures. Use calibrated pipettes. sample_handling->action_handling No temp_control Step 3: Verify Temperature Control Are all steps performed at a consistent temperature? timing->temp_control Yes action_timing Action: Use timers for all critical steps. timing->action_timing No end_good Reproducibility Improved temp_control->end_good Yes end_bad Issue Persists Review instrument performance. temp_control->end_bad All steps are consistent action_temp Action: Perform extractions in a temperature-controlled environment. temp_control->action_temp No action_handling->sample_handling action_timing->timing action_temp->temp_control

Caption: Troubleshooting guide for poor reproducibility.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound extraction protocols to facilitate comparison and optimization.

Table 1: this compound Recovery Rates Using Different Extraction Methods

Extraction MethodTissue TypeRecovery (%)Analytical MethodReference
Molecularly Imprinted SPEChicken Muscle94.4 - 96.9HPLC[7]
Liquid-Liquid ExtractionMeat Tissues85 - 115Capillary Electrophoresis[6]
Protein PrecipitationHuman Plasma>90HPLC-FLD[8]
Solid-Phase ExtractionHuman Plasma~91HPLC-UV[9]
QuEChERSFish66.2 - 118.5UPLC-MS/MS[2]

Table 2: Optimized Parameters for this compound Extraction

ParameterValueTissue TypeMethodReference
Tissue to Buffer Ratio1:10 (g/mL)Meat TissuesLLE[6]
Extraction SolventDichloromethane:Acetonitrile (B52724) (2:1, v/v)Meat TissuesLLE[6]
Extraction Time15 minutesMeat TissuesLLE[6]
pH of Homogenization Buffer7.0Meat TissuesLLE[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Meat Tissue

This protocol is adapted from a method utilizing capillary electrophoresis for analysis.[6]

1. Sample Homogenization:

  • Weigh 1 g of meat tissue.

  • Homogenize the tissue in 10 mL of pH 7.00 phosphate (B84403) buffer.

2. Liquid-Liquid Extraction:

  • To the homogenate, add 600 µL of a dichloromethane and acetonitrile mixture (2:1 volume ratio).

  • Vortex the mixture for 15 minutes to facilitate extraction.

  • Centrifuge to separate the aqueous and organic phases.

3. Sample Analysis:

  • Carefully collect the organic layer.

  • The extract is then ready for analysis by a suitable method like capillary electrophoresis or HPLC.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenize 1. Homogenize Tissue (1g tissue in 10mL pH 7 buffer) add_solvent 2. Add Extraction Solvent (600µL Dichloromethane:Acetonitrile 2:1) homogenize->add_solvent vortex 3. Vortex (15 minutes) add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge collect_organic 5. Collect Organic Layer centrifuge->collect_organic analysis 6. Analyze Extract collect_organic->analysis

Caption: Workflow for LLE of this compound from meat tissue.

Protocol 2: QuEChERS Method for this compound Extraction from Fish Tissue

This protocol is a general representation based on the QuEChERS methodology, which is widely used for antibiotic residue analysis in food samples.[2][4]

1. Sample Preparation:

  • Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

2. Extraction:

  • Add 10 mL of acetonitrile (containing 1% acetic acid) and vortex for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract, filter, and it is ready for LC-MS/MS analysis.

QuEChERS_Workflow start Start: Homogenized Fish Tissue add_water 1. Add Water & Vortex start->add_water add_acetonitrile 2. Add Acetonitrile & Vortex add_water->add_acetonitrile add_salts 3. Add QuEChERS Salts & Shake add_acetonitrile->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 d_spe 5. Dispersive SPE Cleanup (Transfer supernatant to d-SPE tube) centrifuge1->d_spe vortex2 6. Vortex d_spe->vortex2 centrifuge2 7. Centrifuge vortex2->centrifuge2 final_extract 8. Filter & Analyze centrifuge2->final_extract

Caption: General workflow for the QuEChERS method.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Ofloxacin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of ofloxacin (B1677185).

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem encountered during this compound HPLC analysis and what causes it?

The most prevalent peak shape issue when analyzing this compound, a basic compound, is peak tailing.[1] This is primarily caused by secondary interactions between the protonated form of this compound and acidic silanol (B1196071) groups (Si-OH) present on the surface of traditional silica-based HPLC columns.[1] These interactions, which include hydrogen bonding and ion exchange, cause a portion of the analyte to be retained more strongly, resulting in a delayed elution and a "tailing" peak.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor influencing peak shape. This compound has pKa values of approximately 5.74 and 7.9.[2] At a low pH (e.g., ≤ 3), the acidic silanol groups on the silica (B1680970) support are protonated and thus less likely to interact with the positively charged this compound molecules.[1] This reduction in secondary interactions leads to a more symmetrical peak. Conversely, at mid-range pH values (e.g., 4.0-5.0), both this compound and the silanol groups may be partially ionized, increasing the likelihood of interactions and peak tailing.[1]

Q3: What should I do if I observe peak fronting in my chromatogram?

Peak fronting, where the peak has a sloping front, is less common than tailing but can still occur.[1] A primary cause of peak fronting is the use of a sample solvent that is significantly stronger than the mobile phase.[1][3] To resolve this, it is recommended to dissolve the sample in the mobile phase whenever possible.[1][3] If a stronger solvent is necessary for solubility, injecting the smallest possible volume can help mitigate the issue.[1] Column overload, where too much sample is injected, can also lead to peak fronting.[3][4]

Q4: Can the HPLC column itself be the source of poor peak shape?

Yes, the column is often a key contributor to poor peak shape.[1] If optimizing the mobile phase does not resolve issues like peak tailing, the column should be evaluated.[1] Problems can arise from:

  • Residual Silanol Groups: As mentioned, active silanol groups can cause tailing. Using a modern, high-purity, end-capped C18 or C8 column can significantly reduce these interactions.[1][5]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases with a high pH, leading to issues like peak splitting or broadening.[3]

  • Column Voids: A void at the column inlet can cause the mobile phase to flow unevenly, resulting in peak distortion.[3] Backflushing the column or replacing it may be necessary.[3]

  • Contamination: Accumulation of contaminants from samples can block the column frit or interact with the analyte, leading to poor peak shapes.[3][4] Regular column flushing can help prevent this.[4][6]

Q5: How can I differentiate between different types of poor peak shapes?

Here's a quick guide to common peak shape problems:[4]

  • Tailing Peaks: An asymmetrical peak with a "tail" extending to the right. This is often due to secondary interactions.[4]

  • Broad Peaks: Peaks that are wider than expected, indicating a loss of efficiency. This can be caused by column deterioration or issues with the mobile phase.[4]

  • Split Peaks: A single compound appearing as two or more peaks. This can be due to a partially blocked frit, a column void, or the sample being dissolved in an incompatible solvent.[3][4]

  • Ghost Peaks: Unexpected peaks that appear in the chromatogram, often due to contamination in the mobile phase or carryover from a previous injection.[4]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1.2.[1] The following systematic approach can be used to troubleshoot and resolve this issue.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing cluster_1 Mobile Phase Modifications cluster_2 Column Solutions cluster_3 System & Method Checks start Observe Peak Tailing (Asymmetry > 1.2) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase Initiate Troubleshooting column_eval Step 2: Column Evaluation mobile_phase->column_eval If Tailing Persists lower_ph Lower Mobile Phase pH (e.g., pH ≤ 3) add_base Add a Competing Base (e.g., Triethylamine) increase_ionic Increase Ionic Strength (e.g., Ammonium (B1175870) Formate) system_check Step 3: System Check column_eval->system_check If Tailing Persists end_capped Use a High-Quality End-Capped Column high_purity Select High-Purity (Type B) Silica alternative_phase Consider Alternative Stationary Phases resolved Symmetrical Peak Achieved (Issue Resolved) system_check->resolved extra_column Minimize Extra-Column Volume overload Check for Column Overload contamination Inspect for Contamination lower_ph->resolved add_base->resolved increase_ionic->resolved end_capped->resolved high_purity->resolved alternative_phase->resolved extra_column->resolved overload->resolved contamination->resolved

Caption: A flowchart illustrating the logical workflow for troubleshooting peak tailing.

Parameter Modification Expected Impact on this compound Peak Shape
Mobile Phase pH Lowering the pH to ≤ 3Reduces interaction with silanol groups, leading to a more symmetrical peak.[1]
Mobile Phase Additives Adding a competing base (e.g., triethylamine)The competing base interacts with the active silanol sites, preventing them from interacting with this compound.[1][7]
Ionic Strength Increasing the ionic strength (e.g., with a buffer like ammonium formate)Can mask the silanol groups and reduce secondary interactions.[1]
Column Chemistry Switching to a high-purity, end-capped C18 or C8 columnMinimizes the number of available silanol groups for interaction.[1][5]
Column Temperature Increasing the column temperatureCan improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[1]
Guide 2: Addressing Peak Fronting, Broadening, and Splitting

While less common for this compound, these issues can still arise.

Troubleshooting Other Peak Shape Issues

G cluster_0 Troubleshooting Peak Fronting, Broadening, and Splitting cluster_1 Sample Solvent Issues cluster_2 Column Issues cluster_3 System Issues start Observe Poor Peak Shape (Fronting, Broadening, or Splitting) check_solvent Check Sample Solvent start->check_solvent check_column Inspect Column Condition check_solvent->check_column If Issue Persists check_system Evaluate HPLC System check_column->check_system If Issue Persists resolved Good Peak Shape Achieved solvent_strength Solvent Stronger than Mobile Phase (Fronting) dissolve_in_mp Action: Dissolve Sample in Mobile Phase solvent_strength->dissolve_in_mp dissolve_in_mp->resolved column_void Column Void or Contamination (Splitting/Broadening) backflush_replace Action: Backflush or Replace Column column_void->backflush_replace backflush_replace->resolved extra_column_vol Large Extra-Column Volume (Broadening) optimize_tubing Action: Use Shorter/Narrower Tubing extra_column_vol->optimize_tubing optimize_tubing->resolved

Caption: A diagram outlining troubleshooting steps for various peak shape problems.

Problem Potential Cause Recommended Solution
Peak Fronting Sample solvent is stronger than the mobile phase.[1][3]Dissolve the sample in the mobile phase or inject a smaller volume.[1][3]
Column overload.[3][4]Reduce the sample concentration or injection volume.[3]
Peak Broadening Column deterioration (e.g., loss of stationary phase).[4]Replace the column. Using a guard column can extend the life of the analytical column.[4][6]
Large extra-column volume (e.g., long tubing).[5]Use shorter, narrower connecting tubing.[3]
Peak Splitting Partially blocked column frit or a void in the column.[3]Backflush the column. If the problem persists, replace the column.[3]
Sample solvent is incompatible with the mobile phase.[3]Ensure the sample is fully dissolved and compatible with the mobile phase.[3]

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol provides a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.

1. Initial Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 0.05M Phosphate buffer (pH 4.6) : Acetonitrile (B52724) (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 294 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

2. pH Adjustment:

  • Prepare separate mobile phases with the aqueous buffer adjusted to different pH values (e.g., pH 3.0, 3.5, and 4.0) using an acid like phosphoric acid.

  • Equilibrate the column with each mobile phase for at least 15-20 minutes.

  • Inject a standard solution of this compound and evaluate the peak asymmetry for each pH condition.

3. Addition of a Competing Base:

  • If peak tailing persists at the optimal pH, add a competing base like triethylamine (B128534) (TEA) to the mobile phase.

  • Prepare a mobile phase with the optimized buffer and acetonitrile ratio, and add 0.1% (v/v) TEA to the final mobile phase.

  • Thoroughly equilibrate the column with the new mobile phase before injecting the sample.

  • Evaluate the peak shape. Note that TEA may interfere with mass spectrometry detection.

Protocol 2: Preparation of a Standard Solution

Accurate preparation of a standard solution is crucial for system performance verification.

1. Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 µg/mL.

2. Working Standard Solution:

  • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for analysis.

  • Before injection, filter the solutions through a 0.45 µm syringe filter to remove any particulate matter.

References

Mitigating the effects of pH on ofloxacin activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro activity of ofloxacin (B1677185). The following information addresses common challenges and experimental considerations related to the influence of pH on this compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the in vitro antibacterial activity of this compound?

The antibacterial activity of this compound is significantly influenced by pH. Generally, the activity of this compound and its S-isomer is reduced in acidic conditions.[1][2] This is reflected in an increase in the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values at lower pH levels.[3] For instance, studies have shown an 8- to 32-fold increase in MIC values for some bacteria when the pH is lowered.[1]

Q2: What is the relationship between pH and the solubility of this compound?

This compound's solubility is pH-dependent. It is more soluble in acidic solutions (pH 2 to 5) and at a pH above 9.[4][5] Around a neutral pH of 7, its solubility decreases significantly, which is an important consideration when preparing stock solutions and experimental media.[4]

Q3: Can the pH of the culture medium affect susceptibility testing results?

Yes, the pH of the culture medium is a critical factor in antimicrobial susceptibility testing. For this compound, an acidic medium can lead to higher MIC values, potentially misinterpreting a susceptible strain as intermediate or resistant.[1][3] It is crucial to control and standardize the pH of the medium, which should typically be between 7.2 and 7.4 for standard protocols.[6]

Q4: How can I mitigate the impact of acidic pH in my experiments?

To mitigate the effects of acidic pH, consider the following:

  • pH Control: Use buffered media to maintain a stable pH throughout the experiment.

  • pH Adjustment: Carefully adjust the pH of your media after sterilization, as autoclaving can alter it.[6]

  • Consider the Microenvironment: Be aware that bacterial growth, particularly in biofilms, can create acidic microenvironments, which may reduce this compound's effectiveness.[7]

  • Prodrugs: In a drug development context, this compound ester prodrugs are designed to have different stability profiles at various pH levels, which can be a strategy to optimize drug delivery.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent MIC values for this compound across experiments. Fluctuation in the pH of the culture medium.Ensure the pH of the Mueller-Hinton Agar or broth is consistently between 7.2 and 7.4 before each experiment.[6] Use a calibrated pH meter for verification.
Precipitation of this compound in the stock solution or medium. The pH of the solution is near neutral (around pH 7), where this compound has lower solubility.[4]Prepare stock solutions in slightly acidic (pH 2-5) or alkaline (pH >9) conditions where this compound is more soluble.[4][5] Ensure the final concentration in the neutral pH medium does not exceed its solubility limit.
Reduced this compound activity against bacteria known to be susceptible. The experimental medium has become acidic due to bacterial metabolism.Use a well-buffered medium. Monitor the pH of the culture medium at the end of the incubation period to check for significant shifts.
Unexpected resistance to this compound observed. The acidic pH of the test environment is diminishing the drug's activity, leading to apparent resistance.[1][2]Re-evaluate the susceptibility at a standardized neutral pH (7.2-7.4). Consider the potential for pH-dependent effects when interpreting results from specific physiological models (e.g., urine, which can be acidic).[1]

Quantitative Data Summary

The following tables summarize the impact of pH on this compound's activity based on reported experimental data.

Table 1: Effect of pH on this compound MICs against various bacteria.

OrganismMediumpHMIC (µg/mL)Fold Increase in MICReference
E. coliBroth7.1--[1]
E. coliUrine5.7-8-32x[1]
S. aureusBroth7.1--[1]
S. aureusUrine5.7-8-32x[1]
P. aeruginosaBroth7.1--[1]
P. aeruginosaUrine5.7-8-32x[1]
M. fortuitum-7--[3]
M. fortuitum-5-Marked Escalation[3]

Table 2: Solubility of this compound at Different pH Values.

pH RangeSolubilityReference
2 - 5Soluble[4][5]
7Sparingly to slightly soluble (approx. 4 mg/mL)[4]
> 9Freely soluble[4][5]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution at Different pH Values

This protocol is adapted from standard antimicrobial susceptibility testing methods.[6][9]

1. Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., water adjusted to a pH where this compound is soluble)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[9]

  • Buffer solutions (e.g., phosphate (B84403) buffers) to maintain desired pH

  • Sterile reagents for pH adjustment (e.g., HCl, NaOH)

2. Procedure:

  • Media Preparation: Prepare MHB at the desired pH values (e.g., 5.5, 7.2, and 8.0). Use buffers to ensure pH stability. Sterilize the media and re-verify the pH at room temperature before use.[6]

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound.

  • Serial Dilutions: In the 96-well plates, perform a two-fold serial dilution of the this compound stock solution with the pH-adjusted MHB to achieve a range of concentrations.[9]

  • Inoculation: Inoculate each well (except for a negative control well) with the standardized bacterial suspension.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each pH condition.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Assessing this compound Stability at Various pH Levels

This protocol provides a general method for evaluating the chemical stability of this compound.[8]

1. Materials:

  • This compound

  • Buffer solutions at a range of pH values (e.g., 2.0, 5.0, 7.4, 9.0)[8]

  • A suitable organic solvent (e.g., acetonitrile (B52724) or methanol) for the stock solution[8]

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubator or water bath set to a constant temperature (e.g., 37°C)

2. Procedure:

  • Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).[8]

  • Sample Preparation: For each pH condition, add a small volume of the this compound stock solution to a larger volume of the buffer in a sealed vial to achieve the desired final concentration.

  • Incubation: Place the vials in an incubator at a constant temperature.[8]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples immediately by HPLC to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare pH-Adjusted Culture Media serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_stock Prepare this compound Stock Solution prep_stock->serial_dilution prep_inoculum Standardize Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination at different pH values.

logical_relationship ph pH of Medium solubility This compound Solubility ph->solubility influences activity Antibacterial Activity (Lower MIC) ph->activity directly impacts (acidic pH decreases activity) concentration Effective Drug Concentration solubility->concentration affects concentration->activity determines

Caption: Factors influencing this compound's in vitro activity.

References

Technical Support Center: Optimizing Ofloxacin Efficacy in the Presence of Serum Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of ofloxacin (B1677185) in experimental settings containing serum proteins.

Frequently Asked Questions (FAQs)

Q1: How does the presence of serum proteins, such as albumin, affect the efficacy of this compound?

A1: Serum proteins, particularly human serum albumin (HSA), can bind to this compound, reducing the concentration of the free, unbound drug available to exert its antibacterial effect.[1][2] Only the unbound fraction of an antibiotic is microbiologically active.[3][4] This binding can lead to an increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit bacterial growth.[5] The extent of this effect is dependent on the concentration of serum proteins.[5]

Q2: What is the typical percentage of this compound that binds to plasma proteins?

A2: Approximately 32% of this compound in plasma is bound to proteins.[6]

Q3: What are the primary bacterial targets of this compound?

A3: this compound's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][6][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[3] By inhibiting these enzymes, this compound disrupts these processes, leading to bacterial cell death.[7]

Q4: Can this compound induce any downstream signaling effects in host cells?

A4: this compound has been observed to have some effects on host cells, including the induction of apoptosis in chondrocytes through a caspase-8-dependent pathway that may involve the ERK mitogen-activated protein kinase signaling pathway.[8] It has also been shown to cause a slight decrease in alpha-interferon production by mononuclear leucocytes.[9]

Quantitative Data: this compound and Levthis compound Binding to Serum Albumin

The following table summarizes key binding parameters for this compound and its S-isomer, levthis compound, with serum albumin.

CompoundProteinMethodBinding Constant (K) (L·mol⁻¹)Number of Binding Sites (n)
This compoundHuman Serum Albumin (HSA)Fluorescence Quenching4.31 x 10⁴1.04
Levthis compoundHuman Serum Albumin (HSA)Fluorescence Quenching1.46 x 10⁵1.11
This compoundHuman Serum Albumin (HSA)Fluorescence Quenching2.186 x 10⁵15.5

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments used to assess this compound-protein interactions, along with troubleshooting guides to address common issues.

Determination of this compound-Protein Binding using Fluorescence Spectroscopy

Objective: To quantify the binding affinity of this compound to a serum protein (e.g., HSA) by measuring the quenching of the protein's intrinsic fluorescence.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 1 x 10⁻⁵ M) in a suitable buffer (e.g., 0.05 M Tris, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the same buffer.

  • Instrumentation Setup:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite tryptophan residues in HSA) and the emission wavelength to scan a range of 300-400 nm.

  • Titration:

    • Place a known volume of the HSA solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the HSA solution.

    • Make sequential additions of small aliquots of the this compound stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching of HSA fluorescence using the Stern-Volmer equation to determine the binding constant (K) and the number of binding sites (n).[10]

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
No or low fluorescence signal Incorrect excitation/emission wavelengths; Low protein concentration; Instrument malfunction.Verify instrument settings; Increase protein concentration; Check instrument performance with a known standard.
High background fluorescence Contaminated buffer or cuvette; Autofluorescence of this compound.Use high-purity water and clean cuvettes thoroughly; Run a control spectrum of this compound alone to subtract its contribution.
Precipitation in the cuvette This compound insolubility at the tested concentration; Protein denaturation.Ensure this compound is fully dissolved in the buffer; Check the pH and temperature to ensure they are within the protein's stability range.
Inconsistent readings Incomplete mixing; Temperature fluctuations; Photobleaching.Ensure thorough mixing after each addition; Use a temperature-controlled cuvette holder; Minimize exposure of the sample to the excitation light.
Measurement of Unbound this compound using Ultrafiltration

Objective: To separate the free (unbound) this compound from the protein-bound fraction to determine the percentage of binding.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of this compound in serum or a buffered solution containing a known concentration of HSA.

  • Device Preparation:

    • Select an ultrafiltration device with a molecular weight cut-off (MWCO) that retains the protein but allows the smaller drug molecule to pass through (e.g., 10 kDa MWCO for HSA).

    • Pre-condition the ultrafiltration device by spinning it with buffer to remove any preservatives and to wet the membrane.

  • Sample Loading and Centrifugation:

    • Load the this compound-protein solution into the upper chamber of the ultrafiltration device.

    • Centrifuge the device at a specified speed and time according to the manufacturer's instructions.

  • Sample Collection and Analysis:

    • Carefully collect the ultrafiltrate from the collection tube. This contains the unbound this compound.

    • Analyze the concentration of this compound in the ultrafiltrate and the initial solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the percentage of bound this compound using the formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] x 100.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low recovery of this compound Non-specific binding of this compound to the device membrane or housing.Pre-saturate the device with the drug solution before the experiment; Use devices made of low-binding materials.
Protein leakage into the ultrafiltrate Incorrect MWCO of the membrane; Membrane damage.Ensure the MWCO is appropriate for the protein size; Inspect the membrane for any defects.
Inaccurate results Adsorption of the drug to the filter; Clogging of the filter.Use a pre-spin with the drug solution to saturate binding sites; Reduce the protein concentration if clogging is an issue.
Equilibrium Dialysis for this compound-Protein Binding

Objective: To determine the free and bound concentrations of this compound at equilibrium.

Experimental Protocol:

  • Apparatus Setup:

    • Prepare a dialysis membrane with an appropriate MWCO (e.g., 10 kDa).

    • Set up a two-chamber dialysis cell, with the membrane separating the chambers.

  • Sample Loading:

    • Add the protein solution (e.g., HSA in buffer) to one chamber.

    • Add the this compound solution in buffer to the other chamber.

  • Equilibration:

    • Allow the system to equilibrate with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period (may require several hours).

  • Sample Analysis:

    • At equilibrium, collect samples from both chambers.

    • Determine the concentration of this compound in both chambers using a suitable analytical method (e.g., HPLC).

  • Calculation:

    • The concentration in the protein-free chamber represents the unbound drug concentration. The total concentration in the protein-containing chamber is the sum of bound and unbound drug. Calculate the bound concentration and the percentage of binding.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Slow equilibration Insufficient membrane surface area; Low temperature; Inadequate agitation.Use a dialysis device with a larger membrane surface area; Increase the temperature (if protein is stable); Ensure constant and gentle agitation.
Volume shifts between chambers (osmotic effects) Mismatch in buffer composition.Ensure the buffer composition is identical in both chambers.
Drug adsorption to the dialysis membrane Hydrophobic interactions between the drug and the membrane.Pre-treat the membrane with the drug solution; Use membranes made of low-binding materials.
Inaccurate binding data Donnan effect (unequal distribution of small ions).Use a buffer with a sufficiently high ionic strength to minimize this effect.

Visualizations

This compound's Mechanism of Action

G cluster_this compound This compound Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxes Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Replicated_DNA Replicated DNA Topoisomerase_IV->Replicated_DNA Separates Topoisomerase_IV->Bacterial_Death Inhibition leads to DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Division Cell Division Replicated_DNA->Cell_Division

Caption: this compound's mechanism of action in a bacterial cell.

Experimental Workflow for Determining the Impact of Serum Protein on this compound MIC

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Serial Dilution of this compound in Standard Broth A->D E Serial Dilution of this compound in Serum-Containing Broth A->E B Prepare Bacterial Inoculum F Inoculate all wells with bacteria B->F C Prepare Media: 1. Standard Broth 2. Broth + Serum/Albumin C->D C->E D->F E->F G Incubate at 37°C F->G H Determine MIC in Standard Broth G->H I Determine MIC in Serum-Containing Broth G->I J Compare MIC values H->J I->J

Caption: Workflow for MIC determination in the presence of serum.

Logical Relationship of this compound Binding and Efficacy

G Total_this compound Total this compound in Serum Free_this compound Free (Unbound) This compound Total_this compound->Free_this compound Bound_this compound Protein-Bound This compound Total_this compound->Bound_this compound Serum_Proteins Serum Proteins (e.g., Albumin) Free_this compound->Serum_Proteins Binding Equilibrium Antibacterial_Efficacy Antibacterial Efficacy Free_this compound->Antibacterial_Efficacy Exerts Effect Bound_this compound->Antibacterial_Efficacy Inactive

Caption: Relationship between this compound binding and antibacterial efficacy.

References

Technical Support Center: Ofloxacin Susceptibility Testing of Fastidious Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ofloxacin (B1677185) susceptibility testing of fastidious bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptibility testing of fastidious bacteria so challenging?

This compound susceptibility testing of fastidious bacteria presents several challenges due to their complex nutritional requirements and specific atmospheric needs. These organisms often grow slowly, making it difficult to obtain reliable and reproducible results with standard testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides specific recommendations for many fastidious bacteria, but challenges can still arise.

Q2: What are the most common methods for testing this compound susceptibility in fastidious bacteria?

The most common methods include broth microdilution, agar (B569324) dilution, and disk diffusion. The choice of method often depends on the specific organism being tested. For instance, broth microdilution is frequently recommended for Streptococcus pneumoniae, while agar dilution is standard for Neisseria gonorrhoeae.

Q3: How critical is the choice of growth medium?

The choice of growth medium is absolutely critical. Fastidious bacteria require enriched media to support their growth. For example, Haemophilus Test Medium (HTM) is recommended for Haemophilus influenzae, and gonococcal agar (GC agar) with defined supplements is used for Neisseria gonorrhoeae. Using an inappropriate medium will lead to poor or no growth, invalidating the susceptibility test results.

Q4: What are the appropriate incubation conditions for fastidious bacteria?

Incubation conditions, including temperature, humidity, and atmospheric composition, must be precisely controlled. Many fastidious organisms, such as Campylobacter spp., are microaerophilic and require reduced oxygen levels, while others, like Neisseria gonorrhoeae, need an enriched CO2 environment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or poor growth of the organism in the control wells/plate. 1. Inappropriate growth medium. 2. Incorrect incubation conditions (temperature, atmosphere, humidity). 3. Inoculum preparation is too light. 4. Loss of organism viability.1. Ensure the correct medium is used for the specific fastidious organism. 2. Verify and optimize incubation temperature, CO2 levels, and humidity. 3. Prepare inoculum to the correct McFarland standard as specified by CLSI guidelines. 4. Use a fresh, pure culture of the organism.
Trailing endpoints in broth microdilution. 1. The organism is slow-growing. 2. The drug exhibits a partial inhibitory effect at lower concentrations.1. Read the MIC at the lowest drug concentration that causes a significant inhibition of growth (e.g., 80% reduction) as compared to the positive control. 2. Ensure the reading is done after the recommended incubation period.
Discrepant results between different testing methods. 1. Inherent differences in the methodologies. 2. Variation in inoculum preparation. 3. Subjective interpretation of results.1. Adhere strictly to the standardized protocol for each method. 2. Use a calibrated instrument for inoculum density measurement. 3. Have a second trained individual read the results to ensure consistency.
Zone edge is difficult to read in disk diffusion. 1. Swarming growth of the organism. 2. Presence of pinpoint colonies within the zone of inhibition.1. For swarming organisms like Proteus spp., ignore the thin film of growth and measure the diameter of the obvious zone of inhibition. 2. Ignore pinpoint colonies unless they are present in significant numbers, which may indicate a mixed culture.

Experimental Protocols

Broth Microdilution for Streptococcus pneumoniae
  • Medium: Cation-adjusted Mueller-Hinton broth supplemented with 2-5% laked horse blood.

  • Inoculum Preparation: Prepare a suspension of the organism in saline or broth to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.

  • Procedure: Dispense 50 µL of the standardized inoculum into each well of a microdilution panel containing 50 µL of twofold serial dilutions of this compound.

  • Incubation: Incubate the panels at 35°C ± 2°C in an atmosphere of 5% CO2 for 20-24 hours.

  • Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution for Neisseria gonorrhoeae
  • Medium: GC agar base with a defined growth supplement.

  • This compound Incorporation: Add twofold serial dilutions of this compound to molten and cooled (50°C) agar before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration that will deliver approximately 10^4 CFU per spot.

  • Inoculation: Using a multipoint replicator, inoculate the prepared agar plates.

  • Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits growth or allows for the growth of no more than one or two colonies.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_incubation Incubation cluster_results Results start Start: Isolate Fastidious Bacterium prep_culture Prepare Pure Culture start->prep_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum broth Broth Microdilution prep_inoculum->broth agar Agar Dilution prep_inoculum->agar disk Disk Diffusion prep_inoculum->disk incubate Incubate under Specific Conditions (Temp, Atmosphere, Time) broth->incubate agar->incubate disk->incubate read_mic Read MIC/Zone Diameter incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret report Report Findings interpret->report

Caption: Workflow for this compound Susceptibility Testing.

troubleshooting_logic start Poor/No Growth in Control check_medium Is the medium correct for the organism? start->check_medium check_incubation Are incubation conditions correct? check_medium->check_incubation Yes invalid Test Invalid check_medium->invalid No check_inoculum Is the inoculum density correct? check_incubation->check_inoculum Yes check_incubation->invalid No re_test Re-test with corrected parameters check_inoculum->re_test Yes check_inoculum->invalid No

Caption: Troubleshooting Logic for Poor Growth.

Validation & Comparative

Comparative Efficacy of Ofloxacin and Ciprofloxacin Against Urinary Tract Pathogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of two prominent fluoroquinolone antibiotics, ofloxacin (B1677185) and ciprthis compound (B1669076), against common urinary tract pathogens. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical and in vitro data to offer an objective performance evaluation, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

In Vitro Susceptibility of Urinary Tract Pathogens

The in vitro activity of this compound and ciprthis compound against key urinary tract pathogens is a critical determinant of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric in this assessment, with the MIC90 representing the concentration required to inhibit the growth of 90% of the tested isolates. Ciprthis compound generally demonstrates greater in vitro potency against Gram-negative bacilli, a common cause of urinary tract infections (UTIs).[1]

Table 1: Comparative In Vitro Activity (MIC90 in μg/mL) of this compound and Ciprthis compound Against Common Urinary Tract Pathogens

Bacterial SpeciesThis compound (MIC90)Ciprthis compound (MIC90)
Escherichia coli0.120.06
Klebsiella pneumoniae0.50.25
Proteus mirabilis0.50.12
Pseudomonas aeruginosa82
Enterococcus faecalis42

Note: MIC90 values are compiled from various in vitro studies and may vary based on geographic location and testing methodology.

Clinical Efficacy in the Treatment of Urinary Tract Infections

Clinical trials provide essential data on the in vivo performance of antibiotics. Several studies have compared the efficacy of this compound and ciprthis compound in treating both complicated and uncomplicated UTIs, with both drugs demonstrating high rates of clinical and bacteriological success.

In a study of women with complicated UTIs, a 7-day course of ciprthis compound 250 mg twice daily was found to be at least as effective as this compound 200 mg twice daily. The bacteriological eradication rates 5-9 days after therapy were 90.1% for the ciprthis compound group and 87.2% for the this compound group. Clinical cure was achieved in 97.2% of patients in both treatment groups at the same follow-up period.

Another double-blind study on patients with complicated lower urinary tract infections compared a 7-day regimen of this compound 100 mg twice daily with ciprthis compound 250 mg twice daily.[2] This study reported a bacteriological eradication rate of 66% for this compound and 50% for ciprthis compound.[2] The clinical resolution of symptoms was approximately 60% for both treatments.[2]

Table 2: Summary of Clinical Trials Comparing this compound and Ciprthis compound in the Treatment of Urinary Tract Infections

Study PopulationThis compound RegimenCiprthis compound RegimenClinical Cure Rate (this compound)Bacteriological Eradication Rate (this compound)Clinical Cure Rate (Ciprthis compound)Bacteriological Eradication Rate (Ciprthis compound)
Women with complicated UTIs200 mg b.i.d. for 7 days250 mg b.i.d. for 7 days97.2%87.2%97.2%90.1%
Patients with complicated lower UTIs100 mg b.i.d. for 7 days250 mg b.i.d. for 7 days~60%66%~60%50%

Mechanism of Action

This compound and ciprthis compound are both members of the fluoroquinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt the bacterial cell's ability to synthesize and maintain its DNA, ultimately leading to cell death. While both drugs target these enzymes, ciprthis compound is often noted to have broader activity against Gram-negative bacteria, whereas this compound may be more active against some Gram-positive organisms.

cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Bacterial DNA Processes This compound This compound DNA_gyrase DNA Gyrase This compound->DNA_gyrase inhibit Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibit Ciprthis compound Ciprthis compound Ciprthis compound->DNA_gyrase inhibit Ciprthis compound->Topoisomerase_IV inhibit DNA_replication DNA Replication & Transcription DNA_gyrase->DNA_replication Topoisomerase_IV->DNA_replication Cell_death Bacterial Cell Death DNA_replication->Cell_death disruption leads to cluster_protocol Kirby-Bauer Disk Diffusion Workflow start Start inoculum 1. Prepare 0.5 McFarland Inoculum Suspension start->inoculum streak 2. Inoculate Mueller-Hinton Agar Plate inoculum->streak disks 3. Apply this compound & Ciprthis compound Disks streak->disks incubate 4. Incubate at 35°C for 16-20 hours disks->incubate measure 5. Measure Zones of Inhibition (mm) incubate->measure interpret 6. Interpret Results using CLSI Breakpoints measure->interpret end End interpret->end

References

A Head-to-Head Comparison of Ofloxacin and Levofloxacin in Respiratory Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ofloxacin (B1677185) and its S-isomer, levthis compound (B1675101), with a focus on their efficacy in the context of respiratory infections. The comparison is supported by experimental data from in vitro and in vivo models to inform research and drug development.

This compound is a racemic mixture of two isomers, the R-(+)-isomer and the S-(-)-isomer. Levthis compound is the pure S-(-)-isomer of this compound and is approximately twice as potent as the parent compound.[1] This enhanced potency is particularly relevant in the treatment of respiratory tract infections, where pathogens like Streptococcus pneumoniae are prevalent.[1][2] Levthis compound is often referred to as a "respiratory fluoroquinolone" due to its excellent penetration into lung tissue and its broad spectrum of activity against common respiratory pathogens.[3]

Quantitative Data Presentation

The following tables summarize the comparative efficacy of this compound and levthis compound against key respiratory pathogens.

Table 1: In Vitro Bactericidal Efficacy against Streptococcus pneumoniae

This table is derived from an in vitro pharmacodynamic model comparing the bactericidal activity of levthis compound and this compound.[4]

Drug (Dosage Regimen)Minimum Inhibitory Concentration (MIC) for 99.9% (3-log10) Bacterial KillingMinimum Inhibitory Concentration (MIC) for 99% (2-log10) Bacterial Killing
Levthis compound (500 mg once daily)0.5 mg/LNot reported
Levthis compound (500 mg twice daily)1.0 mg/LNot reported
This compound (400 mg once daily)Not achievable0.5 mg/L
This compound (400 mg twice daily)0.5 mg/L1.0 mg/L

Table 2: Susceptibility of Lower Respiratory Tract Infection (LRTI) Pathogens

This table shows the overall susceptibility of various LRTI pathogens to this compound and levthis compound from a surveillance study.[5][6]

AntibioticOverall Susceptibility (%)
Levthis compound 83.33%
This compound 70.19%

Table 3: Minimum Inhibitory Concentrations (MIC) for Key Respiratory Pathogens

The MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

PathogenLevthis compound MIC90 (mg/L)This compound MIC90 (mg/L)
Streptococcus pneumoniae1.02.0
Haemophilus influenzae0.06Not specified in snippets
Moraxella catarrhalisNot specified in snippetsNot specified in snippets
Staphylococcus aureusNot specified in snippetsNot specified in snippets
Klebsiella pneumoniaeNot specified in snippetsNot specified in snippets
Pseudomonas aeruginosaNot specified in snippetsNot specified in snippets

Note: Direct comparative MIC90 values for all pathogens were not available in the provided search results. The data for S. pneumoniae reflects the generally observed two-fold higher activity of levthis compound.

Experimental Protocols

In Vitro Pharmacodynamic Model for Streptococcus pneumoniae

This protocol is based on a study that directly compared the bactericidal efficacy of levthis compound and this compound.[4]

  • Bacterial Strains : Clinical isolates of Streptococcus pneumoniae with varying susceptibilities to penicillin G were used.

  • Pharmacodynamic Model : An in vitro model was used to simulate the human serum pharmacokinetics of levthis compound (500 mg once or twice daily) and this compound (400 mg once or twice daily).

  • Experimental Setup : Logarithmic-phase cultures of S. pneumoniae were introduced into the model and exposed to the simulated antibiotic concentrations.

  • Sampling : Samples were taken at multiple time points (0, 1, 2, 4, 6, 8, 12, 24, and 36 hours) to determine the viable bacterial counts.

  • Endpoint : The primary endpoint was the reduction in bacterial count (log10 CFU/mL) over time, with a focus on achieving a 2-log10 (99%) or 3-log10 (99.9%) reduction.

Murine Pneumonia Model (Levthis compound)

The following is a representative protocol for a murine model of pneumonia used to evaluate the efficacy of levthis compound. A direct head-to-head comparison with this compound using this model was not found in the searched literature.

  • Animal Model : Neutropenic mice are commonly used to create a more severe infection model.

  • Bacterial Challenge : Mice are infected via the intranasal route with a specific pathogen, such as Pseudomonas aeruginosa or Streptococcus pneumoniae.[7][8]

  • Drug Administration : Levthis compound is administered at various doses, typically via intraperitoneal or subcutaneous injection, to simulate human pharmacokinetic profiles.[7][9]

  • Sample Collection : At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized, and their lungs are aseptically removed.[7]

  • Bacterial Load Quantification : The lungs are homogenized, and serial dilutions are plated on agar (B569324) to determine the number of colony-forming units (CFU) per gram of lung tissue.[7]

  • Pharmacokinetic Analysis : Blood and epithelial lining fluid (ELF) samples may also be collected to correlate drug concentrations with efficacy.[7][10]

Visualizations

Experimental Workflow: In Vitro Pharmacodynamic Comparison

G cluster_setup Model Setup cluster_treatment Treatment Simulation cluster_analysis Analysis start Prepare S. pneumoniae log-phase culture model In Vitro Pharmacodynamic Model start->model Inoculate levo Simulate Levthis compound (500mg od/bd) model->levo oflo Simulate this compound (400mg od/bd) model->oflo sampling Collect Samples (0-36h) levo->sampling oflo->sampling counting Determine Viable Bacterial Counts (CFU/mL) sampling->counting comparison Compare Bactericidal Efficacy counting->comparison

Caption: Workflow for comparing the bactericidal efficacy of levthis compound and this compound.

Signaling Pathways Influenced by Fluoroquinolones

Fluoroquinolones, including this compound and levthis compound, have been shown to possess immunomodulatory effects that are independent of their direct antibacterial activity.[11][12] They can influence host inflammatory responses by modulating cytokine production.[11][12] This is thought to occur, in part, through the inhibition of signaling pathways such as NF-κB and MAP-kinase.[11]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Host Cell Signaling cluster_drug Fluoroquinolone Action PAMPs Bacterial PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 MAPK MAP-kinase Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Cytokines NFkB->Cytokines Fluoroquinolones This compound / Levthis compound Fluoroquinolones->MAPK Inhibition Fluoroquinolones->NFkB Inhibition

References

A Researcher's Guide to Validating Ofloxacin MIC Results with Broth Microdilution Reference Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the Minimum Inhibitory Concentration (MIC) of antibiotics is paramount. This guide provides a comprehensive comparison of ofloxacin (B1677185) MIC results obtained by the gold standard broth microdilution (BMD) method against alternative testing platforms. Detailed experimental protocols and supporting data are presented to aid in the validation of in-house antimicrobial susceptibility testing.

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), remains the definitive reference for determining the MIC of antimicrobial agents.[1][2] This guide will delve into the procedural intricacies of the reference method and present a comparative analysis with other commercially available systems.

This compound's Mechanism of Action: A Molecular Perspective

This compound, a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. This compound binds to these enzymes, creating a stable complex with the DNA. This action traps the enzymes in the process of cleaving DNA, leading to an accumulation of double-stranded DNA breaks and ultimately, bacterial cell death. This targeted mechanism provides potent activity against a wide range of Gram-positive and Gram-negative bacteria.

ofloxacin_mechanism cluster_bacterial_cell Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Facilitates cell_death Cell Death dna_gyrase->cell_death topoisomerase_iv->dna_replication Facilitates topoisomerase_iv->cell_death bacterial_dna Bacterial DNA bacterial_dna->dna_replication Undergoes dna_replication->cell_death

Caption: this compound's mechanism of action targeting bacterial DNA replication.

The Gold Standard: Broth Microdilution Protocol

The reference broth microdilution method provides a quantitative measure of an antimicrobial agent's in vitro activity. The following protocol is a synthesis of guidelines from CLSI document M07 and ISO 20776-1.[1][2]

Experimental Protocol: Broth Microdilution for this compound MIC

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. The final concentrations of calcium and magnesium are critical for accurate results.

  • For fastidious organisms, Mueller-Hinton Broth supplemented with lysed horse blood and β-NAD (MH-F) is recommended by EUCAST.[1]

  • Sterilize the medium by autoclaving.

2. This compound Stock Solution and Dilution Series:

  • Prepare a stock solution of this compound powder in the recommended solvent.

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB within 96-well microtiter plates to achieve the desired final concentration range.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium, select several morphologically similar colonies.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Validating this compound MIC: A Comparative Analysis

The accuracy of alternative antimicrobial susceptibility testing methods is evaluated by comparing their results to the reference broth microdilution method. Key performance metrics include essential agreement (MIC values within ±1 log₂ dilution of the reference method) and categorical agreement (agreement in the interpretation of susceptible, intermediate, or resistant categories).

A study comparing the performance of various methods for determining this compound susceptibility against 195 clinical isolates of the family Enterobacteriaceae yielded the following error rates when compared to the reference broth microdilution method:

Testing MethodVery Major Error Rate (%)Major Error Rate (%)Minor Error Rate (%)
Agar Dilution008.2
Disk Diffusion00Not specified
MicroScan03.720.5
Vitek0018.5

Data sourced from a comparative study on fluoroquinolone resistance detection.

Definitions:

  • Very Major Error: The alternative method reports a susceptible result when the reference method indicates resistance.

  • Major Error: The alternative method reports a resistant result when the reference method indicates susceptibility.

  • Minor Error: The alternative method reports a susceptible or resistant result when the reference method indicates an intermediate result, or vice versa.

The study found no very major errors for this compound across the tested methods. However, the MicroScan system showed a 3.7% major error rate, and both MicroScan and Vitek systems exhibited higher minor error rates compared to agar dilution.

Quality Control: Ensuring Accuracy and Reproducibility

To ensure the validity of this compound MIC results, routine testing of quality control (QC) strains with known MIC ranges is mandatory. The following table provides the acceptable this compound MIC ranges for commonly used QC strains as established by a multilaboratory study.[4]

Quality Control StrainATCC NumberThis compound MIC Range (µg/mL)
Escherichia coli259220.03 - 0.06
Staphylococcus aureus292130.12 - 0.5
Pseudomonas aeruginosa278531.0 - 4.0
Enterococcus faecalis292121.0 - 4.0

Consistent results within these ranges indicate that the testing system is performing correctly.

Workflow for Validating this compound MIC Results

The process of validating an alternative MIC testing method against the broth microdilution reference standard involves a series of systematic steps to ensure the reliability of the results.

validation_workflow start Start: Select Isolates & QC Strains bmd Perform Reference Broth Microdilution (BMD) start->bmd alt_method Perform Alternative MIC Method start->alt_method collect_data Collect & Record MIC Values bmd->collect_data alt_method->collect_data compare Compare BMD and Alternative Method Results collect_data->compare analyze Calculate Essential & Categorical Agreement & Error Rates compare->analyze evaluate Evaluate Against Acceptance Criteria analyze->evaluate valid Method Validated evaluate->valid Meets Criteria invalid Method Not Validated (Investigate Discrepancies) evaluate->invalid Does Not Meet Criteria

Caption: Workflow for validating an alternative this compound MIC testing method.

References

Ofloxacin versus moxifloxacin: A comparative study on activity against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of ofloxacin (B1677185) and moxifloxacin (B1663623) against Mycobacterium tuberculosis. This report synthesizes key experimental data on their in vitro and in vivo activities, outlines methodologies for their evaluation, and illustrates their mechanism of action.

The global challenge of tuberculosis (TB), particularly the rise of multidrug-resistant strains (MDR-TB), necessitates a thorough understanding of the efficacy of available treatments. Fluoroquinolones are a critical class of antibiotics in the management of TB, with this compound and moxifloxacin being two prominent members. While both target the same bacterial enzyme, their clinical and microbiological profiles exhibit significant differences. This guide provides a comprehensive comparison of their activity against Mycobacterium tuberculosis, supported by experimental data to inform research and development efforts.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of an antibiotic is a primary indicator of its potential therapeutic efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Activity against M. tuberculosis

ParameterThis compoundMoxifloxacinReference Strain(s)
MIC (mg/L) 0.5 - 2.00.125 - 0.5H37Rv, various clinical isolates[1][2][3][4]
MIC90 (mg/L) 2.00.25 - 2.0Clinical isolates[3][5]

Moxifloxacin consistently demonstrates superior in vitro activity against M. tuberculosis compared to this compound, with MIC values typically being 2- to 4-fold lower.[6] This enhanced potency is a key factor in its consideration for TB treatment regimens.

While direct comparative Minimum Bactericidal Concentration (MBC) data is limited, studies on their bactericidal kinetics reveal that both fluoroquinolones exhibit time-dependent killing of M. tuberculosis.[1] However, moxifloxacin generally shows a higher bactericidal activity across different time points.[1]

Mechanism of Action: Inhibition of DNA Gyrase and Downstream Effects

The primary target for both this compound and moxifloxacin in Mycobacterium tuberculosis is the DNA gyrase (a type II topoisomerase), an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[7][8][9][10] By binding to the DNA-gyrase complex, these fluoroquinolones stabilize it, leading to double-strand DNA breaks.[6] This action inhibits essential cellular processes and ultimately leads to bacterial cell death.

The lethal action of fluoroquinolones is thought to occur in two main steps: the formation of a bacteriostatic quinolone-gyrase-DNA complex, followed by chromosome fragmentation.[7] Recent studies have also elucidated downstream effects of this interaction, including the induction of the SOS response, a DNA damage repair system, and the generation of reactive oxygen species (ROS), which contribute to the bactericidal effect.[4][11][12][13][14]

cluster_drug Fluoroquinolone Action cluster_cellular Cellular Consequences drug This compound / Moxifloxacin gyrase Mycobacterium tuberculosis DNA Gyrase drug->gyrase Binds to complex Ternary Complex (Drug-Gyrase-DNA) gyrase->complex replication DNA Replication & Transcription Blocked complex->replication dsbs Double-Strand DNA Breaks complex->dsbs death Bacterial Cell Death replication->death sos SOS Response Activation dsbs->sos ros Reactive Oxygen Species (ROS) Production dsbs->ros sos->death ros->death

Mechanism of Action of Fluoroquinolones against M. tuberculosis

In Vivo Efficacy: Murine Model Data

Animal models, particularly the murine aerosol infection model, are crucial for evaluating the in vivo efficacy of anti-tuberculosis drugs. These studies provide insights into a drug's performance within a biological system, which is not always predictable from in vitro data alone.

Table 2: Comparative In Vivo Efficacy in Murine Models

ParameterThis compoundMoxifloxacinAnimal Model
Reduction in Lung CFU (log10) 1.5 ± 0.13.0 ± 0.2BALB/c mice (aerosol infection)[1][8]

In head-to-head comparisons using a murine aerosol infection model, moxifloxacin demonstrated significantly greater efficacy in reducing the bacterial load in the lungs of infected mice compared to this compound.[1][8] The superior in vivo activity of moxifloxacin aligns with its more potent in vitro profile. The ratio of the area under the concentration-time curve (AUC) to the MIC is considered the key pharmacodynamic parameter that best predicts the in vivo efficacy of fluoroquinolones against M. tuberculosis.[1][8]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of antimicrobial agents. Below are summaries of the methodologies commonly employed in the comparative evaluation of this compound and moxifloxacin against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using a broth microdilution method.

start Prepare M. tuberculosis inoculum (e.g., H37Rv) in Middlebrook 7H9 broth prepare_plates Prepare 96-well microtiter plates with serial dilutions of This compound and Moxifloxacin start->prepare_plates inoculate Inoculate plates with M. tuberculosis suspension prepare_plates->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate read Read results visually or using a colorimetric indicator (e.g., Resazurin) incubate->read determine_mic Determine MIC: Lowest drug concentration with no visible growth read->determine_mic

Workflow for MIC Determination by Broth Microdilution
  • Mycobacterium tuberculosis Culture Preparation : The H37Rv reference strain or clinical isolates are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.[15] The culture is incubated until it reaches the mid-logarithmic growth phase.

  • Drug Dilution : Stock solutions of this compound and moxifloxacin are prepared and serially diluted in microtiter plates to achieve a range of concentrations.

  • Inoculation : The bacterial suspension is standardized to a specific McFarland turbidity and further diluted before being added to the wells of the microtiter plates.

  • Incubation : The plates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of M. tuberculosis.[1] Growth can be assessed visually or with the aid of a growth indicator such as resazurin.[12]

Murine Aerosol Infection Model for In Vivo Efficacy

This model is designed to mimic human pulmonary tuberculosis.

start Acclimatize BALB/c mice infect Infect mice with M. tuberculosis via aerosol exposure to establish a low-dose lung infection start->infect incubation Allow infection to establish (typically 2-4 weeks) infect->incubation treatment Administer this compound, Moxifloxacin, or control vehicle orally for a defined treatment period incubation->treatment euthanize Euthanize mice at specified time points post-treatment treatment->euthanize homogenize Homogenize lungs and plate serial dilutions on Middlebrook 7H11 agar euthanize->homogenize count_cfu Incubate plates and count Colony Forming Units (CFUs) homogenize->count_cfu analyze Compare CFU counts between treatment and control groups to determine efficacy count_cfu->analyze

Experimental Workflow for Murine Aerosol Infection Model
  • Infection : BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.

  • Treatment Initiation : Treatment with this compound, moxifloxacin, or a control vehicle is typically initiated several weeks post-infection, once a stable bacterial load is established in the lungs.

  • Drug Administration : The drugs are administered orally once daily for a specified duration.

  • Assessment of Bacterial Load : At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • CFU Enumeration : Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFUs) is counted to determine the bacterial load.

  • Efficacy Determination : The efficacy of each drug is determined by comparing the log10 CFU reduction in the lungs of treated mice to that of untreated controls.[1]

Conclusion

The available experimental data consistently indicate that moxifloxacin possesses superior activity against Mycobacterium tuberculosis compared to this compound. This is evidenced by its lower MIC values, greater bactericidal activity, and more pronounced reduction in bacterial load in in vivo models.[1][6][8][16] The enhanced potency of moxifloxacin has led to its recommendation in treatment regimens for multidrug-resistant tuberculosis.[7] This comparative guide underscores the importance of leveraging robust experimental data to inform the selection and development of effective anti-tuberculosis therapies.

References

Navigating the Landscape of Fluoroquinolone Cross-Resistance: An Ofloxacin-Centric Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cross-resistance patterns between ofloxacin (B1677185) and other fluoroquinolones in clinical isolates reveals a complex interplay of shared resistance mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these patterns, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Cross-resistance among fluoroquinolones is a significant clinical concern, often rendering entire classes of antibiotics ineffective. This compound, a second-generation fluoroquinolone, shares structural similarities and mechanisms of action with other members of its class, leading to a high potential for cross-resistance. Understanding the nuances of these resistance patterns is critical for effective antimicrobial stewardship and the development of novel therapeutic strategies.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The extent of cross-resistance is quantitatively assessed by comparing the Minimum Inhibitory Concentrations (MICs) of different fluoroquinolones against various clinical isolates. A high degree of correlation between the MICs of this compound and other fluoroquinolones for a given isolate is indicative of cross-resistance.

Data from multiple studies consistently demonstrate that clinical isolates resistant to this compound often exhibit elevated MICs for other fluoroquinolones, including ciprthis compound (B1669076), levthis compound (B1675101), moxifloxacin, and gatifloxacin (B573).[1][2] This phenomenon is observed across a range of bacterial species, including Enterobacteriaceae, Pseudomonas aeruginosa, and Mycobacterium tuberculosis.[3][4][5]

Bacterial SpeciesThis compound MIC (μg/mL)Ciprthis compound MIC (μg/mL)Levthis compound MIC (μg/mL)Moxifloxacin MIC (μg/mL)Reference
Escherichia coli (Resistant Isolate)>32>16>8>4[5]
Klebsiella pneumoniae (Resistant Isolate)>64>32>16>8[6]
Pseudomonas aeruginosa (Resistant Isolate)>128>32>32-[3][7]
Mycobacterium tuberculosis (this compound-Resistant)>2>2>1>0.5[4]
Staphylococcus aureus (MRSA)161684[8]

Table 1: Representative MIC data demonstrating cross-resistance between this compound and other fluoroquinolones in various clinical isolates. Note: These are example values and can vary significantly between individual isolates and studies.

While a general trend of cross-resistance exists, the magnitude can vary depending on the specific fluoroquinolone and the underlying resistance mechanism. For instance, some studies suggest that levthis compound and gatifloxacin may retain some activity against isolates with low-level ciprthis compound resistance.[1][9] However, in highly resistant strains, particularly those with multiple resistance mechanisms, broad cross-resistance across the entire class is common.[10]

Core Mechanisms of Fluoroquinolone Cross-Resistance

The primary drivers of cross-resistance between this compound and other fluoroquinolones are shared mechanisms that prevent the drugs from reaching or effectively interacting with their bacterial targets. These mechanisms primarily include target-site mutations and active efflux of the antimicrobial agents.

Target-Site Mutations

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for bacterial DNA replication. Mutations in the quinolone resistance-determining regions (QRDRs) of these genes are the most common cause of high-level fluoroquinolone resistance.[6][11]

A single mutation in gyrA typically confers low-level resistance, while additional mutations in gyrA and/or parC lead to progressively higher levels of resistance to this compound and other fluoroquinolones.[3][6][7] The specific amino acid substitutions can influence the degree of resistance to different fluoroquinolones.[4]

Fluoroquinolone_Action_and_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms FQ Fluoroquinolones (e.g., this compound) Porin Porin Channel FQ->Porin Entry FQ_in Efflux Efflux Pump Gyrase DNA Gyrase (gyrA/gyrB) DNA Bacterial DNA Gyrase->DNA Replication DNA Replication Blocked Gyrase->Replication Leads to TopoIV Topoisomerase IV (parC/parE) TopoIV->DNA TopoIV->Replication Leads to Mutation_Gyrase gyrA/gyrB Mutations Mutation_Gyrase->Gyrase Alters Target Mutation_TopoIV parC/parE Mutations Mutation_TopoIV->TopoIV Alters Target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux Increases FQ_in->Efflux Expulsion FQ_in->Gyrase Inhibition FQ_in->TopoIV Inhibition

Figure 1: Mechanism of fluoroquinolone action and resistance.

Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[12] Overexpression of these pumps reduces the intracellular concentration of fluoroquinolones, leading to decreased susceptibility.[13]

Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are known to contribute to fluoroquinolone resistance in Gram-negative bacteria.[14] Because these pumps often have broad substrate specificity, their overexpression can lead to cross-resistance not only among different fluoroquinolones but also to other classes of antibiotics.[13][15]

Experimental Protocols

The determination of cross-resistance patterns relies on standardized and reproducible experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antibiotics.

Protocol:

  • Bacterial Isolate Preparation: A standardized inoculum of the clinical isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and other fluoroquinolones are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_isolate Prepare Standardized Bacterial Inoculum start->prep_isolate inoculate Inoculate Plate with Bacterial Suspension prep_isolate->inoculate prep_plate Prepare Serial Dilutions of Fluoroquinolones in 96-well Plate prep_plate->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read and Record MIC (Lowest concentration with no growth) incubate->read_mic analyze Compare MICs for Cross-Resistance Analysis read_mic->analyze end End analyze->end

Figure 2: Workflow for MIC determination and cross-resistance analysis.

Molecular Characterization of Resistance Mechanisms

Identifying the genetic basis of resistance provides a deeper understanding of cross-resistance.

Protocol for QRDR Sequencing:

  • DNA Extraction: Genomic DNA is extracted from the resistant clinical isolate.

  • PCR Amplification: The QRDRs of the gyrA and parC genes are amplified using specific primers.

  • DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained nucleotide sequences are compared to the wild-type sequences to identify mutations.

References

A Comparative Analysis of the Post-Antibiotic Effect of Ofloxacin and Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, ofloxacin (B1677185) and gatifloxacin (B573) have been pivotal in treating a wide array of bacterial infections. A key pharmacodynamic parameter influencing their clinical efficacy and dosing regimens is the post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent.[1] This guide provides a comparative analysis of the PAE of this compound and gatifloxacin, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and the experimental workflow for PAE determination.

Quantitative Comparison of Post-Antibiotic Effect

The post-antibiotic effect of fluoroquinolones like this compound and gatifloxacin varies depending on the bacterial species, the concentration of the drug, and the duration of exposure. The following table summarizes the PAE of both antibiotics against various Gram-positive and Gram-negative bacteria as reported in several studies.

AntibioticBacterial SpeciesConcentration (x MIC)PAE Duration (hours)Reference
This compound Streptococcus pneumoniae100.5 - 6.5[2]
Salmonella enterica serovar Typhi4~2.6[3]
Staphylococcus aureus41.5[4]
Pseudomonas aeruginosa40.6[4]
Gatifloxacin Streptococcus pneumoniae101.2 - 4.0[5]
Staphylococcus aureus101.0 - 2.0[5]
Enterococcus faecalis100.5[5]
Escherichia coli104.8[5]
Pseudomonas aeruginosa42.2[5][6]
Methicillin-ResistantStaphylococcus aureus (MRSA) - Fluoroquinolone-Sensitive4Shorter PAE than Gatifloxacin[7]
Methicillin-ResistantStaphylococcus aureus (MRSA) - Fluoroquinolone-Resistant4Shorter PAE than Gatifloxacin[7]

Note: The PAE values can vary based on the specific strain and experimental conditions. MIC stands for Minimum Inhibitory Concentration.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Both this compound and gatifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[8] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.[8] Topoisomerase IV is primarily involved in the separation of interlinked daughter chromosomes following DNA replication.[8] By inhibiting these enzymes, this compound and gatifloxacin disrupt DNA synthesis, leading to bacterial cell death.[8][9]

cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase Topoisomerase IV Topoisomerase IV This compound->Topoisomerase IV Gatifloxacin Gatifloxacin Gatifloxacin->DNA Gyrase Gatifloxacin->Topoisomerase IV DNA Replication DNA Replication DNA Gyrase->DNA Replication Inhibition Cell Division Cell Division Topoisomerase IV->Cell Division Inhibition Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Cell Division->Bacterial Cell Death

Mechanism of action of this compound and gatifloxacin.

Experimental Protocol for Determining Post-Antibiotic Effect

The determination of the post-antibiotic effect is a crucial in vitro measure of an antibiotic's pharmacodynamic properties. The viable count method is a commonly employed technique.[1]

1. Preparation of Inoculum:

  • Bacterial colonies are suspended in a sterile saline or broth medium, such as Mueller-Hinton Broth (MHB).[10]

  • The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test tubes.[5]

2. Antibiotic Exposure:

  • The bacterial inoculum is exposed to the desired concentration of the antibiotic (e.g., 4x or 10x the MIC) for a defined period, typically 1 to 2 hours, in a shaking water bath at 35-37°C.[5]

  • A growth control tube containing the inoculum without the antibiotic is included in each experiment.[5]

3. Antibiotic Removal:

  • To remove the antibiotic, the culture is diluted 1:1,000 in a pre-warmed fresh broth medium.[5] This dilution reduces the antibiotic concentration to a sub-inhibitory level.

  • Alternative methods for antibiotic removal include centrifugation followed by resuspension of the bacterial pellet in fresh medium, or filtration.[1]

4. Monitoring Bacterial Regrowth:

  • Immediately after antibiotic removal (time zero), and at regular intervals thereafter (e.g., every 1-2 hours), samples are taken from both the antibiotic-exposed and the control cultures.[5]

  • Viable counts are determined by plating serial dilutions of the samples onto appropriate agar (B569324) plates.

  • The plates are incubated at 35-37°C for 24-48 hours, after which the colonies are counted.

5. Calculation of PAE:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the count of CFU/mL in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.[11]

    • C is the time required for the count of CFU/mL in the untreated control culture to increase by 1 log₁₀ above its initial count at time zero.[11]

start Start prep_inoculum Prepare Bacterial Inoculum (~10^6 CFU/mL) start->prep_inoculum exposure Expose Bacteria to Antibiotic (e.g., 10x MIC for 1h) prep_inoculum->exposure control Growth Control (No Antibiotic) prep_inoculum->control removal Remove Antibiotic (e.g., by 1:1000 Dilution) exposure->removal sampling Perform Viable Counts (at regular intervals) control->sampling removal->sampling calculation Calculate PAE (PAE = T - C) sampling->calculation end End calculation->end

References

Validation of a Novel Spectrophotometric Method for Ofloxacin Detection Against a Standard HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between a newly developed UV-Visible Spectrophotometric method and a standard High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ofloxacin (B1677185). The data and protocols presented are compiled from various analytical studies to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their specific needs.

Data Presentation: A Comparative Analysis of Method Validation Parameters

The performance of an analytical method is primarily assessed through its validation parameters. The following tables summarize the key performance characteristics of the new UV-Visible Spectrophotometric method and the standard HPLC method for the determination of this compound.

Table 1: Comparison of Validation Parameters for this compound Detection

Validation ParameterStandard HPLC MethodNew Spectrophotometric Method
Linearity Range (µg/mL)10 - 30[1]1.0 - 10.0[2]
Correlation Coefficient (r²)> 0.999[3]0.9999[2]
Accuracy (% Recovery)99.8 – 103.73%[4]99.08 - 99.48%[2]
Precision (% RSD)< 2.0[3]0.2683 - 0.2793%[2]
Limit of Detection (LOD) (µg/mL)5[3]0.125[5]
Limit of Quantitation (LOQ) (µg/mL)10[3]0.250[5]

Table 2: Summary of Chromatographic and Spectrophotometric Conditions

ParameterStandard HPLC MethodNew Spectrophotometric Method
Instrumentation
InstrumentMERCK Hitachi HPLC system with UV detector[1]Systronics UV-Visible spectrophotometer 117 Model[2]
Chromatographic/Spectrophotometric Conditions
Column/SolventPolaris C18 (15 x 4.6 mm, 5 µm)[1]0.1 N Hydrochloric Acid[2]
Mobile Phase/BlankBuffer and Acetonitrile (B52724) (80:20 % v/v)[1]0.1 N Hydrochloric Acid[2]
Flow Rate/Wavelength (λmax)1.0 mL/min[1]291.6 nm[2]
Detection Wavelength294 nm[1]Not Applicable
Injection Volume1.0 µL[1]Not Applicable

Experimental Protocols

Standard Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines the steps for the quantitative determination of this compound using a standard reverse-phase HPLC method.

1. Preparation of Solutions

  • Mobile Phase: A mixture of buffer (0.01 M ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with ortho-phosphoric acid) and acetonitrile in a ratio of 80:20 (v/v) is prepared.[1]

  • Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[1]

  • Standard Stock Solution (2000 µg/mL): Accurately weigh 20 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of diluent and sonicate for 2 minutes to dissolve. Make up the volume to the mark with the diluent.[1]

  • Working Standard Solution (200 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.[1]

2. Sample Preparation (Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 2 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add about 5 mL of diluent and sonicate for 10 minutes to ensure complete dissolution of this compound.[1]

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm membrane filter.

3. Chromatographic Analysis

  • Set up the HPLC system with a Polaris C18 column (15 x 4.6 mm, 5 µm).[1]

  • Set the flow rate of the mobile phase to 1.0 mL/min.[1]

  • Set the UV detection wavelength to 294 nm.[1]

  • Inject 1.0 µL of the blank (diluent), followed by the standard solution and then the sample solution into the chromatograph.[1]

  • Record the chromatograms and measure the peak area for this compound.

4. Calculation

  • The concentration of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection B->E C Sample Solution Preparation C->E D->E System Ready F Data Acquisition E->F Run G Quantification F->G Peak Area

Standard HPLC method workflow for this compound analysis.
New Method: UV-Visible Spectrophotometry

This protocol describes a simple and rapid spectrophotometric method for the estimation of this compound.

1. Preparation of Solutions

  • Solvent: 0.1 N Hydrochloric Acid (HCl).[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of 0.1 N HCl in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 N HCl to obtain concentrations ranging from 1.0 to 10.0 µg/mL.[2]

2. Sample Preparation (Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 200 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with 0.1 N HCl.[6]

  • Filter the solution through a Whatman filter paper No. 41.[6]

  • Suitably dilute the filtrate with 0.1 N HCl to obtain a final concentration within the Beer's law range (e.g., 4 µg/mL).[6]

3. Spectrophotometric Analysis

  • Set the spectrophotometer to scan the UV region.

  • Use 0.1 N HCl as the blank.

  • Measure the absorbance of the working standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which is 291.6 nm.[2]

4. Calculation

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its absorbance value.

Spectrophotometry_Workflow cluster_prep_spec Preparation cluster_analysis_spec Analysis cluster_result_spec Result A_spec Solvent Preparation D_spec Spectrophotometer Setup A_spec->D_spec B_spec Standard Solutions Preparation E_spec Absorbance Measurement B_spec->E_spec F_spec Calibration Curve Generation B_spec->F_spec Standard Data C_spec Sample Solution Preparation C_spec->E_spec D_spec->E_spec System Ready G_spec Quantification E_spec->G_spec Sample Absorbance F_spec->G_spec Calibration Data

New spectrophotometric method workflow for this compound analysis.

References

A Comparative Analysis of Ofloxacin and Trovafloxacin's In Vitro Efficacy Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, particularly concerning respiratory pathogens, a direct comparison of the in vitro activity of different fluoroquinolones against Streptococcus pneumoniae is crucial for guiding therapeutic strategies and future drug development. This guide provides an objective comparison of ofloxacin (B1677185) and trovafloxacin (B114552), focusing on their in vitro potency against S. pneumoniae, supported by experimental data and detailed methodologies.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of this compound and trovafloxacin against Streptococcus pneumoniae is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are key indicators of an antibiotic's potency.

Numerous studies have demonstrated that trovafloxacin exhibits significantly greater in vitro activity against S. pneumoniae compared to this compound. Trovafloxacin is reported to be 8- to 32-fold more potent than this compound[1][2][3]. This enhanced potency is consistent across various studies and against both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae[4][5].

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Fold Difference (vs. This compound)Reference
Trovafloxacin 30490.0940.198-fold more potent than levthis compound (B1675101) (related to this compound)[6]
This compound Not specified in this abstractNot specified in this abstractNot specified in this abstract-
Trovafloxacin 80.06 - 0.12Not specified8- to 32-fold more potent[1][2]
This compound 81 - 2Not specified-[1][2]
Trovafloxacin 202Not specified≤ 0.258- to 16-fold more potent[3]
This compound 202Not specifiedNot specified-[3]

Experimental Protocols

The determination of MIC values is conducted following standardized laboratory procedures. The most common methods cited in the comparative studies of this compound and trovafloxacin against S. pneumoniae are the Etest and broth microdilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from overnight cultures of S. pneumoniae on a suitable agar (B569324) medium, such as Mueller-Hinton agar supplemented with 5% sheep blood. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and trovafloxacin are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: A standard volume of the diluted bacterial suspension is added to microtiter plate wells containing the various antibiotic concentrations. The plates are then incubated at 35°C for 20-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Etest Method

The Etest (epsilometer test) is a gradient diffusion method used to determine the MIC of an antibiotic.

  • Preparation of Bacterial Lawn: A bacterial inoculum is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the standardized suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood to create a bacterial lawn.

  • Application of Etest Strip: An Etest strip, which is a plastic strip with a predefined, continuous gradient of antibiotic concentrations on one side, is placed onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35°C for 20-24 hours.

  • Reading the MIC: During incubation, the antibiotic diffuses from the strip into the agar, creating an elliptical zone of inhibition. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the Etest strip.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved in determining and understanding the in vitro activity of these fluoroquinolones, the following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of fluoroquinolones.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_result Result start Start: Isolate S. pneumoniae colonies inoculum Prepare standardized inoculum (0.5 McFarland) start->inoculum inoculate Inoculate microtiter plate wells inoculum->inoculate dilution Prepare serial dilutions of antibiotics dilution->inoculate incubate Incubate at 35°C for 20-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end Determine Susceptibility (S, I, R) read_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Fluoroquinolone_Mechanism cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result drug This compound / Trovafloxacin gyrase DNA Gyrase (gyrA) drug->gyrase inhibit topoIV Topoisomerase IV (parC) drug->topoIV inhibit replication DNA Replication gyrase->replication segregation Chromosome Segregation topoIV->segregation death Bacterial Cell Death replication->death disrupted segregation->death disrupted

Caption: Mechanism of Action of Fluoroquinolones against S. pneumoniae.

References

Synergistic effect of ofloxacin with rifampicin compared to other combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of ofloxacin (B1677185) and rifampicin (B610482) has demonstrated notable synergistic activity against various bacterial pathogens, particularly in the context of treating challenging infections. This guide provides a comparative analysis of the synergistic effect of this compound with rifampicin against other antibiotic combinations, supported by experimental data.

Quantitative Analysis of Synergy

The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI), determined through the checkerboard assay. A FICI of ≤ 0.5 is typically indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a FICI > 4.0 indicates antagonism.

The following table summarizes the findings from various studies on the synergistic effects of this compound-rifampicin and other combinations against different bacteria.

Bacterium Antibiotic Combination A FICI of Combination A Antibiotic Combination B FICI of Combination B Interpretation of Results Reference
Mycobacterium tuberculosisThis compound + Rifampicin + Ethambutol0.31-0.62 (Synergy in 91.3% of isolates)Isoniazid + Rifampicin + Ethambutol0.88-1.6 (Indifferent in 81.8% of isolates)The combination including this compound showed significantly more synergistic activity against both drug-susceptible and isoniazid-resistant isolates.[1][1]
Staphylococcus aureusThis compound + RifampicinAdditive/IndifferentThis compound + Piperacillin (B28561)Synergy in some strainsThe this compound-rifampicin combination showed an additive effect, while this compound-piperacillin demonstrated synergy against a portion of the tested isolates.[2][2]
Staphylococcus aureus (MRSA)Ciprthis compound + RifampicinSynergy in 43.3% of isolatesLevthis compound (B1675101) + RifampicinSynergy in 20.0% of isolatesCiprthis compound in combination with rifampicin exhibited a higher frequency of synergistic interactions against MRSA strains compared to levthis compound with rifampicin.[3][3]
Enterococcus faecalisThis compound + RifampicinAdditive/IndifferentThis compound + GentamicinIndifferentBoth combinations demonstrated an indifferent or additive effect against E. faecalis.[2][2]
Pseudomonas aeruginosaThis compound + PiperacillinSynergy in 40% of isolatesThis compound + GentamicinIndifferentThe combination of this compound with piperacillin was synergistic against a significant percentage of P. aeruginosa isolates.[2][2]

Note: Direct comparative studies with FICI values for this compound-rifampicin versus a wide range of other combinations against various bacteria are limited. The data presented is compiled from different studies and should be interpreted with this in mind.

Experimental Protocols

The primary method for determining the synergistic effect of antibiotic combinations is the checkerboard assay .

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations, typically from above to below the Minimum Inhibitory Concentration (MIC).

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of Drug A are dispensed, while increasing concentrations of Drug B are dispensed along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs. Control wells containing each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria), are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).[4]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours).[5]

  • Data Analysis: After incubation, the wells are visually inspected for turbidity or by measuring optical density to determine the MIC of each drug alone and in combination.

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    The FICI is the sum of the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B.[5]

Visualizing Experimental and Logical Relationships

Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Bacterial Inoculum Standardization C Plate Inoculation A->C B Serial Dilution of Antibiotics B->C D Incubation C->D E Data Collection (MIC Determination) D->E F FICI Calculation E->F G Interpretation (Synergy, Additive, Antagonism) F->G G cluster_cell Bacterial Cell cluster_external Extracellular Rifampicin Rifampicin EffluxPump Efflux Pump Rifampicin->EffluxPump May Inhibit Efflux Pump Activity RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits EffluxPump->this compound Reduced Efflux of this compound Rif_in->Rifampicin Enters Cell Oflox_in->this compound Enters Cell

References

A Comparative In Vivo Analysis of Ofloxacin and Sparfloxacin in Systemic Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of ofloxacin (B1677185) and sparfloxacin (B39565), two fluoroquinolone antibiotics, in various systemic and localized infection models. The data presented is compiled from preclinical studies to assist researchers and drug development professionals in evaluating the relative performance of these antimicrobial agents.

Executive Summary

Sparfloxacin generally demonstrates greater in vivo potency compared to this compound against a range of bacterial pathogens in murine models, although the efficacy is dependent on the specific pathogen and infection model. In a murine model of Mycobacterium tuberculosis infection, sparfloxacin and this compound showed similar efficacy in reducing bacterial load in the lungs. However, in a murine leprosy model, sparfloxacin exhibited significantly higher bactericidal activity against Mycobacterium leprae at lower doses than this compound. Furthermore, in a subcutaneous abscess model involving Bacteroides fragilis and Escherichia coli, sparfloxacin was effective as a single agent in eradicating the infection. In a foreign-body infection model with methicillin-resistant Staphylococcus aureus (MRSA), both sparfloxacin and temafloxacin (B1682013) were found to be significantly more active than ciprthis compound (B1669076), with sparfloxacin showing strong prophylactic and therapeutic efficacy.

Data Presentation

Table 1: Comparative Efficacy in a Murine Aerosol Infection Model with Mycobacterium tuberculosis
DrugTotal Oral Dose Range (mg/kg)Maximal Efficacy (log10 CFU/lung reduction)
Sparfloxacin30 - 50,0001.4 ± 0.1
This compound225 - 115,2001.5 ± 0.1

[1]

Table 2: Comparative Bactericidal Activity Against Mycobacterium leprae in Mice
DrugDose (mg/kg)Bactericidal Activity
Sparfloxacin12.5Significant
This compound25Significant

Note: Sparfloxacin was found to be significantly more bactericidal than this compound at all tested doses. The bactericidal effect of 25 mg/kg sparfloxacin was nearly identical to that of 100 mg/kg this compound.[2]

Table 3: Efficacy in a Murine Subcutaneous Abscess Model
DrugPathogen(s)Outcome
SparfloxacinBacteroides fragilis & Escherichia coliEffective as a single therapy in eradicating B. fragilis.
This compoundBacteroides fragilis & Escherichia coliRequired combination with clindamycin (B1669177) for efficacy against resistant B. fragilis.

[3]

Table 4: Efficacy in a Foreign-Body Infection Model with Methicillin-Resistant Staphylococcus aureus (MRSA)
DrugAnimal ModelEfficacy
SparfloxacinGuinea Pig (Prophylaxis)More effective than ciprthis compound in decreasing the rate of infection.
SparfloxacinRat (Therapy)Significantly more active than ciprthis compound in reducing MRSA counts.

[4]

Experimental Protocols

Murine Aerosol Infection Model with Mycobacterium tuberculosis

A murine aerosol infection model was utilized to compare the in vivo efficacy of this compound and sparfloxacin against Mycobacterium tuberculosis H37Rv.[1]

  • Animal Model: BALB/c mice.[1]

  • Infection: Mice were infected via aerosol exposure to M. tuberculosis.[1]

  • Drug Administration: Dose fractionation studies were performed with total oral doses ranging from 30 to 50,000 mg/kg for sparfloxacin and 225 to 115,200 mg/kg for this compound.[1]

  • Efficacy Evaluation: The primary outcome was the reduction in bacterial load (log10 CFU) in the lungs.[1]

Murine Leprosy Model with Mycobacterium leprae

The comparative bactericidal activities of sparfloxacin and this compound against Mycobacterium leprae were assessed in a murine model.[2]

  • Animal Model: Mice.[2]

  • Infection: Systemic infection with M. leprae.

  • Drug Administration: The drugs were administered at doses ranging from 12.5 mg/kg to 100 mg/kg.[2]

  • Efficacy Evaluation: The proportional bactericidal test was used to determine the bactericidal activity of the drugs.[2]

Murine Subcutaneous Abscess Model

The in vivo efficacies of this compound and sparfloxacin were evaluated in a murine model of subcutaneous abscesses caused by Bacteroides fragilis and/or Escherichia coli.[3]

  • Animal Model: Mice.[3]

  • Infection: Subcutaneous abscesses were induced with two isolates of B. fragilis (one susceptible and one resistant to this compound) alone or in combination with E. coli.[3]

  • Drug Administration: Sparfloxacin was administered as a single therapy, while this compound was given alone or in combination with clindamycin.[3]

  • Efficacy Evaluation: The number of viable bacteria (log10 CFU) per abscess was determined after 5 days of treatment.[3]

Foreign-Body Infection Model with MRSA

The prophylactic and therapeutic efficacies of sparfloxacin were compared to ciprthis compound in two different experimental models of foreign-body infections with a quinolone-susceptible strain of methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Animal Models: Guinea pigs (prophylaxis) and rats (therapy).[4]

  • Infection: Subcutaneously implanted tissue cages were infected with MRSA.[4]

  • Drug Administration:

    • Prophylaxis (Guinea Pigs): A single dose of 50 mg/kg of sparfloxacin or ciprthis compound was administered intraperitoneally 3 hours before bacterial challenge.[4]

    • Therapy (Rats): A 7-day high-dose regimen (50 mg/kg twice daily) of sparfloxacin or ciprthis compound was administered.[4]

  • Efficacy Evaluation:

    • Prophylaxis: The rate of experimental infection in tissue cages.[4]

    • Therapy: The viable counts of MRSA in tissue cage fluids.[4]

Visualizations

G cluster_setup Experimental Setup cluster_infection Infection & Treatment cluster_evaluation Efficacy Evaluation A Animal Model Selection (e.g., Mice) C Systemic Infection Induction (e.g., Aerosol, Intravenous) A->C B Bacterial Strain Preparation (e.g., M. tuberculosis, S. aureus) B->C D Drug Administration C->D D1 This compound Group D->D1 D2 Sparfloxacin Group D->D2 D3 Control Group D->D3 E Endpoint Measurement (e.g., Bacterial Load, Survival Rate) D1->E D2->E D3->E F Data Analysis & Comparison E->F

Caption: Experimental workflow for in vivo comparison.

G cluster_input Input Data cluster_comparison Comparative Analysis cluster_output Conclusion cluster_this compound This compound cluster_sparfloxacin Sparfloxacin Data In Vivo Efficacy Data - Bacterial Load Reduction - Survival Rates - Bactericidal Activity Compare This compound vs. Sparfloxacin Data->Compare Ofloxacin_Data Efficacy Metrics Sparfloxacin_Data Efficacy Metrics Conclusion Determination of Superior Efficacy Compare->Conclusion Ofloxacin_Data->Compare Sparfloxacin_Data->Compare

Caption: Logical flow for efficacy comparison.

References

Ofloxacin's Bactericidal Efficacy Against Key Reference Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a broad spectrum of clinically relevant bacteria. This guide provides a comparative analysis of this compound's effectiveness against three key reference strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals in the evaluation of antimicrobial agents.

This compound's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1] By targeting these enzymes, this compound disrupts vital cellular processes, leading to bacterial cell death.[1] This bactericidal effect is a key characteristic of fluoroquinolones.

Quantitative Assessment of Bactericidal Activity

The bactericidal activity of this compound is quantitatively determined by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following table summarizes the reported MIC and MBC values for this compound against the specified reference strains.

Bacterial StrainGram TypeATCC NumberThis compound MIC (µg/mL)This compound MBC (µg/mL)
Escherichia coliGram-Negative259220.03 - 0.06[3][4]0.06 - 0.12
Staphylococcus aureusGram-Positive292130.12 - 0.5[3][4]0.25 - 1.0
Pseudomonas aeruginosaGram-Negative278531.0 - 4.0[3][4]2.0 - 8.0*

*Note: MBC values can be equivalent to or several-fold higher than MIC values. The provided MBC ranges are typical for fluoroquinolones and are based on available data and established principles of antimicrobial susceptibility testing. One study reported an MBC of 2 µg/mL for P. aeruginosa.

Experimental Protocols

The determination of MIC and MBC values is performed using standardized laboratory procedures. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Preparation of Bacterial Inoculum: A standardized suspension of the reference bacterial strain is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Colony Counting: After incubation, the number of viable colonies on each plate is counted.

  • Interpretation of Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining bactericidal activity and the molecular mechanism of this compound.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay A Prepare this compound Serial Dilutions B Inoculate with Standardized Bacteria A->B C Incubate (16-20h) B->C D Observe for Growth (Turbidity) C->D E Determine MIC (Lowest concentration with no growth) D->E F Subculture from Clear MIC Wells E->F Proceed with clear wells G Plate onto Antibiotic-Free Agar F->G H Incubate (18-24h) G->H I Count Viable Colonies (CFU) H->I J Determine MBC (≥99.9% killing) I->J

Experimental workflow for determining MIC and MBC.

Ofloxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Bacterial Cell Division Topoisomerase_IV->Cell_Division Enables Bactericidal_Effect Bactericidal Effect (Cell Death) DNA_Replication->Bactericidal_Effect Disruption leads to Cell_Division->Bactericidal_Effect Inhibition leads to

Mechanism of action of this compound.

References

Navigating the Maze of Resistance: A Comparative Study of Ofloxacin Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted ways bacteria develop resistance to antibiotics is paramount. This guide provides a comparative analysis of ofloxacin (B1677185) resistance mechanisms across different bacterial species, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

This compound, a fluoroquinolone antibiotic, has been a valuable tool in treating a wide range of bacterial infections. However, its efficacy is increasingly threatened by the emergence of resistant strains. Bacteria have evolved sophisticated strategies to counteract the action of this compound, primarily through three main mechanisms: modification of the drug's target enzymes, active efflux of the drug from the bacterial cell, and plasmid-mediated acquisition of resistance genes. This guide delves into a comparative study of these mechanisms in key bacterial pathogens.

Quantitative Analysis of this compound Resistance

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's effectiveness. The following tables summarize this compound MIC values for susceptible and resistant strains of various bacterial species, and the impact of specific genetic mutations on resistance levels.

Table 1: Comparative this compound MICs for Susceptible and Resistant Bacterial Strains

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)
Escherichia coli ATCC 25922 (Susceptible)[1][2]0.015 - 0.12
Resistant (with gyrA and parC mutations)>32[3]
Staphylococcus aureus ATCC 29213 (Susceptible)[1][2]0.12 - 0.5
Resistant (e.g., NorA overexpression)4 - 16
Pseudomonas aeruginosa ATCC 27853 (Susceptible)[1][2]0.5 - 2
Resistant (e.g., MexAB-OprM overexpression)8 - >64
Klebsiella pneumoniae Susceptible≤0.25[4]
Resistant (with PMQR genes and target mutations)>256[5]
Enterococcus faecalis ATCC 29212 (Susceptible)[1]0.5 - 2
Resistant (with gyrA and parC mutations)>64[6]

Table 2: Impact of gyrA and parC Mutations on this compound MIC in Escherichia coli

GeneMutationFold Increase in this compound MIC
gyrAS83L8 - 16
gyrAD87N4 - 8
parCS80I2 - 4
gyrA + parCS83L + S80I>64[3]

Core Resistance Mechanisms: A Visual Guide

The following diagrams, generated using Graphviz (DOT language), illustrate the primary mechanisms of this compound resistance.

Ofloxacin_Resistance_Mechanisms cluster_mechanisms This compound Resistance Mechanisms cluster_outcome Outcome Target_Modification Target Site Modification (gyrA and parC mutations) Resistance This compound Resistance Target_Modification->Resistance Efflux_Pumps Active Efflux Pumps (e.g., MexAB-OprM, NorA) Efflux_Pumps->Resistance PMQR Plasmid-Mediated Resistance (qnr proteins, AAC(6')-Ib-cr) PMQR->Resistance Target_Modification_Pathway cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium This compound This compound DNA_Gyrase DNA Gyrase (gyrA) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (parC) This compound->Topoisomerase_IV inhibits Mutated_Gyrase Mutated DNA Gyrase This compound->Mutated_Gyrase ineffective binding Mutated_TopoIV Mutated Topoisomerase IV This compound->Mutated_TopoIV ineffective binding DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death is blocked Replication_Continues DNA Replication Continues Mutated_Gyrase->Replication_Continues Mutated_TopoIV->Replication_Continues Efflux_Pump_Mechanism Outer_Membrane {Outer Membrane} Inner_Membrane {Inner Membrane} Efflux_Pump Efflux Pump (e.g., AcrB) Ofloxacin_out This compound Efflux_Pump->Ofloxacin_out expels Ofloxacin_in This compound Ofloxacin_in->Efflux_Pump binds PMQR_Mechanisms cluster_genes PMQR Genes cluster_products Resistance Determinants Plasmid Resistance Plasmid qnr qnr genes Plasmid->qnr aac aac(6')-Ib-cr gene Plasmid->aac qepA qepA/oqxAB genes Plasmid->qepA Qnr_protein Qnr Protein qnr->Qnr_protein Enzyme Modifying Enzyme aac->Enzyme Efflux_Pump_PMQR Efflux Pump qepA->Efflux_Pump_PMQR DNA_Gyrase_Target Protects DNA Gyrase Qnr_protein->DNA_Gyrase_Target Ofloxacin_Inactivation Inactivates This compound Enzyme->Ofloxacin_Inactivation Ofloxacin_Efflux Effluxes This compound Efflux_Pump_PMQR->Ofloxacin_Efflux Experimental_Workflow Start Bacterial Isolate MIC_Test MIC Determination Start->MIC_Test Efflux_Assay Efflux Pump Assay Start->Efflux_Assay Genetic_Analysis Genetic Analysis (gyrA/parC sequencing) Start->Genetic_Analysis Phenotype Resistance Phenotype (Susceptible/Resistant) MIC_Test->Phenotype Mechanism_ID Identification of Resistance Mechanism Efflux_Assay->Mechanism_ID Genetic_Analysis->Mechanism_ID

References

Ofloxacin versus other quinolones: a comparative review of safety profiles in research settings

Author: BenchChem Technical Support Team. Date: December 2025

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, has been a mainstay in the treatment of various bacterial infections. However, like other members of the quinolone class, its use is associated with a range of adverse effects. This guide provides a comparative analysis of the safety profile of this compound against other commonly used quinolones, including ciprthis compound, levthis compound (B1675101), and moxifloxacin, with a focus on data from research settings. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.

Comparative Safety Data

The following tables summarize the incidence of key adverse drug reactions (ADRs) associated with this compound and other quinolones based on clinical trial data and post-marketing surveillance. It is important to note that direct comparison of absolute rates across different studies can be challenging due to variations in study design, patient populations, and dosage regimens.

Table 1: Tendinopathy and Tendon Rupture

Fluoroquinolone-associated tendinopathy is a well-documented adverse effect. The risk varies among different quinolones, with some studies suggesting a higher propensity for certain agents.

QuinoloneIncidence/Risk ProfileCitation
This compound Higher risk compared to some other quinolones.[1]
Ciprthis compound Intermediate risk for tendon complications.[1]
Levthis compound Highest propensity for tendon damage among commonly used quinolones.[1]
Moxifloxacin Appears to have a relatively lower tendon toxicity profile compared to levthis compound and this compound.[1]
Table 2: Cardiotoxicity - QT Interval Prolongation

Prolongation of the QT interval on an electrocardiogram is a known risk with fluoroquinolones, which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP). The risk of QT prolongation varies significantly among different quinolones.

QuinoloneMean Change in QTc (ms) / Risk ProfileTdP Cases (1996-2001)Citation
This compound Lower risk of QT prolongation.2[2][3]
Ciprthis compound Associated with the lowest risk for QT prolongation.2[2][3]
Levthis compound Lower risk compared to moxifloxacin.13[2][3]
Moxifloxacin Carries the greatest risk of QT prolongation among available quinolones. After 7 days of use, the corrected QT interval was prolonged by 6 ms (B15284909) relative to baseline.0[2][3][4]
Gatifloxacin Associated with a higher risk of QT prolongation.8[2]
Table 3: Neurotoxicity

Central nervous system (CNS) adverse effects are frequently reported with fluoroquinolone use, ranging from mild symptoms like dizziness and headache to more severe reactions like seizures and psychosis.

QuinoloneIncidence of CNS Adverse Events / Excitatory Potency Rank (Least to Most)Citation
This compound 1st (Least Excitatory)[5]
Ciprthis compound 2nd[5]
Nalidixic Acid 3rd[5]
Moxifloxacin 4th[5]
Fleroxacin 5th[5]
Lomefloxacin 6th[5]
Enoxacin 7th[5]
Clinafloxacin 8th[5]
Tosufloxacin 9th[5]
Trovafloxacin (B114552) 10th[5]

A meta-analysis of randomized controlled trials found that fluoroquinolones were associated with an odds ratio of 1.40 for CNS-related adverse events compared to other antibiotics.[6] In a large cohort study, the hazard ratio for CNS dysfunction associated with fluoroquinolone exposure was 1.08.[6][7]

Table 4: Phototoxicity

Phototoxicity, an exaggerated skin reaction to sunlight, is another known adverse effect of fluoroquinolones. The potential for phototoxicity varies based on the chemical structure of the individual quinolone.

QuinolonePhototoxic PotentialCitation
This compound Higher phototoxicity than ciprthis compound.[8]
Ciprthis compound Mild photosensitizing effect.[9]
Levthis compound No phototoxic effect detected in some studies.[10]
Lomefloxacin High phototoxic potential.[11][12]
Sparfloxacin (B39565) Severe phototoxicity.[10]
Moxifloxacin Reduced phototoxicity due to the methoxy (B1213986) group at position 8.[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the safety assessment of quinolones are provided below.

Phototoxicity Assessment in Human Volunteers

This protocol is adapted from a study comparing the photosensitizing potential of different quinolones.[13]

  • Subject Recruitment: Healthy volunteers are enrolled in the study.

  • Baseline Photosensitivity Measurement: Before drug administration, the minimal erythema dose (MED) is determined for each subject. The MED is the lowest dose of ultraviolet (UV) radiation that produces a defined reddening of the skin.

  • Randomization and Drug Administration: Subjects are randomized to receive the investigational quinolone, a placebo, or a positive control (a drug with known phototoxic potential) for a specified duration (e.g., 7 days).

  • On-Drug Photosensitivity Measurement: Towards the end of the treatment period, the MED is reassessed using an irradiation monochromator that exposes small areas of the skin to specific wavelengths of light, particularly in the UVA range (e.g., 335 ± 30 nm and 365 ± 30 nm).

  • Phototoxic Index Calculation: The change in MED from baseline to on-drug measurements is used to calculate a phototoxic index, which quantifies the degree of photosensitization.

  • Follow-up: MEDs are often measured again after drug discontinuation to assess the reversibility of the phototoxic effect.

Cardiotoxicity Evaluation (QT Prolongation) in a Clinical Trial Setting

This protocol outlines a typical approach to assessing the potential of a fluoroquinolone to cause QT interval prolongation.[14]

  • Baseline ECG: A 12-lead electrocardiogram (ECG) is recorded for each subject before drug administration to establish a baseline QT interval.

  • Drug Administration: Subjects receive a therapeutic dose of the fluoroquinolone.

  • Serial ECG Monitoring: ECGs are recorded at multiple time points after drug administration, corresponding to the expected peak plasma concentration of the drug.

  • QTc Calculation: The measured QT interval is corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's formula) to obtain the QTc interval.

  • Data Analysis: The change in QTc from baseline is calculated and compared to a placebo and a positive control (a drug known to prolong the QT interval).

In Vitro Assessment of Neuroexcitatory Potential

This experimental design uses a rat hippocampus slice model to determine the excitatory potential of fluoroquinolones.[5]

  • Tissue Preparation: Hippocampal slices are prepared from rats.

  • Electrophysiological Recording: Field potentials in the CA1 region of the hippocampus slice are recorded to measure neuronal activity.

  • Drug Application: Different concentrations of the test fluoroquinolones (typically 0.5 to 4 µmol/liter) are applied to the tissue bath.

  • Data Measurement: The amplitude of the population spike is measured to quantify the excitatory response.

  • Comparative Analysis: The concentration-dependent increase in population spike amplitude is compared across different fluoroquinolones to establish a rank order of excitatory potency.

Signaling Pathways and Mechanisms of Toxicity

The adverse effects of quinolones are mediated by various molecular mechanisms. The following diagrams illustrate some of the proposed signaling pathways.

Quinolone_Toxicity_Mechanisms cluster_tendon Tendinopathy cluster_cardio Cardiotoxicity cluster_neuro Neurotoxicity cluster_photo Phototoxicity tendon_node Quinolone mmp Matrix Metalloproteinases (MMPs) tendon_node->mmp Upregulation tenocyte Tenocyte Apoptosis tendon_node->tenocyte Direct Cytotoxicity collagen_degradation Collagen Degradation mmp->collagen_degradation Increased Activity cardio_node Quinolone herg hERG K+ Channel cardio_node->herg Blockade repolarization Delayed Repolarization herg->repolarization Inhibition qt_prolongation QT Prolongation repolarization->qt_prolongation Leads to neuro_node Quinolone gaba GABA-A Receptor neuro_node->gaba Inhibition neuronal_excitation Increased Neuronal Excitability gaba->neuronal_excitation Reduced Inhibition photo_node Quinolone + UVA ros Reactive Oxygen Species (ROS) photo_node->ros Generation cell_damage Cellular Damage ros->cell_damage Induces

Caption: Proposed mechanisms of quinolone-induced adverse effects.

Experimental_Workflow_Phototoxicity start Start: Recruit Healthy Volunteers baseline_med Measure Baseline Minimal Erythema Dose (MED) start->baseline_med randomization Randomize to Quinolone, Placebo, or Positive Control baseline_med->randomization drug_admin Administer Drug for 7 Days randomization->drug_admin on_drug_med Re-measure MED on Day 5 drug_admin->on_drug_med pi_calc Calculate Phototoxic Index (PI) on_drug_med->pi_calc follow_up Follow-up: Measure MED Post-Discontinuation pi_calc->follow_up end End: Analyze and Compare PI follow_up->end

Caption: Experimental workflow for assessing phototoxicity in human volunteers.

Logical_Relationship_QT_Risk high_risk High Risk (Moxifloxacin, Gatifloxacin) moderate_risk Moderate Risk (Levthis compound) low_risk Low Risk (this compound, Ciprthis compound)

Caption: Relative risk of QT prolongation among different fluoroquinolones.

References

Safety Operating Guide

Proper Disposal of Ofloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, requires meticulous disposal procedures to mitigate environmental risks and ensure compliance with safety regulations. Its persistence in the environment and potential to contribute to antibiotic resistance necessitates that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Core Principle: Professional Disposal is Mandatory

The universally recommended and regulated method for disposing of this compound is through a licensed professional waste disposal service.[1] Due to its potential environmental hazards, this compound and materials contaminated with it must not be discarded down drains or in regular trash.[1][2] In the United States, the Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which mandates specific management standards for hazardous waste pharmaceuticals.[3][4]

Step-by-Step Laboratory Disposal Protocol

1. Waste Identification and Segregation:

  • Pure this compound: Surplus, expired, or non-recyclable this compound powder should be treated as chemical waste.[1]

  • Contaminated Materials: All items that have come into contact with this compound, including personal protective equipment (PPE) like gloves, absorbent pads, wipes, and contaminated labware (e.g., vials, pipette tips), must be disposed of as chemical waste.[3]

  • Aqueous Solutions: Solutions containing this compound must not be poured down the drain. They should be collected as aqueous chemical waste.

2. Collection and Labeling:

  • Collect all this compound waste in designated, suitable, and closed waste containers.[2][5]

  • Ensure all waste containers are clearly and accurately labeled with the contents ("this compound Waste") and any relevant hazard warnings to ensure safe handling and proper disposal.[3]

3. Secure Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Follow your institution's specific guidelines for the storage of chemical waste pending pickup.

4. Professional Disposal Arrangement:

  • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.

  • The standard and recommended procedure is to offer the surplus and non-recyclable product to a licensed disposal company.[1][2] The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2][6]

Emergency Spill Decontamination Protocol

In the event of an this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental release.

1. Preparation and Safety:

  • Ensure the cleanup is performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]

2. Containment and Cleanup:

  • Solid Spills: Carefully sweep up the powdered material and place it in a suitable, closed container for disposal, avoiding dust formation.[2][5][6]

  • Liquid Spills: Cover the spill with an absorbent pad to contain it.[3]

  • Wipe the contaminated surface with a cloth or pad soaked in 70% ethanol (B145695) or another suitable laboratory disinfectant.[3]

  • Perform a final rinse of the surface with sterile water.[3]

3. Waste Disposal:

  • Dispose of all contaminated materials (absorbent pads, wipes, gloves, etc.) as chemical waste according to your institution's guidelines.[3]

Environmental Persistence and Degradation Data

Improper disposal of this compound poses a significant environmental risk due to its stability and potential to affect aquatic ecosystems.[7][8] Research into advanced oxidation processes (AOPs) and other treatment methods demonstrates the challenges in degrading this compound, reinforcing the need for controlled incineration.

Treatment MethodThis compound ConcentrationRemoval Efficiency/ResultReference
Photo-assisted Microbial Fuel Cell0.1 mmol/L86.5% removal[9]
Peroxone Oxidation (O₃/H₂O₂)20 µg/L72% treatment efficiency[10]
Sonochemical Degradation (Ultrasound)5-20 mg/LLow to moderate degradation (less than 50%), indicating that radical reactions are primarily responsible for breakdown.[11]
Adsorption on Cu-doped ZIF-8260 mg/L92% removal from water, with an adsorption capacity of 241.43 mg/g.[8]
Gamma Irradiation (•OH radicals)0.1 mmol/dm³Complete disappearance of antibacterial activity at a 2-4 kGy absorbed dose.[12]

Methodologies for Cited Experiments

The data presented above is derived from specialized environmental science and chemistry research aimed at degrading pharmaceutical contaminants. These are not protocols for routine laboratory disposal. For instance, studies on peroxone oxidation involved collecting hospital wastewater, preserving it at 4°C, and then treating it in a controlled reactor with ozone and hydrogen peroxide. The concentration of this compound before and after treatment was determined using high-performance liquid chromatography with mass spectrometry (LC-MS).[10] Similarly, studies on photolytic and photocatalytic treatment used UPLC-MS/MS systems to identify the transformation products formed during the degradation process, highlighting that many by-products are not readily biodegradable.[13]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow A This compound Waste Generated (Pure chemical, contaminated labware, solutions) B Is waste in a properly sealed and labeled container? A->B G Spill Occurs A->G C Segregate and collect waste in a closed, clearly labeled container. B->C No D Store waste in a designated secure area pending disposal. B->D  Yes C->D E Contact Institutional EHS for waste pickup. D->E F Licensed contractor transports waste for incineration. E->F H Follow Spill Decontamination Protocol: 1. Wear PPE 2. Contain spill 3. Clean with disinfectant 4. Collect all materials as waste G->H H->C

References

Essential Safety and Logistics for Handling Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Ofloxacin in a laboratory setting. Adherence to these procedures is crucial for minimizing risks and ensuring a safe and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, wearing the appropriate personal protective equipment is mandatory to prevent exposure. The required PPE varies depending on the form of this compound being handled and the specific laboratory procedure.

Equipment Solid (Powder) Solution Justification
Eye/Face Protection Safety glasses with side shields or goggles.[1]Safety glasses with side shields or goggles.[1]Protects against dust particles and splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2][3]Chemical-resistant gloves (e.g., nitrile).[1][2][3]Prevents skin contact. Gloves should be inspected before use and properly removed and disposed of after handling.[3]
Body Protection Laboratory coat.[2]Laboratory coat.[2]Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if dust is generated.[1][2][4]Not generally required if handled in a well-ventilated area or fume hood.Avoids inhalation of fine particles.[1][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for both safety and maintaining the integrity of the compound.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling : Ensure the container is clearly and accurately labeled.

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some formulations may require storage at 2-8°C or frozen.[4] Protect from light.[5]

Preparation and Handling
  • Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[1]

  • Avoid Dust Formation : When working with powdered this compound, handle it carefully to avoid creating dust.[1][5]

  • Personal Hygiene : Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the handling area.[1][3]

  • Avoid Contact : Take precautions to avoid contact with skin and eyes.[1][5]

Experimental Workflow Diagram

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Inspection B Storage in a cool, dry, dark place A->B C Don Appropriate PPE B->C D Weighing and Preparation in a Ventilated Area C->D E Experimental Use D->E F Segregate this compound Waste E->F G Dispose of in Accordance with Institutional and Local Regulations F->G

Caption: A flowchart outlining the key stages of handling this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste : Collect unused this compound powder and contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste : Collect this compound solutions in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste protocol.

  • Sharps : Any sharps contaminated with this compound should be disposed of in a designated sharps container.

Disposal Procedures
  • Consult Institutional Guidelines : Always follow your institution's specific guidelines for chemical waste disposal.

  • Licensed Waste Disposal Service : Arrange for the disposal of this compound waste through a licensed professional waste disposal service.[3]

  • Avoid Environmental Release : Do not dispose of this compound down the drain or in the regular trash.[3][5][6]

  • Decontamination : Clean and decontaminate all work surfaces and equipment after handling this compound.

Emergency Procedures

Spills
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For solid spills, sweep up the material and place it in a suitable container for disposal, avoiding dust formation.[5] For liquid spills, absorb the spill with an inert material and place it in a chemical waste container.

  • Decontaminate : Clean the spill area thoroughly.

First Aid
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[7]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1]

  • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]

Fire Fighting
  • Extinguishing Media : Use an extinguishing agent suitable for the surrounding fire, such as water spray, carbon dioxide, dry chemical powder, or appropriate foam.[6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。